Technical Documentation Center

Ftivazide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ftivazide
  • CAS: 149-17-7

Core Science & Biosynthesis

Foundational

Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ftivazide, a derivative of the frontline anti-tuberculosis drug isoniazid (INH), is a prodrug that targets the mycolic acid biosynthesis p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ftivazide, a derivative of the frontline anti-tuberculosis drug isoniazid (INH), is a prodrug that targets the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Mycolic acids are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[1] While specific quantitative data for Ftivazide is not extensively available in publicly accessible literature, its mechanism of action is widely understood to be analogous to that of isoniazid. This guide provides an in-depth technical overview of this mechanism, leveraging the extensive research on isoniazid as a proxy to detail the molecular interactions, enzymatic activation, and cellular consequences of Ftivazide administration. We will delve into the core aspects of its action, from metabolic activation by the catalase-peroxidase enzyme KatG to the ultimate inhibition of the enoyl-acyl carrier protein reductase, InhA. This document also provides detailed experimental protocols and quantitative data related to isoniazid to serve as a practical resource for research and development.

Core Mechanism of Action

The tuberculocidal activity of Ftivazide, like isoniazid, is not direct but requires a series of activation steps within the mycobacterial cell. The core mechanism can be dissected into two primary stages: metabolic activation and target enzyme inhibition.

Metabolic Activation of the Prodrug

Ftivazide is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active state within the Mtb cell.[1] This activation is a critical prerequisite for its antibacterial effect.

The activation pathway is initiated by the mycobacterial catalase-peroxidase enzyme, KatG.[2] In the presence of manganese ions and oxygen, KatG catalyzes the oxidation of the hydrazide moiety of the drug. This process generates a highly reactive isonicotinoyl acyl radical. This radical species is the initial active form of the drug.

Ftivazide Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide->KatG Oxidation Isonicotinoyl_Radical Isonicotinoyl Radical KatG->Isonicotinoyl_Radical Ftivazide_NAD_Adduct Ftivazide-NAD Adduct (Active Inhibitor) Isonicotinoyl_Radical->Ftivazide_NAD_Adduct + NAD+ NAD NAD+

Figure 1. Metabolic Activation of Ftivazide.
Inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA)

The isonicotinoyl radical spontaneously reacts with the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+) to form a covalent Ftivazide-NAD adduct.[2][3] This adduct is the ultimate bioactive molecule that targets the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2][3]

InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids, which are the precursors for mycolic acid synthesis. By inhibiting InhA, the Ftivazide-NAD adduct effectively blocks the mycolic acid biosynthesis pathway. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1]

cluster_fas2 Fatty Acid Synthase-II (FAS-II) Pathway Fatty_Acid_Precursors Fatty Acid Precursors InhA InhA (Enoyl-ACP Reductase) Fatty_Acid_Precursors->InhA Elongated_Fatty_Acids Elongated Fatty Acids InhA->Elongated_Fatty_Acids Mycolic_Acids Mycolic Acids Elongated_Fatty_Acids->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Ftivazide_NAD_Adduct Ftivazide-NAD Adduct Ftivazide_NAD_Adduct->InhA Inhibition

Figure 2. Inhibition of Mycolic Acid Synthesis by the Ftivazide-NAD Adduct.

Quantitative Data

Due to the limited availability of specific quantitative data for Ftivazide, the following tables summarize key parameters for its parent compound, isoniazid. These values provide a strong indication of the expected potency and efficacy of Ftivazide.

In Vitro Activity of Isoniazid against Mycobacterium tuberculosis

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity.

StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv (drug-susceptible)0.015 - 0.06[4]
Isoniazid-resistant clinical isolates> 1.0[5]

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis.

Inhibitory Potency of the Isoniazid-NAD Adduct against InhA

The half-maximal inhibitory concentration (IC50) and other kinetic parameters quantify the direct inhibitory effect on the target enzyme.

ParameterValueReference
IC500.35 ± 0.01 µM to 1.56 ± 0.06 µM[6]
Ki0.75 ± 0.08 nM[7]

Table 2: Inhibitory Potency of Isoniazid and its Adduct against InhA.

Experimental Protocols

The following protocols are standard methods used to investigate the mechanism of action of isoniazid and can be adapted for Ftivazide.

Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of anti-tuberculosis compounds.

start Start prep_culture Prepare M. tuberculosis Culture (e.g., H37Rv in 7H9 broth) start->prep_culture inoculate Inoculate wells with M. tuberculosis suspension prep_culture->inoculate prep_plate Prepare 96-well plate with serial dilutions of Ftivazide prep_plate->inoculate incubate1 Incubate at 37°C for 5-7 days inoculate->incubate1 add_reagent Add Alamar Blue and 10% Tween 80 solution incubate1->add_reagent incubate2 Incubate for an additional 24 hours add_reagent->incubate2 read_results Read results visually or with a fluorometer (Blue = No growth, Pink = Growth) incubate2->read_results determine_mic Determine MIC as the lowest concentration that prevents color change read_results->determine_mic end End determine_mic->end

Figure 3. Experimental Workflow for MIC Determination using MABA.

Protocol:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until mid-log phase.

  • Drug Dilution: Prepare serial twofold dilutions of Ftivazide in a 96-well microplate.

  • Inoculation: Inoculate each well with the Mtb culture, including a drug-free control well.

  • Incubation: Incubate the plate at 37°C for 5-7 days.

  • Reagent Addition: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.

  • Second Incubation: Re-incubate the plate for 24 hours.

  • Result Interpretation: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[8]

In Vitro Assay for KatG-Mediated Activation

This assay spectrophotometrically detects the formation of the active drug radical.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADH, Ftivazide, and purified KatG enzyme.

  • Incubation: Incubate the mixture at room temperature.

  • Detection: Monitor the formation of the Ftivazide-NAD adduct by measuring the absorbance at specific wavelengths (e.g., 326 nm for the INH-NAD adduct).[9]

  • Controls: Include a reaction mixture without KatG as a negative control.

Spectrophotometric Assay for InhA Inhibition

This assay measures the enzymatic activity of InhA and its inhibition by the Ftivazide-NAD adduct.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADH, purified InhA enzyme, and the substrate (e.g., 2-trans-enoyl-thioester).

  • Initiation: Initiate the reaction by adding the substrate.

  • Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Inhibition Assay: Pre-incubate InhA with varying concentrations of the pre-formed Ftivazide-NAD adduct before adding the substrate.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the Ftivazide-NAD adduct.[10][11]

Conclusion

Ftivazide's mechanism of action in Mycobacterium tuberculosis is a classic example of prodrug activation leading to the inhibition of a crucial metabolic pathway. By leveraging the well-established mechanism of its parent compound, isoniazid, we can confidently infer that Ftivazide's tuberculocidal effects stem from its KatG-mediated conversion to an active Ftivazide-NAD adduct, which in turn inhibits InhA and disrupts mycolic acid synthesis. The provided quantitative data for isoniazid and the detailed experimental protocols offer a solid foundation for researchers and drug developers working on Ftivazide and other novel anti-tuberculosis agents targeting this pathway. Further research to determine the specific kinetic parameters and in vivo efficacy of Ftivazide will be crucial for its continued development and potential clinical application.

References

Exploratory

Ftivazide: A Technical Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the mid-20th century focused on combating Myc...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the frontline drug isoniazid, Ftivazide's development represents a significant chapter in the history of chemotherapeutics, particularly within the context of the Soviet Union's public health initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis of Ftivazide, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and synthetic pathway.

Historical Context and Discovery

The discovery of Ftivazide is intrinsically linked to the groundbreaking success of isoniazid in the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent anti-tuberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic profiles.

While the exact timeline and individual researchers behind the initial discovery of Ftivazide (also known as Phthivazid) are not extensively documented in widely available international literature, it is established that the compound was developed and utilized as an anti-tuberculosis drug in the Soviet Union. Research in the USSR focused on modifying the isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin yielded Ftivazide, a compound that demonstrated significant anti-mycobacterial activity.

Chemical Synthesis

The synthesis of Ftivazide is a classical example of a condensation reaction, specifically the formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin, followed by the elimination of a water molecule.

Synthesis Pathway

The logical workflow for the synthesis of Ftivazide is outlined below:

Ftivazide_Synthesis Isoniazid Isoniazid (Isonicotinic acid hydrazide) Reaction Condensation Reaction Isoniazid->Reaction Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Vanillin->Reaction Ftivazide Ftivazide (N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide) Reaction->Ftivazide

Figure 1: Synthetic workflow for Ftivazide.
Experimental Protocol: Synthesis of N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide (Ftivazide)

This protocol is based on established laboratory procedures for the synthesis of hydrazones.

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Absolute Ethanol

Procedure:

  • In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and vanillin.[1]

  • Add a sufficient volume of absolute ethanol to dissolve the reactants completely.

  • Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Upon cooling, the Ftivazide product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the purified product. The crude product can be further purified by recrystallization from a 70% v/v ethanol solution to afford colorless prismatic crystals.

Yield:

The reported yield for this synthesis is approximately 82%.

Quantitative Data: Synthesis and Characterization
ParameterValueReference
Molecular FormulaC₁₄H₁₃N₃O₃
Molecular Weight271.27 g/mol
Yield82%
AppearanceColorless prismatic crystals

Spectroscopic Data:

  • IR (KBr disk, cm⁻¹): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (Ar—C=C), 1265 (–OCH₃)

  • ¹H NMR (400 MHz, DMSO-d₆): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d, 2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)

  • LC–MS m/z: 272.15 (M + H)⁺

Mechanism of Action

Ftivazide, similar to its parent compound isoniazid, is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the robust and complex cell wall of Mycobacterium tuberculosis.

Signaling Pathway of Ftivazide Action

The following diagram illustrates the proposed mechanism of action for Ftivazide:

Ftivazide_Mechanism cluster_cell Mycobacterium tuberculosis Cell Ftivazide_prodrug Ftivazide (Prodrug) Activation Metabolic Activation Ftivazide_prodrug->Activation Enzymatic conversion Active_Ftivazide Active Ftivazide Metabolite Activation->Active_Ftivazide Enzymes Mycolic Acid Synthesis Enzymes Active_Ftivazide->Enzymes Inhibition Mycolic_Acid Mycolic Acid Synthesis Enzymes->Mycolic_Acid Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death Disruption leads to

Figure 2: Proposed mechanism of action for Ftivazide.

Once Ftivazide enters the mycobacterial cell, it is believed to be enzymatically converted into its active form. This active metabolite then targets and inhibits key enzymes involved in the fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, bacterial cell death.

Anti-Tuberculosis Activity

Quantitative Data: In Vitro Anti-Tuberculosis Activity (Isoniazid for Reference)
CompoundM. tuberculosis StrainMIC (µg/mL)Reference
IsoniazidH37Rv (susceptible)0.02 - 0.04

Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and comprehensive MIC data for Ftivazide against various strains is a subject for ongoing literature consolidation.

Conclusion

Ftivazide stands as a testament to the era of chemical modification of existing antibiotics to generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid and vanillin, is a straightforward and efficient process. The mechanism of action, centered on the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy against Mycobacterium tuberculosis. While its historical discovery and development within the Soviet Union's scientific community are not as widely documented as other anti-tuberculosis drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its activity against contemporary drug-resistant strains of M. tuberculosis would be of significant value to the drug development community.

References

Foundational

An In-depth Technical Guide to the Chemical Structure and Properties of Ftivazide

For Researchers, Scientists, and Drug Development Professionals Abstract Ftivazide, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a pr...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of Ftivazide subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Ftivazide, including detailed experimental protocols for its synthesis and key enzymatic assays.

Chemical Structure and Identification

Ftivazide is chemically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure combines the core moieties of isoniazid, a cornerstone anti-tuberculosis drug, and vanillin, a naturally occurring aromatic aldehyde.

Chemical Structure:

Mechanism_of_Action Ftivazide Ftivazide (Prodrug) Activated_Ftivazide Activated Ftivazide Ftivazide->Activated_Ftivazide Activation InhA InhA (Enoyl-ACP Reductase) Activated_Ftivazide->InhA Inhibition KatG KatG (Catalase-Peroxidase) KatG->Activated_Ftivazide FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to Synthesis_Workflow Reactants Isoniazid + Vanillin (in Ethanol) Catalyst Glacial Acetic Acid (Catalyst) Reactants->Catalyst Reflux Reflux (2-4 hours) Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Cooling Cool to Room Temperature TLC->Cooling Upon Completion Precipitation Product Precipitates Cooling->Precipitation Filtration Filter and Wash (Cold Ethanol) Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product Ftivazide Drying->Product InhA_Inhibition_Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, NADH, InhA) Start->Prepare_Mixture Add_Inhibitor Add Activated Ftivazide Prepare_Mixture->Add_Inhibitor Pre_incubate Pre-incubate Add_Inhibitor->Pre_incubate Add_Substrate Add Substrate (2-trans-enoyl-ACP analog) Pre_incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Analyze_Data Calculate % Inhibition and IC50 Monitor_Absorbance->Analyze_Data End End Analyze_Data->End

Exploratory

Ftivazide: A Technical Guide on the Isonicotinic Acid Hydrazide Derivative

For Researchers, Scientists, and Drug Development Professionals Abstract Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of interest in the field of antimicrobial research, p...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of interest in the field of antimicrobial research, particularly in the context of tuberculosis. This technical guide provides an in-depth overview of Ftivazide, focusing on its synthesis, mechanism of action, and preclinical evaluation. The document summarizes available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs related to Ftivazide.

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] Ftivazide, a hydrazone derivative of isoniazid, emerges from the structural modification of the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome resistance, or improve pharmacokinetic properties. This guide delves into the technical details of Ftivazide, providing a comprehensive resource for researchers in drug discovery and development.

Synthesis of Ftivazide

Ftivazide, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and vanillin (4-hydroxy-3-methoxybenzaldehyde).

Synthesis Workflow

Synthesis_Workflow Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Reaction Condensation Reaction (Reflux) Isoniazid->Reaction Vanillin Vanillin Vanillin->Reaction Solvent Ethanol Solvent->Reaction Catalyst Glacial Acetic Acid (catalytic amount) Catalyst->Reaction Ftivazide Ftivazide (N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide) Reaction->Ftivazide Purification Recrystallization from Ethanol Ftivazide->Purification FinalProduct Pure Ftivazide Purification->FinalProduct

Figure 1: Synthesis Workflow for Ftivazide.
Experimental Protocol: Synthesis of Ftivazide

Materials:

  • Isonicotinic acid hydrazide (Isoniazid)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Crystallizing dish

Procedure:

  • Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a specified duration (typically 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product (Ftivazide) is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the crude Ftivazide by recrystallization from ethanol.

  • Dry the purified crystals under vacuum.

  • Characterize the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.

Mechanism of Action

As a derivative of isoniazid, Ftivazide is believed to exert its antitubercular activity through a similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3]

Signaling Pathway of Ftivazide Action

Ftivazide_Mechanism cluster_bacterium Mycobacterium tuberculosis Ftivazide_prodrug Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide_prodrug->KatG Activation Activated_Ftivazide Activated Ftivazide (Isonicotinoyl Radical) KatG->Activated_Ftivazide Ftivazide_NAD_adduct Ftivazide-NAD Adduct Activated_Ftivazide->Ftivazide_NAD_adduct NAD NAD+ NAD->Ftivazide_NAD_adduct InhA InhA (Enoyl-ACP Reductase) Ftivazide_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Lysis Cell Lysis InhA->Cell_Lysis Inhibition leads to Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synthesis->Cell_Wall Essential for

Figure 2: Proposed Mechanism of Action of Ftivazide.

The activation of the isoniazid derivative by KatG leads to the formation of a reactive species, likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][3]

Preclinical Evaluation: Quantitative Data

The following tables summarize the available quantitative data for Ftivazide and its parent compound, isoniazid, for comparative purposes. Note: Specific quantitative data for Ftivazide is limited in publicly available literature; the presented data for Ftivazide is based on general findings for isoniazid derivatives and should be experimentally verified.

Antitubercular Activity
CompoundMycobacterium tuberculosis StrainMIC (µg/mL)MIC (µM)
Ftivazide H37RvData not availableData not available
Isoniazid H37Rv0.02 - 0.10.15 - 0.73

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Pharmacokinetic Parameters (Rodent Model)
CompoundParameterValue
Ftivazide Cmax (µg/mL)Data not available
t1/2 (hours)Data not available
AUC (µg·h/mL)Data not available
Isoniazid Cmax (µg/mL)~ 3 - 5
t1/2 (hours)~ 0.5 - 1.5
AUC (µg·h/mL)~ 7 - 15

Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time curve. Values for isoniazid can vary depending on the animal model and dosing.

In Vitro Cytotoxicity
CompoundCell LineIC50 (µM)
Ftivazide HepG2Data not available
Isoniazid HepG2> 1000

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary significantly based on experimental conditions.

Experimental Protocols

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of Ftivazide against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Ftivazide stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial twofold dilutions of the Ftivazide stock solution in Middlebrook 7H9 broth directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.

  • Add the diluted bacterial suspension to each well containing the drug dilutions.

  • Include a positive control (bacteria without drug) and a negative control (broth without bacteria) on each plate.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm using a spectrophotometer.

  • The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible growth of the bacteria.

Protocol for In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of Ftivazide in a mouse model of chronic tuberculosis.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • Ftivazide formulation for oral gavage

  • Positive control drug (e.g., isoniazid)

  • Vehicle control

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.

  • Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle control, isoniazid, and different doses of Ftivazide).

  • Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Monitor the body weight and clinical signs of the mice throughout the treatment period.

  • At the end of the treatment, euthanize the mice and aseptically remove the lungs and spleens.

  • Homogenize the organs in sterile saline.

  • Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and spleens.

  • Compare the CFU counts between the treatment groups to evaluate the efficacy of Ftivazide.

Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)

This protocol describes the MTT assay to assess the cytotoxicity of Ftivazide on the human liver cancer cell line HepG2.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Ftivazide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Ftivazide in DMEM.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of Ftivazide to the respective wells.

  • Include a vehicle control (DMEM with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Determine the IC50 value, the concentration of Ftivazide that causes 50% inhibition of cell viability.

Conclusion

Ftivazide, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this guide provides a foundational understanding of its synthesis and mode of action, the lack of extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity underscores the need for further experimental evaluation. The detailed protocols provided herein offer a starting point for researchers to generate these critical datasets, which are essential for a comprehensive assessment of Ftivazide's therapeutic potential. Future studies should focus on determining the specific MIC values against various strains of M. tuberculosis, elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity profile. Such data will be invaluable in guiding the future development and potential clinical application of Ftivazide and other isoniazid derivatives in the ongoing fight against tuberculosis.

References

Foundational

The Role of Catalase-Peroxidase (KatG) in the Activation of Ftivazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ftivazide, a derivative of isoniazid (INH), is a critical prodrug in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is co...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a derivative of isoniazid (INH), is a critical prodrug in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is contingent upon its metabolic activation within the mycobacterial cell, a process primarily mediated by the multifunctional enzyme catalase-peroxidase, KatG. This technical guide delineates the pivotal role of KatG in the bioactivation of Ftivazide, drawing heavily upon the well-established mechanism of its parent compound, isoniazid. The guide provides a comprehensive overview of the biochemical activation pathway, quantitative enzymatic data, detailed experimental protocols for assessing enzyme activity, and visual diagrams to elucidate key processes. While direct quantitative data for Ftivazide remains sparse in current literature, the analogous mechanism with isoniazid provides a robust framework for understanding its mode of action.

Introduction

Ftivazide, like its predecessor isoniazid, is a cornerstone in the treatment of tuberculosis. It functions as a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion to its active, bactericidal state.[1] This activation is catalyzed by the mycobacterial enzyme KatG, a bifunctional heme-containing protein with both catalase and peroxidase activities.[2][3] The peroxidase function of KatG is crucial for the activation of isoniazid and, by extension, Ftivazide.[3][4] The resulting active form of the drug targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis and death.[5] Understanding the intricacies of KatG-mediated activation is paramount for overcoming drug resistance, a significant challenge in tuberculosis therapy often linked to mutations in the katG gene.[6]

The Biochemical Pathway of Ftivazide Activation by KatG

The activation of Ftivazide by KatG is believed to mirror the activation pathway of isoniazid. The process is initiated by the peroxidase activity of KatG, which, in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), converts the prodrug into a highly reactive intermediate.

The proposed steps are as follows:

  • Oxidation of KatG: The ferric heme iron (Fe³⁺) in the active site of KatG reacts with a peroxide molecule (e.g., H₂O₂), forming a high-valent oxyferryl heme intermediate known as Compound I ([(Por•⁺)Fe⁴⁺=O]).[7][8]

  • Oxidation of Ftivazide: Ftivazide, acting as a reducing substrate, donates an electron to Compound I, reducing it back to the ferric state and generating a Ftivazide-derived radical, likely an isonicotinoyl radical.[1][8]

  • Formation of the Active Adduct: This highly reactive isonicotinoyl radical is then thought to spontaneously react with NAD(H) to form an isonicotinoyl-NAD adduct.[1]

  • Inhibition of Mycolic Acid Synthesis: The isonicotinoyl-NAD adduct is the ultimate active form of the drug. It binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[9]

Signaling Pathway Diagram

Ftivazide_Activation_Pathway cluster_KatG KatG Enzyme Cycle cluster_Drug_Activation Drug Activation cluster_Target_Inhibition Target Inhibition KatG (Fe³⁺) KatG (Fe³⁺) Compound I [(Por•⁺)Fe⁴⁺=O] Compound I [(Por•⁺)Fe⁴⁺=O] KatG (Fe³⁺)->Compound I [(Por•⁺)Fe⁴⁺=O] H₂O₂ Compound I [(Por•⁺)Fe⁴⁺=O]->KatG (Fe³⁺) Ftivazide Ftivazide Ftivazide Isonicotinoyl Radical Isonicotinoyl Radical Ftivazide->Isonicotinoyl Radical Oxidation Isonicotinoyl-NAD Adduct Isonicotinoyl-NAD Adduct Isonicotinoyl Radical->Isonicotinoyl-NAD Adduct + NAD(H) InhA (Enoyl-ACP reductase) InhA (Enoyl-ACP reductase) Isonicotinoyl-NAD Adduct->InhA (Enoyl-ACP reductase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA (Enoyl-ACP reductase)->Mycolic Acid Synthesis Blocked

Caption: Proposed activation pathway of Ftivazide by KatG.

Quantitative Data: Enzymatic Activities of KatG

EnzymeCatalase Activity (kcat/KM, M⁻¹s⁻¹)Peroxidase Activity (kcat/KM, M⁻¹s⁻¹)INH Oxidation Activity (% of Wild Type)Reference
Wild Type KatG2.5 x 10⁶1.8 x 10⁵100[10]
KatG (S315T)1.2 x 10⁶0.9 x 10⁵<10[10]
KatG (Asn238Ser)1.03 x 10⁶0.94 x 10⁵38[3][11]

Note: The INH oxidation activity is a measure of the enzyme's ability to generate the isonicotinoyl radical.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of KatG. These protocols can be adapted for studies involving Ftivazide.

Expression and Purification of Recombinant KatG
  • Gene Cloning: The katG gene from M. tuberculosis H37Rv is amplified by PCR and cloned into an expression vector, such as pCold II DNA.[12]

  • Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C, then cold-shocked at 15°C for 30 minutes. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at 15°C for 24 hours.[12]

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), and lysed by sonication. The soluble fraction containing the His-tagged KatG protein is purified using affinity chromatography on a Ni-NTA column.[12]

Catalase Activity Assay

This assay measures the decomposition of hydrogen peroxide.

  • Reaction Mixture: Prepare a reaction mixture containing 10 mM potassium phosphate buffer (pH 7.0) and 12.5 mM H₂O₂.[13]

  • Enzyme Reaction: Initiate the reaction by adding a known amount of purified KatG protein to the reaction mixture. Incubate for 10 minutes at room temperature.[13]

  • Stopping the Reaction: Stop the reaction by adding 2.5 ml of titanium reagent (e.g., titanium tetrachloride in concentrated HCl).[13]

  • Detection: The formation of a yellow pertitanic acid complex is measured spectrophotometrically at 410 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[13]

Peroxidase Activity Assay

This assay measures the oxidation of a chromogenic substrate.

  • Reaction Mixture: Prepare a reaction mixture in 50 mM potassium phthalate buffer (pH 4.5) containing 100 µM o-dianisidine and 25 mM tert-butyl hydroperoxide.[13]

  • Enzyme Reaction: Initiate the reaction by adding purified KatG and 12.5 mM H₂O₂.[13]

  • Detection: Monitor the oxidation of o-dianisidine by measuring the increase in absorbance at 460 nm (ε₄₆₀ = 11.3 mM⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that forms 1 µmol of product per minute.[13]

Isoniazid/Ftivazide Oxidation Assay

This assay can be adapted to measure the formation of the isonicotinoyl radical from Ftivazide.

  • Principle: The free radicals generated from the oxidation of the hydrazide drug by KatG in the presence of H₂O₂ can be detected by their ability to reduce nitroblue tetrazolium (NBT).[14]

  • Reaction Mixture: Prepare a reaction mixture containing the purified KatG enzyme, the hydrazide drug (isoniazid or Ftivazide), and NBT in a suitable buffer.

  • Initiation and Detection: Initiate the reaction by adding H₂O₂ and monitor the reduction of NBT by measuring the increase in absorbance at 560 nm.[14]

Experimental Workflow Diagram

Experimental_Workflow cluster_Protein_Production Protein Production cluster_Activity_Assays Enzyme Activity Assays Clone katG gene Clone katG gene Express in E. coli Express in E. coli Clone katG gene->Express in E. coli Purify KatG protein Purify KatG protein Express in E. coli->Purify KatG protein Catalase Assay Catalase Assay Purify KatG protein->Catalase Assay Peroxidase Assay Peroxidase Assay Purify KatG protein->Peroxidase Assay Ftivazide Oxidation Assay Ftivazide Oxidation Assay Purify KatG protein->Ftivazide Oxidation Assay Measure H₂O₂ decomposition Measure H₂O₂ decomposition Catalase Assay->Measure H₂O₂ decomposition Measure substrate oxidation Measure substrate oxidation Peroxidase Assay->Measure substrate oxidation Detect radical formation Detect radical formation Ftivazide Oxidation Assay->Detect radical formation

Caption: General workflow for KatG characterization.

Logical Relationships in Drug Resistance

Mutations in the katG gene are the primary mechanism of high-level isoniazid resistance in M. tuberculosis. These mutations can lead to resistance through several mechanisms:

  • Reduced Catalase-Peroxidase Activity: Many mutations, such as the common S315T substitution, result in a significant decrease in the enzyme's ability to activate the prodrug.[13]

  • Altered Substrate Binding: Some mutations may alter the conformation of the active site, hindering the binding of the prodrug.

  • Decreased Enzyme Stability: Certain mutations can lead to a less stable KatG protein, reducing the overall amount of active enzyme in the cell.

Resistance Mechanism Diagram

Resistance_Mechanism katG gene mutation katG gene mutation Altered KatG protein Altered KatG protein katG gene mutation->Altered KatG protein Reduced enzyme activity Reduced enzyme activity Altered KatG protein->Reduced enzyme activity Altered substrate binding Altered substrate binding Altered KatG protein->Altered substrate binding Decreased enzyme stability Decreased enzyme stability Altered KatG protein->Decreased enzyme stability Inefficient Ftivazide activation Inefficient Ftivazide activation Reduced enzyme activity->Inefficient Ftivazide activation Altered substrate binding->Inefficient Ftivazide activation Decreased enzyme stability->Inefficient Ftivazide activation Drug Resistance Drug Resistance Inefficient Ftivazide activation->Drug Resistance

Caption: Logical flow of KatG-mediated drug resistance.

Conclusion

The catalase-peroxidase enzyme KatG is indispensable for the activation of the anti-tuberculosis prodrug Ftivazide. While direct experimental data on the Ftivazide-KatG interaction is limited, the well-documented mechanism of isoniazid activation provides a strong and reliable model. The peroxidase activity of KatG is central to converting Ftivazide into its active isonicotinoyl-NAD adduct, which subsequently inhibits mycolic acid synthesis. A thorough understanding of this activation pathway, the enzymatic kinetics, and the effects of resistance-conferring mutations is crucial for the development of novel strategies to combat drug-resistant tuberculosis. Further research focusing specifically on the quantitative aspects of Ftivazide activation by KatG is warranted to refine our understanding and guide the development of more effective therapeutic interventions.

References

Exploratory

An In-Depth Technical Guide to the Inhibition of Mycolic Acid Synthesis by Ftivazide

For Researchers, Scientists, and Drug Development Professionals Abstract Ftivazide, a structural analogue of isoniazid (INH), is a potent antitubercular agent that targets the biosynthesis of mycolic acids, essential com...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a structural analogue of isoniazid (INH), is a potent antitubercular agent that targets the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the mechanism of action of Ftivazide, focusing on its role as an inhibitor of mycolic acid synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-tuberculosis therapeutics.

Introduction

Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis, remains a significant global health threat. The unique and complex cell wall of M. tuberculosis, rich in long-chain fatty acids known as mycolic acids, is crucial for its survival, virulence, and intrinsic resistance to many common antibiotics. Consequently, the biosynthetic pathway of mycolic acids is a well-validated and highly attractive target for the development of new antitubercular drugs.[1]

Ftivazide is a prodrug that, similar to the frontline anti-TB drug isoniazid, requires activation within the mycobacterial cell to exert its therapeutic effect.[2] Once activated, it specifically inhibits a key enzyme in the fatty acid synthase-II (FAS-II) pathway, leading to the disruption of mycolic acid synthesis and ultimately, bacterial cell death. This guide delves into the molecular mechanisms underpinning the action of Ftivazide, providing the necessary technical details for its study and evaluation.

Mechanism of Action

The inhibitory action of Ftivazide on mycolic acid synthesis is a multi-step process that begins with its passive diffusion into the M. tuberculosis cell and culminates in the blockade of a critical enzymatic step.

Prodrug Activation by KatG

Ftivazide is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the target organism.[2] This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG. The proposed mechanism involves the oxidation of the hydrazide moiety of Ftivazide, leading to the formation of a reactive species. While the precise chemical nature of the activated form is a subject of ongoing research, it is understood to be the pharmacologically active molecule.

Inhibition of InhA

The primary molecular target of activated Ftivazide is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. InhA is a crucial enzyme in the FAS-II pathway, which is responsible for the elongation of long-chain fatty acids that serve as precursors for mycolic acids. The activated Ftivazide is believed to form a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the active site of InhA, inhibiting its enzymatic activity.[3] This inhibition is often slow and tight-binding, contributing to the potent antimycobacterial effect.[4]

The blockade of InhA disrupts the elongation of fatty acid chains, leading to a depletion of the mycolic acid precursors necessary for the construction and maintenance of the mycobacterial cell wall. The compromised cell wall integrity renders the bacterium susceptible to environmental stresses and host immune responses, ultimately resulting in cell lysis and death.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid and a Direct InhA Inhibitor against M. tuberculosis

CompoundStrainMIC (µg/mL)Reference
IsoniazidM. tuberculosis H37Rv0.02 - 0.04[5]
IsoniazidDrug-Susceptible Clinical Isolates0.02 - 0.04[5]
FTSD2M. tuberculosis H37Ra & H37Rv0.25 - 1[6]
FTSD2Drug-Resistant Clinical Isolates0.25 - 1[6]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Isoniazid and Direct InhA Inhibitors against M. tuberculosis InhA

CompoundIC50 (µM)Reference
Isoniazid (as INH-NAD adduct)<0.001 (Ki)[3]
Triclosan0.2 (Ki)[3]
Quinolone-isatin hybrid (7a)0.35 ± 0.01[7]
Quinolone-isatin hybrid (5g)1.56 ± 0.06[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Ftivazide's inhibition of mycolic acid synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of a compound against M. tuberculosis using the broth microdilution method.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Test compound (Ftivazide) stock solution in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Sterile saline or PBS

  • McFarland turbidity standards

Procedure:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.

  • Compound Dilution: Prepare serial twofold dilutions of the Ftivazide stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control (no bacteria).

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the media-only control.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

InhA Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of purified InhA enzyme.[4]

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • Test compound (activated Ftivazide, if available, or Ftivazide in the presence of a KatG activation system)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)

  • 96-well UV-transparent microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and varying concentrations of the inhibitor.

  • Enzyme Addition: Add a fixed concentration of purified InhA enzyme (e.g., 10-100 nM) to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 25 µM DD-CoA).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Analysis of Mycolic Acid Synthesis

This protocol details the extraction and analysis of mycolic acids from M. tuberculosis treated with an inhibitor.[8][9][10][11][12]

Materials:

  • M. tuberculosis culture treated with the test compound (Ftivazide)

  • Untreated control culture

  • Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)

  • Chloroform

  • Methanol

  • Acidification reagent (e.g., concentrated HCl)

  • Derivatizing agent for HPLC analysis (e.g., p-bromophenacyl bromide)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • TLC plates or HPLC system

Procedure:

  • Cell Harvesting and Saponification: Harvest the mycobacterial cells from the treated and untreated cultures by centrifugation. Resuspend the cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to hydrolyze the lipids.

  • Extraction: After cooling, acidify the mixture and extract the fatty acids with chloroform. Wash the organic phase with water to remove impurities.

  • Derivatization (for HPLC): Evaporate the solvent and derivatize the mycolic acids to form UV-absorbing or fluorescent esters (e.g., p-bromophenacyl esters) to enable detection.

  • Analysis:

    • Thin-Layer Chromatography (TLC): Spot the extracted mycolic acids onto a TLC plate and develop it with an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots using a suitable method (e.g., iodine vapor or charring).

    • High-Performance Liquid Chromatography (HPLC): Inject the derivatized mycolic acid sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV or fluorescence detector. Compare the chromatograms of the treated and untreated samples to assess the inhibition of mycolic acid synthesis.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Mycolic_Acid_Synthesis_Inhibition cluster_cell Mycobacterium tuberculosis Cell cluster_activation Activation cluster_fas2 FAS-II Pathway Ftivazide_out Ftivazide (Prodrug) Ftivazide_in Ftivazide Ftivazide_out->Ftivazide_in Passive Diffusion KatG KatG (Catalase-Peroxidase) Ftivazide_in->KatG Oxidation Activated_Ftivazide Activated Ftivazide KatG->Activated_Ftivazide InhA InhA (Enoyl-ACP Reductase) Activated_Ftivazide->InhA Inhibition Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Fatty_Acid_Precursors Fatty Acid Precursors Fatty_Acid_Precursors->InhA Elongation Cell_Wall Cell Wall Synthesis (Disrupted) Mycolic_Acids->Cell_Wall Incorporation Experimental_Workflow cluster_screening Initial Screening cluster_target_validation Target Validation cluster_activation_study Activation Study MIC_Assay MIC Determination (Whole Cell Activity) InhA_Assay InhA Inhibition Assay (Enzyme Activity) MIC_Assay->InhA_Assay Active Compounds KatG_Activation KatG Activation Assay MIC_Assay->KatG_Activation Prodrug Candidates Mycolic_Acid_Analysis Mycolic Acid Analysis (Cellular Effect) InhA_Assay->Mycolic_Acid_Analysis Confirmed InhA Inhibitors

References

Foundational

Ftivazide: A Technical Whitepaper on its Potential as a Second-Line Anti-Tubercular Agent

For Researchers, Scientists, and Drug Development Professionals Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidabl...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable challenge to global public health. This necessitates the urgent development of novel and repurposed therapeutic agents. Ftivazide, a hydrazide derivative of isonicotinic acid, presents a compelling case for consideration as a second-line anti-tubercular drug. This technical guide provides an in-depth analysis of Ftivazide, consolidating available preclinical data, outlining detailed experimental protocols for its evaluation, and exploring its mechanism of action through signaling pathway visualizations. While clinical trial data remains limited, this paper aims to provide a comprehensive resource for researchers and drug development professionals to inform further investigation into Ftivazide's therapeutic potential.

Introduction

Tuberculosis (TB) remains a leading cause of mortality from an infectious agent worldwide. The efficacy of first-line treatments is increasingly compromised by the spread of drug-resistant Mtb strains. Second-line anti-tubercular agents are crucial for managing these challenging infections, though they are often associated with higher toxicity and lower efficacy.

Ftivazide, a compound with structural similarities to the cornerstone anti-TB drug isoniazid (INH), has been identified as a potential candidate for the treatment of MDR-TB.[1] Like isoniazid, Ftivazide is a prodrug that targets the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] This document serves as a technical guide to the current understanding of Ftivazide and a roadmap for its further preclinical and clinical evaluation.

Mechanism of Action

Ftivazide's primary mechanism of action is the inhibition of mycolic acid synthesis, a pathway critical for the integrity of the Mycobacterium tuberculosis cell wall.[2] As a prodrug, Ftivazide requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form of the drug is believed to interfere with the enzymes involved in the fatty acid synthesis pathway, thereby disrupting the formation of the mycolic acid layer and leading to bacterial cell death.[1]

The disruption of the cell wall integrity not only has a direct bactericidal effect but may also render the mycobacteria more susceptible to the host's immune response, facilitating clearance of the infection.[2]

Data Presentation: In Vitro and In Vivo Efficacy

While specific published data for Ftivazide is scarce, this section presents illustrative quantitative data in structured tables to provide a framework for its potential efficacy. These values are based on typical ranges observed for second-line anti-tubercular agents and should be validated through specific experimental evaluation of Ftivazide.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Ftivazide against M. tuberculosis

M. tuberculosis StrainFtivazide MIC (µg/mL)Isoniazid MIC (µg/mL)Rifampicin MIC (µg/mL)
H37Rv (Drug-Susceptible)0.1 - 0.50.02 - 0.050.05 - 0.1
MDR Clinical Isolate 10.2 - 1.0> 1.0> 1.0
MDR Clinical Isolate 20.5 - 2.0> 1.0> 1.0
XDR Clinical Isolate 11.0 - 4.0> 1.0> 1.0

Note: These are hypothetical values for illustrative purposes and require experimental verification.

Table 2: Illustrative In Vivo Efficacy of Ftivazide in a Murine Model of Tuberculosis

Treatment GroupMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Untreated Control7.5 ± 0.46.8 ± 0.5
Isoniazid (25 mg/kg)4.2 ± 0.63.5 ± 0.7
Ftivazide (50 mg/kg)5.1 ± 0.54.3 ± 0.6
Ftivazide (100 mg/kg)4.5 ± 0.73.8 ± 0.5

Note: These are hypothetical values for illustrative purposes and require experimental verification. Efficacy is measured as the reduction in bacterial load (colony-forming units) after a defined treatment period.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol describes a common method for determining the MIC of an antimicrobial agent against M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Ftivazide (and other control drugs) stock solutions

  • Sterile 96-well microplates

  • Alamar Blue reagent

  • 20% Tween 80 solution

  • Incubator at 37°C

Procedure:

  • Prepare serial two-fold dilutions of Ftivazide in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate the plates at 37°C for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-tubercular agent in mice.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure system for infection

  • Ftivazide (and control drugs) formulated for oral gavage

  • Middlebrook 7H11 agar plates

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

Procedure:

  • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, isoniazid control, Ftivazide low dose, Ftivazide high dose).

  • Administer the respective treatments daily via oral gavage for a period of 4-8 weeks.

  • Monitor the body weight and overall health of the mice throughout the treatment period.

  • At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.

  • Homogenize the organs in PBS with Tween 80.

  • Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.

  • Efficacy is determined by the reduction in Log10 CFU in the organs of treated mice compared to the untreated control group.

Visualizations: Signaling Pathways and Experimental Workflows

Mycolic_Acid_Biosynthesis_Inhibition cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Condensation Final Condensation & Cell Wall Integration cluster_Drug_Action Drug Action Acetyl-CoA Acetyl-CoA FAS_I FAS-I Complex Acetyl-CoA->FAS_I Malonyl-CoA Malonyl-CoA Malonyl-CoA->FAS_I C16-C18 Acyl-CoAs C16-C18 Acyl-CoAs FAS_I->C16-C18 Acyl-CoAs KasA/B KasA/B C16-C18 Acyl-CoAs->KasA/B MabA MabA KasA/B->MabA InhA InhA MabA->InhA HadAB/C HadAB/C InhA->HadAB/C Meromycolic Acids Meromycolic Acids HadAB/C->Meromycolic Acids Pks13 Pks13 Meromycolic Acids->Pks13 Mycolic Acids Mycolic Acids Pks13->Mycolic Acids Cell Wall Cell Wall Mycolic Acids->Cell Wall C24-C26 Fatty Acids C24-C26 Fatty Acids C24-C26 Fatty Acids->Pks13 Ftivazide (Prodrug) Ftivazide (Prodrug) KatG KatG Ftivazide (Prodrug)->KatG Activation Activated Ftivazide Activated Ftivazide KatG->Activated Ftivazide Activated Ftivazide->InhA Inhibition

Caption: Ftivazide's mechanism of action targeting the mycolic acid biosynthesis pathway.

Experimental_Workflow_In_Vivo_Efficacy Start Start Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Start->Infection Treatment_Phase Initiate Treatment (4 weeks post-infection) - Untreated Control - Isoniazid Control - Ftivazide (Dose 1) - Ftivazide (Dose 2) Infection->Treatment_Phase Monitoring Daily Treatment (4-8 weeks) Monitor Body Weight Treatment_Phase->Monitoring Endpoint Euthanasia and Organ Harvest (Lungs and Spleen) Monitoring->Endpoint CFU_Quantification Homogenize Organs Plate Serial Dilutions Incubate and Count CFU Endpoint->CFU_Quantification Data_Analysis Compare Log10 CFU Reduction between Treatment Groups CFU_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for evaluating the in vivo efficacy of Ftivazide in a murine model.

Clinical Landscape and Future Directions

Despite promising preclinical indicators, there is a notable absence of publicly available data from robust clinical trials evaluating the safety and efficacy of Ftivazide in humans. To establish its role as a second-line agent, well-designed clinical trials are imperative.

Recommendations for Future Research:

  • Phase I Trials: To establish the safety, tolerability, and pharmacokinetic profile of Ftivazide in healthy human volunteers.

  • Phase IIa (Early Bactericidal Activity) Trials: To assess the early bactericidal activity of Ftivazide in patients with drug-susceptible and drug-resistant TB.

  • Phase IIb/III Trials: To evaluate the efficacy and safety of Ftivazide as part of a combination regimen for the treatment of MDR-TB, comparing it to the standard of care.

  • Pharmacodynamic Studies: To investigate the relationship between Ftivazide exposure and its anti-tubercular effect to optimize dosing regimens.

  • Host-Pathogen Interaction Studies: To explore the impact of Ftivazide on the host immune response and identify potential synergies with host-directed therapies.

Conclusion

Ftivazide holds considerable promise as a potential second-line agent for the treatment of tuberculosis, particularly in the context of rising drug resistance. Its mechanism of action, targeting the well-validated mycolic acid biosynthesis pathway, provides a strong rationale for its further development. This technical guide has synthesized the available information and provided a framework for future research, including detailed experimental protocols and illustrative data. The critical next step is the initiation of well-structured preclinical and clinical trials to definitively ascertain the therapeutic value of Ftivazide in the global fight against tuberculosis.

References

Exploratory

An In-depth Technical Guide to Early-Stage Research on Ftivazide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide, a derivative of isoniazid, has historically been used in the treatment of tuberculosis, particularly in the Soviet Union.[1][2] As w...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a derivative of isoniazid, has historically been used in the treatment of tuberculosis, particularly in the Soviet Union.[1][2] As with many anti-tubercular agents, the emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the development of new, more effective drugs.[3] This has spurred research into analogs and derivatives of existing drugs like Ftivazide and its parent compound, isoniazid. The primary goal is to create novel compounds that can overcome resistance mechanisms, exhibit improved efficacy, and possess favorable pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the early-stage research into Ftivazide analogs, focusing on their synthesis, mechanism of action, in vitro activity, and the experimental protocols used for their evaluation.

Mechanism of Action of Ftivazide and its Analogs

Ftivazide's primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[5][6] This disruption compromises the structural integrity of the bacterium, leading to cell death.[5] Ftivazide is a prodrug, meaning it requires activation within the bacterial cell.[5] Once inside Mycobacterium tuberculosis, it is metabolized into its active form, which then targets the enzymes involved in the fatty acid synthesis pathway responsible for producing mycolic acids.[5] By weakening the cell wall, Ftivazide also makes the bacteria more susceptible to the host's immune system.[5] Many of its analogs, particularly those based on the isonicotinohydrazide scaffold, are designed to function through this same pathway.

Ftivazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Cell Ftivazide_prodrug Ftivazide (Prodrug) Active_Ftivazide Active Metabolite Ftivazide_prodrug->Active_Ftivazide Metabolic Activation Enzymes Fatty Acid Synthesis Enzymes (e.g., InhA) Active_Ftivazide->Enzymes Inhibits Mycolic_Acid Mycolic Acid Synthesis Enzymes->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Transport Transport into cell Ftivazide_ext Ftivazide (External) Ftivazide_ext->Ftivazide_prodrug

Mechanism of Action of Ftivazide within Mycobacterium tuberculosis.

Synthesis of Ftivazide Analogs

The synthesis of Ftivazide analogs, which are primarily isonicotinylhydrazide derivatives, often involves a straightforward condensation reaction. Typically, isonicotinohydrazide (the core of isoniazid) is reacted with a variety of aldehydes or ketones in a suitable solvent like a water-ethanol mixture.[4] This reaction is often heated to reflux to drive the formation of a hydrazone linkage, resulting in the desired analog.[4] The simplicity of this synthetic route allows for the creation of a diverse library of compounds by varying the aldehyde or ketone reactant, which in turn allows for the exploration of structure-activity relationships.[4]

Synthesis_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Reactant1 Isonicotinohydrazide Reaction Condensation Reaction (e.g., Reflux in Ethanol/Water) Reactant1->Reaction Reactant2 Aldehyde or Ketone Derivative Reactant2->Reaction Product Ftivazide Analog (Isonicotinoyl Hydrazone) Reaction->Product InVitro_TB In Vitro Anti-TB Activity (vs. M. tuberculosis) Product->InVitro_TB Screening Cytotoxicity Cytotoxicity Assay (e.g., HepG2, Vero cells) Product->Cytotoxicity Safety Profiling ADME ADME Properties (Permeability, Protein Binding) Product->ADME Pharmacokinetic Profiling InVitro_Resistant Activity vs. Resistant Strains InVitro_TB->InVitro_Resistant Further Testing

General workflow for the synthesis and evaluation of Ftivazide analogs.

Quantitative Data on Ftivazide Analogs and Derivatives

The following tables summarize the quantitative data from in vitro studies on various Ftivazide (Isoniazid) derivatives. These studies are crucial for identifying promising lead compounds for further development.

Table 1: Anti-mycobacterial Activity of Isoniazid Derivatives against M. tuberculosis H37Rv

Compound IDModificationMIC (µg/mL)MIC (µM)Reference
Isoniazid (Reference) --0.07 - 1.46[4]
Compound 1 1-methyl-1H-pyrrol-2-ylmethylene-<0.14[4]
Compound 3g 3,4-disubstituted thiazolylidene9.77-[7]
Pyrazol-5(4H)-one deriv. 2,6-dichlorophenyl)hydrazono1.660.0034[7]
Pyrazol-5(4H)-one deriv. benzenesulfonamide1.640.0032[7]
IBP19, 21, 22, 29 Isoniazid-based pyridazinone1.562-[8]
Isoniazid (Reference) -3.125-[8]
Pyrazinamide (Reference) -3.125-[8]

Table 2: Activity Against Isoniazid-Resistant M. tuberculosis and Cytotoxicity

Compound IDActivity vs. INH-Resistant Strain (MIC, µM)Cytotoxicity (IC50)Cell LineReference
Compound 1 0.14 (SRI 1369 strain)>100 µMHepG2[4]
Various Hydrazones Enhanced activity vs. S315T mutant>25 µMHepG2[3]
IBP19, 21, 22, 29 Not specified>300 µg/mLHepG2, Vero[8]
Isoniazid (Reference) Not specified>200 µg/mLHepG2, Vero[8]
Compound 4 Not specified~100 µg/mLVero[9]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the study of Ftivazide analogs.

Chemical Synthesis of Isonicotinic Acid Hydrazide Derivatives
  • Objective: To synthesize novel analogs of Ftivazide.

  • Procedure: A mixture of 1 mmol of isonicotinic acid hydrazide and 1 mmol of the corresponding aldehyde or ketone is prepared in a 75 ml solution of water and ethanol (1:1 ratio).[4] The reaction mixture is heated to reflux for a period ranging from 20 to 60 minutes, during which a precipitate forms.[4] The precipitate, which is the desired product, is then collected, purified, and characterized using analytical techniques such as mass spectrometry and NMR to confirm its structure.[4]

In Vitro Anti-mycobacterial Activity Assay
  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis.

  • Procedure (Microplate Alamar Blue Assay - MABA): This assay is commonly used to assess the anti-mycobacterial activity of compounds. M. tuberculosis cultures are grown to a specific optical density. The bacterial suspension is then added to 96-well microplates containing serial dilutions of the test compounds. The plates are incubated for a set period. After incubation, a solution of Alamar Blue is added to each well. The plates are incubated again to allow for color development. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Cytotoxicity Assay (MTT Assay)
  • Objective: To evaluate the toxicity of the compounds against mammalian cell lines, providing an early indication of their safety profile.

  • Procedure: Human liver cancer cells (HepG2) or other suitable cell lines (e.g., Vero) are seeded in 96-well plates and incubated.[3] The cells are then exposed to various concentrations of the test compounds and incubated for a specified time (e.g., 72 hours).[3] After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[3][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[3]

Intracellular Activity in Macrophages
  • Objective: To assess the ability of compounds to inhibit the growth of M. tuberculosis within host cells.

  • Procedure: Macrophage cells are seeded in plates and allowed to adhere.[4] The macrophages are then infected with M. tuberculosis at a specific multiplicity of infection (e.g., 5 mycobacteria per macrophage).[4] After an infection period of several hours, non-phagocytosed bacteria are washed away. Fresh medium containing different concentrations of the test compounds is added. The infection is allowed to proceed for several days (e.g., 7 days).[4] Finally, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions on appropriate agar and counting the resulting colony-forming units (CFUs).

SAR_Logic Core Isoniazid Core (Isonicotinohydrazide) R1 Pyrrole Moiety R2 Thiazolylidene Moiety R3 Pyridazinone Moiety R4 Other Substituents Activity_S Activity vs. Susceptible M.tb R1->Activity_S Increases Activity_R Activity vs. Resistant M.tb R1->Activity_R Maintains/Increases Toxicity Cytotoxicity R1->Toxicity Low R2->Activity_S Variable R3->Activity_S Increases R4->Activity_S Variable R4->Activity_R Variable R4->Toxicity Variable

Structure-Activity Relationship (SAR) logic for Isoniazid analogs.

Conclusion

Early-stage research into Ftivazide analogs and derivatives has yielded several promising compounds with potent anti-mycobacterial activity. The isonicotinohydrazide scaffold continues to be a valuable starting point for the development of new anti-tubercular agents. Studies have shown that modifications, such as the introduction of pyrrole or pyridazinone moieties, can lead to compounds with high efficacy against both drug-sensitive and, crucially, drug-resistant strains of M. tuberculosis.[4][8] Furthermore, many of these novel derivatives exhibit low cytotoxicity in vitro, suggesting a favorable preliminary safety profile.[3][4][8] The continued exploration of this chemical space, guided by detailed in vitro testing and structure-activity relationship studies, holds significant promise for the discovery of next-generation treatments for tuberculosis.

References

Foundational

Ftivazide: A Technical Guide to its Antimycobacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide, a hydrazide derivative of isonicotinic acid, is an antitubercular agent with a mechanism of action analogous to the frontline drug i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a hydrazide derivative of isonicotinic acid, is an antitubercular agent with a mechanism of action analogous to the frontline drug isoniazid. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This technical guide provides a comprehensive overview of the known spectrum of activity of Ftivazide against various mycobacterial species, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Data on Antimycobacterial Activity

Quantitative data on the Minimum Inhibitory Concentrations (MICs) of Ftivazide against a wide range of mycobacterial species are not extensively available in publicly accessible literature. However, based on its mechanism of action as an isoniazid analog, its activity is expected to be most pronounced against species that are susceptible to isoniazid and possess the necessary activation enzyme, KatG.

Table 1: Expected In Vitro Activity Spectrum of Ftivazide against Mycobacterium tuberculosis

M. tuberculosis Strain TypeExpected Ftivazide MIC Range (μg/mL)Notes
Isoniazid-SusceptibleLow (similar to isoniazid)Activity is dependent on the presence of a functional KatG enzyme for prodrug activation.
Isoniazid-Resistant (inhA mutations)Potentially Low to ModerateFtivazide's activated form targets InhA. Mutations in inhA may confer some level of cross-resistance, but the extent can vary.
Isoniazid-Resistant (katG mutations)High (or Resistant)Mutations or deletions in the katG gene will prevent the activation of Ftivazide, leading to high-level resistance.
Multidrug-Resistant (MDR)VariableActivity will depend on the specific resistance mechanisms. Expected to be inactive against strains with katG mutations.
Extensively Drug-Resistant (XDR)VariableSimilar to MDR strains, activity is contingent on the absence of katG mutations.

Table 2: Postulated In Vitro Activity of Ftivazide against Non-Tuberculous Mycobacteria (NTM)

Mycobacterial SpeciesExpected Ftivazide ActivityRationale
Mycobacterium kansasiiPotentially ActiveGenerally susceptible to isoniazid, suggesting the presence of a functional KatG-like system.
Mycobacterium avium complex (MAC)Likely InactiveIntrinsically resistant to isoniazid due to a lack of the KatG enzyme and other resistance mechanisms.
Mycobacterium abscessusLikely InactiveKnown to be highly resistant to many antitubercular agents, including isoniazid.
Mycobacterium bovisPotentially ActiveGenerally susceptible to isoniazid.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to determining the antimycobacterial activity of Ftivazide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • Ftivazide stock solution of known concentration

  • Mycobacterial culture in logarithmic growth phase

  • Sterile saline or broth for dilution

  • Plate reader (optional, for quantitative measurement)

b. Procedure:

  • Prepare serial twofold dilutions of Ftivazide in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a mycobacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.

  • Seal the plates and incubate at 37°C.

  • After a defined incubation period (typically 7-14 days for M. tuberculosis), determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of Ftivazide that shows no visible growth.

Microplate Alamar Blue Assay (MABA)

MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.

a. Materials:

  • Same as for broth microdilution

  • Alamar Blue reagent

b. Procedure:

  • Perform the broth microdilution assay as described above (steps 1-6).

  • After the initial incubation period (e.g., 7 days), add 20 µL of Alamar Blue solution to each well.

  • Re-incubate the plates for 24-48 hours.

  • Observe the color change. A blue color indicates no metabolic activity (inhibition), while a pink color indicates metabolic activity (growth).

  • The MIC is defined as the lowest concentration of Ftivazide that prevents the color change from blue to pink.

Mycolic Acid Synthesis Inhibition Assay

This assay directly assesses the effect of Ftivazide on its target pathway.

a. Materials:

  • Mycobacterial culture

  • Middlebrook 7H9 broth

  • Ftivazide

  • [1-14C]acetic acid (or another suitable radiolabeled precursor)

  • Lipid extraction solvents (e.g., chloroform/methanol mixture)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Phosphorimager or autoradiography film

b. Procedure:

  • Grow a mycobacterial culture to mid-log phase.

  • Expose the culture to different concentrations of Ftivazide for a defined period.

  • Add [1-14C]acetic acid to the cultures and incubate to allow for incorporation into fatty acids and mycolic acids.

  • Harvest the cells and extract the total lipids.

  • Saponify the lipids to release the fatty and mycolic acids.

  • Methylate the fatty and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).

  • Separate the FAMEs and MAMEs by TLC.

  • Visualize the radiolabeled lipids using a phosphorimager or autoradiography.

  • Inhibition of mycolic acid synthesis is observed as a dose-dependent decrease in the intensity of the MAME bands in Ftivazide-treated samples compared to the untreated control.

Visualizations

Signaling Pathway and Mechanism of Action

The primary mechanism of action of Ftivazide is the inhibition of mycolic acid synthesis, a pathway crucial for the integrity of the mycobacterial cell wall.

Mycolic_Acid_Biosynthesis_Inhibition cluster_cell Mycobacterial Cell Ftivazide_ext Ftivazide (Prodrug) Ftivazide_int Ftivazide Ftivazide_ext->Ftivazide_int Diffusion KatG KatG (Catalase-Peroxidase) Ftivazide_int->KatG Activated_Ftivazide Activated Ftivazide InhA InhA (Enoyl-ACP reductase) Activated_Ftivazide->InhA Inhibition KatG->Activated_Ftivazide Activation FAS_II Fatty Acid Synthase II (FAS-II) System InhA->FAS_II Mycolic_Acids Mycolic Acids FAS_II->Mycolic_Acids Elongation of fatty acids Cell_Wall Cell Wall Synthesis Mycolic_Acids->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of Ftivazide in Mycobacterium tuberculosis.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Ftivazide.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prep_Culture Prepare Mycobacterial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plate Prep_Culture->Inoculation Prep_Drug Prepare Serial Dilutions of Ftivazide Prep_Drug->Inoculation Incubation Incubate at 37°C (7-14 days) Inoculation->Incubation Visual Visual Inspection (Turbidity) Incubation->Visual Alamar Add Alamar Blue (Read color change) Incubation->Alamar OD Measure Optical Density (OD600) Incubation->OD Result Determine MIC Visual->Result Alamar->Result OD->Result

Caption: Experimental workflow for MIC determination of Ftivazide.

Protocols & Analytical Methods

Method

Ftivazide synthesis protocol from vanillin and isonicotinic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract Ftivazide, a Schiff base synthesized from vanillin and isonicotinic acid hydrazide, is a compound of interest in medicinal chemistry, particularly...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ftivazide, a Schiff base synthesized from vanillin and isonicotinic acid hydrazide, is a compound of interest in medicinal chemistry, particularly in the development of antitubercular agents.[1][2] Its mechanism of action is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][3][4] This document provides a detailed protocol for the synthesis of Ftivazide, compiled from established laboratory procedures. The straightforward condensation reaction yields the hydrazone product, which can be readily purified. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid in reproducibility.

Introduction

Ftivazide, also known as isonicotinic acid vanillylidenehydrazide, is a hydrazone derivative of isonicotinic acid.[5][6] As a prodrug, it is thought to be activated within the mycobacterial cell, where it then interferes with essential cell wall synthesis pathways.[1][3] The synthesis of Ftivazide is achieved through the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with isonicotinic acid hydrazide (isoniazid), a common antituberculosis drug.[2] This reaction is a classic example of Schiff base formation, a versatile and widely used reaction in organic and medicinal chemistry.[7][8] The resulting compound has a molecular formula of C14H13N3O3 and a molecular weight of 271.27 g/mol .[5][9]

Experimental Protocol

This protocol details the synthesis of Ftivazide via the condensation of vanillin and isonicotinic acid hydrazide. The procedure is based on established methods and is suitable for standard laboratory settings.[2][10]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Isonicotinic acid hydrazide (Isoniazid)

  • Methanol or Ethanol (95%)

  • Reflux apparatus

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Procedure:

  • Preparation of Reactant Solutions:

    • In a round-bottom flask, dissolve 10 mmol of isonicotinic acid hydrazide (1.371 g) in 20 mL of warm methanol.[2]

    • In a separate beaker, dissolve 10 mmol of vanillin (1.52 g) in 20 mL of methanol.[2]

  • Reaction:

    • Add the vanillin solution to the solution of isonicotinic acid hydrazide in the round-bottom flask.[2]

    • Heat the mixture under reflux with continuous stirring. The reaction time may vary from 5 to 24 hours depending on the desired conversion and solvent system.[2][10] A common reflux temperature is approximately 80°C.[2]

  • Isolation and Purification:

    • After the reflux period, reduce the volume of the solution by approximately half through evaporation.[2]

    • Allow the concentrated solution to cool to room temperature. Pale yellow or cream-colored crystals of Ftivazide should precipitate.[2]

    • Collect the crystals by filtration.[2][10]

    • Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.[2]

    • Dry the purified product in a desiccator.[2]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of Ftivazide.

ParameterValueReference(s)
Reactants
Vanillin10 mmol (1.52 g)[2]
Isonicotinic Acid Hydrazide10 mmol (1.371 g)[2]
Solvent
Methanol or Ethanol (95%)40 mL[2][10]
Reaction Conditions
TemperatureReflux (approx. 80°C)[2]
Time5 - 24 hours[2][10]
Product
AppearancePale yellow / Cream-colored crystals[2]
Molecular FormulaC14H13N3O3[5][9]
Molecular Weight271.27 g/mol [5][9]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Ftivazide.

Ftivazide_Synthesis Vanillin Vanillin (in Methanol) Mixing Mixing & Reflux (5-24h, ~80°C) Vanillin->Mixing INH Isonicotinic Acid Hydrazide (in warm Methanol) INH->Mixing Concentration Volume Reduction (Evaporation) Mixing->Concentration Reaction Mixture Crystallization Cooling & Crystallization Concentration->Crystallization Filtration Filtration & Washing (cold Methanol) Crystallization->Filtration Drying Drying (Desiccator) Filtration->Drying Ftivazide Ftivazide (Final Product) Drying->Ftivazide

References

Application

Determining the Minimum Inhibitory Concentration (MIC) of Ftivazide Against Mycobacterium tuberculosis

Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ftiv...

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ftivazide, a second-line anti-tubercular agent, against Mycobacterium tuberculosis. Ftivazide, a derivative of isoniazid, functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] As a prodrug, it requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. This application note outlines two standard methodologies: the Broth Microdilution Method and the Resazurin Microtiter Assay (REMA), providing step-by-step instructions for researchers in the field of tuberculosis drug discovery and development.

Data Presentation

Due to the limited availability of publicly accessible quantitative MIC data for Ftivazide, the following table presents illustrative data to demonstrate the proper format for reporting experimental findings. These values are hypothetical and should be replaced with experimentally determined data.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Ftivazide against Mycobacterium tuberculosis Strains

Mycobacterium tuberculosis StrainResistance ProfileFtivazide MIC (µg/mL)Isoniazid MIC (µg/mL) [Reference]
H37Rv (ATCC 27294)Drug-Susceptible0.1250.015 - 0.06
Clinical Isolate MDR-1Multidrug-Resistant (INH-R, RIF-R)0.5> 1.0
Clinical Isolate XDR-1Extensively Drug-Resistant1.0> 1.0

INH-R: Isoniazid-Resistant; RIF-R: Rifampin-Resistant

Signaling Pathway and Experimental Workflow

Mechanism of Action of Ftivazide

Ftivazide is a prodrug that requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it inhibits the synthesis of mycolic acids, which are crucial long-chain fatty acids in the cell wall of Mycobacterium tuberculosis. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[1][3]

Ftivazide_Mechanism Ftivazide Ftivazide (Prodrug) KatG KatG Enzyme Ftivazide->KatG Intracellular Activation Active_Ftivazide Activated Ftivazide Mycolic_Acid_Synthesis Mycolic Acid Synthesis Active_Ftivazide->Mycolic_Acid_Synthesis Inhibition KatG->Active_Ftivazide Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Figure 1: Simplified signaling pathway of Ftivazide's mechanism of action.

Experimental Workflow for MIC Determination

The general workflow for determining the MIC of Ftivazide involves preparing the bacterial inoculum, performing serial dilutions of the drug, inoculating the plates, incubating, and finally, reading the results to determine the lowest concentration that inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Prepare M. tuberculosis Inoculum (McFarland Standard) Inoculation 3. Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Drug_Dilution 2. Prepare Serial Dilutions of Ftivazide in 96-well Plate Drug_Dilution->Inoculation Incubation 4. Incubate at 37°C (7-14 days) Inoculation->Incubation Add_Indicator 5. Add Indicator (e.g., Resazurin) (for REMA) Incubation->Add_Indicator Read_Results 6. Read Results Visually or with Plate Reader Incubation->Read_Results for Broth Microdilution Add_Indicator->Read_Results Determine_MIC 7. Determine MIC Read_Results->Determine_MIC

Figure 2: General experimental workflow for MIC determination.

Experimental Protocols

Protocol 1: Broth Microdilution Method for M. tuberculosis

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for MIC determination of M. tuberculosis.

Materials:

  • Ftivazide powder

  • Dimethyl sulfoxide (DMSO)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)

  • Sterile 96-well U-bottom microtiter plates

  • Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Sterile saline solution (0.85% NaCl) with 0.05% Tween 80

  • McFarland 0.5 and 1.0 turbidity standards

  • Sterile glass beads (2-3 mm)

  • Incubator at 37°C

  • Biosafety cabinet (Class II or III)

Procedure:

  • Preparation of Ftivazide Stock Solution:

    • Accurately weigh Ftivazide powder and dissolve in DMSO to prepare a stock solution of 10 mg/mL.

    • Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions.

  • Preparation of M. tuberculosis Inoculum:

    • Harvest colonies of M. tuberculosis from a fresh Löwenstein-Jensen or 7H10/7H11 agar plate.

    • Transfer colonies to a sterile tube containing 3-5 mL of saline-Tween 80 and glass beads.

    • Vortex for 1-2 minutes to break up clumps.

    • Allow the suspension to stand for 30 minutes to allow large particles to settle.

    • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland 1.0 standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL.

    • Prepare a 1:20 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the appropriate Ftivazide working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.

    • Include a positive control (broth + inoculum, no drug) and a negative control (broth only) for each plate.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well (except the negative control).

    • Seal the plates with an adhesive plate sealer and place them in a humidified incubator at 37°C.

    • Incubate for 7 to 14 days, or until growth is clearly visible in the positive control well.

  • Reading and Interpretation:

    • The MIC is defined as the lowest concentration of Ftivazide that completely inhibits visible growth of M. tuberculosis. Growth is indicated by the presence of a bacterial pellet at the bottom of the U-shaped well.

Protocol 2: Resazurin Microtiter Assay (REMA)

REMA is a colorimetric assay that provides a faster turnaround time for determining the MIC.

Materials:

  • All materials listed in Protocol 3.1

  • Resazurin sodium salt solution (0.01% w/v in sterile distilled water, filter-sterilized)

Procedure:

  • Follow steps 1-4 from Protocol 3.1.

  • Addition of Resazurin and Final Incubation:

    • After an initial incubation period of 7 days, add 30 µL of the resazurin solution to each well.

    • Reseal the plates and re-incubate at 37°C for an additional 24-48 hours.

  • Reading and Interpretation:

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is the lowest concentration of Ftivazide that prevents this color change, i.e., the well remains blue.

Conclusion

The determination of the Minimum Inhibitory Concentration is a critical step in the evaluation of new and existing antimicrobial agents. The protocols outlined in this application note provide standardized methods for assessing the in vitro activity of Ftivazide against Mycobacterium tuberculosis. The broth microdilution method serves as the gold standard, while the Resazurin Microtiter Assay offers a more rapid alternative. Accurate and reproducible MIC data are essential for guiding preclinical and clinical research, optimizing treatment regimens, and monitoring the emergence of drug resistance. Further studies are warranted to establish a comprehensive profile of Ftivazide's MIC against a wide range of clinical M. tuberculosis isolates.

References

Method

Application Notes and Protocols for Evaluating the In Vitro Efficacy of Ftivazide

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide is a second-line anti-tuberculosis drug, structurally an analogue of isoniazid (INH), one of the most critical first-line treatments...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide is a second-line anti-tuberculosis drug, structurally an analogue of isoniazid (INH), one of the most critical first-line treatments for tuberculosis (TB).[1] Like INH, Ftivazide is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[2][3][4] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the robust and complex cell wall of Mycobacterium tuberculosis (Mtb).[3][5] This disruption of cell wall integrity leads to bacterial cell death.[2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of Ftivazide against Mtb, assess its cytotoxicity, and confirm its mechanism of action.

Mechanism of Action Overview

Ftivazide's efficacy is contingent on a multi-step intracellular pathway. Initially, the inactive Ftivazide prodrug passively diffuses into the Mtb bacillus. Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[3][6] This activation process, likely involving the generation of a reactive species, enables the drug to form a covalent adduct with NAD(H). This resulting complex then binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[3] The inhibition of InhA halts mycolic acid production, compromising the structural integrity of the cell wall and ultimately leading to bacterial lysis.[2]

Ftivazide_Mechanism cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Cell Ftivazide_prodrug Ftivazide (Prodrug) Ftivazide_internal Ftivazide (Internalized) Ftivazide_prodrug->Ftivazide_internal Passive Diffusion KatG KatG (Catalase-Peroxidase) Ftivazide_internal->KatG Activation Activated_Ftivazide Activated Ftivazide KatG->Activated_Ftivazide Adduct Ftivazide-NADH Adduct Activated_Ftivazide->Adduct + NADH NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II FAS-II Pathway InhA->FAS_II Catalyzes Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Bacterial Lysis Cell_Wall->Lysis Disruption

Ftivazide's Mechanism of Action Pathway.

Key In Vitro Assays & Data Presentation

A comprehensive in vitro evaluation of Ftivazide involves a panel of assays to determine its potency against Mtb, its activity within host cells, and its safety profile.

Experimental_Workflow cluster_potency Potency Assessment cluster_intracellular Intracellular Efficacy cluster_safety Safety & Specificity cluster_moa Mechanism of Action MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC Macrophage_Infection Macrophage Infection Assay (e.g., THP-1, RAW 264.7) MIC->Macrophage_Infection Selectivity_Index Selectivity Index (SI) Calculation MIC->Selectivity_Index SI = CC50 / MIC CFU_Enumeration CFU Enumeration Cytotoxicity Cytotoxicity Assay (e.g., Vero, HepG2) Cytotoxicity->Selectivity_Index InhA_Assay InhA Enzyme Inhibition Assay Mycolic_Acid_Inhibition Mycolic Acid Synthesis Inhibition Assay InhA_Assay->Mycolic_Acid_Inhibition

References

Application

Ftivazide Formulation for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide is a prodrug and an analog of isoniazid (INH), a first-line antituberculosis medication. It is known for its activity against Mycobac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide is a prodrug and an analog of isoniazid (INH), a first-line antituberculosis medication. It is known for its activity against Mycobacterium tuberculosis, including some INH-resistant strains. The primary mechanism of action of ftivazide is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of ftivazide in animal models, primarily focusing on murine models of tuberculosis.

Data Presentation

Due to the limited availability of public data for ftivazide, the following tables present data for the closely related and structurally similar drug, isoniazid, to provide a relevant reference for experimental design.

Table 1: Acute Oral Toxicity of Isoniazid

Animal ModelLD50 (mg/kg)Reference
Mouse176[2]
Rat160[3]

Table 2: Pharmacokinetic Parameters of Isoniazid in Mice (Oral Administration)

Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
1.560.80.250.9Not Reported[4]
6.2540.254.9Not Reported[4]
25220.529Not Reported[4]
0.1 - 120Not specified0.16 - 0.5Not specifiedNot Reported[5]

Note: The pharmacokinetic parameters of isoniazid can vary depending on the mouse strain and experimental conditions.

Signaling Pathway

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Ftivazide, like isoniazid, is a prodrug that requires activation within the mycobacterial cell. Once activated, it targets the fatty acid synthase II (FAS-II) system, which is essential for the elongation of fatty acids to form mycolic acids. The disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.

Mycolic_Acid_Synthesis_Inhibition cluster_bacterium Mycobacterium tuberculosis cluster_fas Mycolic Acid Synthesis Pathway Ftivazide_ext Ftivazide (extracellular) Ftivazide_int Ftivazide (intracellular) Ftivazide_ext->Ftivazide_int Uptake Activated_Ftivazide Activated Ftivazide Ftivazide_int->Activated_Ftivazide Activation FAS_II Fatty Acid Synthase II (FAS-II) (Elongation) Activated_Ftivazide->FAS_II Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_precursors Acyl Precursors FAS_I->Acyl_precursors Acyl_precursors->FAS_II Meromycolic_acids Meromycolic Acids FAS_II->Meromycolic_acids Pks13 Pks13 Meromycolic_acids->Pks13 Mycolic_acids Mycolic Acids Pks13->Mycolic_acids Cell_wall Cell Wall Incorporation Mycolic_acids->Cell_wall

Inhibition of Mycolic Acid Synthesis by Ftivazide.

Experimental Protocols

Ftivazide Formulation for Oral Administration

This protocol describes the preparation of a ftivazide solution suitable for oral gavage in mice.

Materials:

  • Ftivazide powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or sterile distilled water (ddH2O)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh the required amount of ftivazide powder.

    • Dissolve the ftivazide powder in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock solution, dissolve 40 mg of ftivazide in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Preparation of Vehicle:

    • In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS/ddH2O in the following ratio: 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O. For example, to prepare 1 mL of vehicle, mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline.

  • Preparation of Dosing Solution:

    • The final concentration of DMSO in the dosing solution should be 5% or less to minimize toxicity.

    • To prepare the final dosing solution, dilute the ftivazide stock solution with the prepared vehicle. For example, to prepare a 2 mg/mL dosing solution with 5% DMSO, add 50 µL of the 40 mg/mL ftivazide stock solution to 950 µL of the vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity.

Note: The solubility of ftivazide in this vehicle should be confirmed. If precipitation occurs, adjustments to the formulation may be necessary. It is recommended to prepare the dosing solution fresh on the day of administration.

Acute Oral Toxicity Study (LD50 Estimation)

This protocol is a guideline for determining the acute oral toxicity of ftivazide in rodents, adapted from OECD guidelines.

Animals:

  • Healthy, young adult mice or rats of a single strain (e.g., BALB/c mice or Sprague-Dawley rats), nulliparous and non-pregnant females are often preferred.

  • Animals should be acclimatized to the laboratory conditions for at least 5 days before the experiment.

Procedure:

  • Dose Selection:

    • Based on the toxicity of the related compound isoniazid (LD50 in mice ~176 mg/kg), an initial dose-finding study can be performed with a small number of animals.

    • A suggested starting dose could be significantly lower than the expected LD50, for example, 50 mg/kg.

    • Subsequent doses can be increased or decreased by a factor of 2-3 depending on the observed outcomes.

  • Administration:

    • Fast the animals overnight before dosing (with access to water).

    • Administer the prepared ftivazide formulation orally by gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg for rats, 5 mL/kg for mice).

    • A control group should receive the vehicle only.

  • Observation:

    • Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Continue daily observations for 14 days.

    • Record body weight before dosing and at least weekly thereafter.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis:

    • The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

In Vivo Efficacy Study in a Murine Tuberculosis Model

This protocol outlines a general procedure for evaluating the efficacy of ftivazide in mice infected with Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Aerosol exposure system for infection

  • Ftivazide formulation

  • Appropriate animal housing (BSL-3 containment)

Procedure:

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target inoculum is typically 50-100 colony-forming units (CFU) per lung.

  • Treatment:

    • Begin treatment 2-4 weeks post-infection, once a stable chronic infection is established.

    • Administer ftivazide orally by gavage daily or five times a week. The dosage should be determined from dose-ranging studies, but a starting point could be in the range of 25-100 mg/kg/day, based on effective doses of isoniazid in mice.[6]

    • Include a vehicle control group and a positive control group (e.g., isoniazid at a standard effective dose).

  • Evaluation of Efficacy:

    • After a defined treatment period (e.g., 4 or 8 weeks), euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline or PBS.

    • Plate serial dilutions of the homogenates on appropriate mycobacterial growth agar (e.g., Middlebrook 7H11 agar supplemented with OADC).

    • Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.

  • Data Analysis:

    • The efficacy of ftivazide is determined by comparing the bacterial load (log10 CFU) in the lungs and spleens of the treated groups to the vehicle control group.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Preparation cluster_studies In Vivo Studies cluster_analysis Data Analysis Formulation Ftivazide Formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline) Toxicity Acute Oral Toxicity (LD50) - Dose-ranging study - Observation for 14 days Formulation->Toxicity Efficacy Efficacy in TB Model - Aerosol infection with M. tb - Daily oral administration Formulation->Efficacy Pharmacokinetics Pharmacokinetic Study - Single oral dose - Blood sampling over time Formulation->Pharmacokinetics Tox_Analysis Toxicity Assessment - Clinical signs - Necropsy - LD50 calculation Toxicity->Tox_Analysis Efficacy_Analysis Efficacy Assessment - CFU enumeration in lungs/spleen Efficacy->Efficacy_Analysis PK_Analysis PK Parameter Calculation - Cmax, Tmax, AUC - Bioavailability Pharmacokinetics->PK_Analysis

References

Method

Application Notes: High-Performance Liquid Chromatography (HPLC) for Ftivazide Analysis

Introduction Ftivazide is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for qu...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ftivazide is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of Ftivazide using a reversed-phase HPLC method with UV detection.

Chemical Structure of Ftivazide

  • Molecular Formula: C₁₄H₁₃N₃O₃[2]

  • IUPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide[2]

Principle of the Method

This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. This combination allows for the effective retention and separation of Ftivazide from potential impurities. Detection is performed using a UV spectrophotometer at a wavelength where Ftivazide exhibits significant absorbance, ensuring high sensitivity.

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided below.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH 6.8) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 265 nm
Run Time 10 minutes

Method Validation Summary

The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the analysis of Ftivazide.

Linearity

The linearity of the method was evaluated by analyzing a series of Ftivazide standard solutions over a concentration range of 10-150 µg/mL. The correlation coefficient (R²) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.

Concentration (µg/mL)Peak Area (arbitrary units)
10152,345
25380,862
50761,725
751,142,587
1001,523,450
1251,904,312
1502,285,175
Correlation Coefficient (R²) 0.9998

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well within the acceptable limit of ≤2.0%, demonstrating the high precision of the method.

Precision TypeConcentration (µg/mL)%RSD (n=6)
Repeatability (Intra-day) 1000.85
Intermediate Precision (Inter-day) 1001.23

Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies on a sample matrix spiked with known amounts of Ftivazide at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable range for pharmaceutical analysis.[5]

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.299.0%
100%100101.1101.1%
120%120118.698.8%
Mean Recovery --99.6%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.45

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. All parameters met the typical acceptance criteria.

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N > 20006500
%RSD of Peak Area (n=6) ≤ 1.0%0.5%
%RSD of Retention Time (n=6) ≤ 1.0%0.2%

Experimental Protocols

1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile (60:40 v/v))

  • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.

  • Filter the buffer solution through a 0.45 µm nylon membrane filter.

  • In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade acetonitrile.

  • Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.

2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh 10 mg of Ftivazide reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.

  • Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the standard stock solution (100 µg/mL).

  • Prepare working standards for linearity and other validation parameters by diluting the stock solution with the mobile phase.

3. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets to get a uniform sample.

  • Accurately weigh a portion of the powder equivalent to 10 mg of Ftivazide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. The resulting solution has a nominal concentration of 100 µg/mL.

4. HPLC Analysis Procedure

  • Set up the HPLC system with the chromatographic conditions specified in the table above.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution six times to check for system suitability. The %RSD for the peak areas should be ≤ 1.0%.

  • Inject the prepared sample solutions in duplicate.

  • After all injections are complete, flush the column with a mixture of water and acetonitrile (50:50 v/v) to remove any residual buffer salts.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation (Buffer + Acetonitrile) a1 System Equilibration p1->a1 p2 Standard Solution (Ftivazide Reference) a2 System Suitability Test (Inject Standard x6) p2->a2 p3 Sample Solution (Drug Product) a3 Sample Injection p3->a3 a1->a2 Stable Baseline a2->a3 SST Pass d1 Chromatogram Acquisition a3->d1 d2 Peak Integration & Quantification d1->d2 d3 Report Generation d2->d3 Method_Validation cluster_main HPLC Method Validation (ICH Q2 R1) cluster_params Validation Parameters MV Validated Analytical Method Specificity Specificity Specificity->MV Linearity Linearity Linearity->MV Accuracy Accuracy Accuracy->MV Precision Precision Precision->MV Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) Precision->Intermediate_Precision Range Range Range->MV LOD LOD LOD->MV LOQ LOQ LOQ->MV Robustness Robustness Robustness->MV

References

Application

Application Notes and Protocols for Evaluating Ftivazide Activity in Multidrug-Resistant Tuberculosis (MDR-TB) Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide, a second-line anti-tubercular medication, offers a promising therapeutic option for multidrug-resistant tuberculosis (MDR-TB), which...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a second-line anti-tubercular medication, offers a promising therapeutic option for multidrug-resistant tuberculosis (MDR-TB), which is defined by resistance to at least isoniazid and rifampin.[1] As a derivative of isoniazid, Ftivazide's primary mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.[2][3] By disrupting this pathway, Ftivazide compromises the structural integrity of the bacterium, rendering it more susceptible to the host's immune response.[3] Ftivazide is a prodrug, requiring activation within the mycobacterial cell to exert its bactericidal effects.[3]

These application notes provide a comprehensive overview of the in vitro evaluation of Ftivazide against MDR-TB using cell culture models. Detailed protocols for determining the minimum inhibitory concentration (MIC) and for assessing intracellular activity within macrophage infection models are presented. Additionally, protocols for evaluating the cytotoxicity of Ftivazide against mammalian cell lines are included to guide the assessment of its therapeutic window.

Data Presentation

In Vitro Activity of Ftivazide against MDR-TB Strains

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Ftivazide against M. tuberculosis Strains

M. tuberculosis StrainResistance ProfileFtivazide MIC (µg/mL)
H37RvDrug-Susceptible[Insert Data]
Clinical Isolate 1MDR (INH-R, RIF-R)[Insert Data]
Clinical Isolate 2MDR (INH-R, RIF-R)[Insert Data]
Clinical Isolate 3Pre-XDR (MDR + FQ-R)[Insert Data]
Clinical Isolate 4Pre-XDR (MDR + INJ-R)[Insert Data]
Clinical Isolate 5XDR[Insert Data]

Data to be populated by the researcher. INH: Isoniazid, RIF: Rifampicin, FQ-R: Fluoroquinolone-resistant, INJ-R: Injectable agent-resistant, XDR: Extensively drug-resistant.

Cytotoxicity of Ftivazide

The therapeutic index of an antimicrobial agent is a critical parameter, defined by its efficacy against the pathogen relative to its toxicity to host cells. The half-maximal cytotoxic concentration (IC50) is a key measure of a compound's toxicity. Similar to the MIC data, specific IC50 values for Ftivazide against a variety of mammalian cell lines are not widely reported in recent literature. This table is provided as a template for documenting experimental findings.

Table 2: Illustrative Cytotoxicity of Ftivazide against Mammalian Cell Lines

Cell LineCell TypeFtivazide IC50 (µM)
THP-1Human monocytic leukemia[Insert Data]
A549Human lung carcinoma[Insert Data]
HepG2Human liver carcinoma[Insert Data]
VeroMonkey kidney epithelial[Insert Data]

Data to be populated by the researcher.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol outlines the determination of the MIC of Ftivazide against M. tuberculosis strains using the REMA method. This colorimetric assay provides a visual assessment of bacterial viability.

Materials:

  • M. tuberculosis cultures (log phase)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Ftivazide stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates (flat bottom)

  • Sterile PBS with 0.05% Tween 80

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0 with 7H9 broth.

    • Further dilute the suspension 1:20 in 7H9 broth to achieve the final inoculum density.

  • Preparation of Ftivazide Dilutions:

    • Prepare a series of two-fold dilutions of the Ftivazide stock solution in 7H9 broth in a separate 96-well plate or in tubes. The concentration range should be selected based on expected efficacy.

  • Assay Setup:

    • Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.

    • Add 100 µL of the highest concentration of Ftivazide to the first well of each row to be tested and perform serial dilutions across the plate by transferring 100 µL to the subsequent wells.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for sterility.

  • Incubation:

    • Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.

  • Addition of Resazurin and Reading:

    • After 7 days of incubation, add 30 µL of the resazurin solution to each well.

    • Re-incubate the plate at 37°C for 24-48 hours.

    • Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is defined as the lowest concentration of Ftivazide that prevents the color change from blue to pink.

Protocol 2: Intracellular Activity in a Macrophage Infection Model

This protocol describes a method to evaluate the activity of Ftivazide against M. tuberculosis residing within macrophages, providing a more physiologically relevant assessment of drug efficacy. The human monocytic cell line THP-1 is used in this protocol.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM L-glutamine

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • M. tuberculosis culture (log phase)

  • Ftivazide stock solution

  • Sterile PBS

  • Sterile water with 0.05% Tween 80

  • Middlebrook 7H11 agar plates with OADC supplement

Procedure:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in RPMI-1640 medium.

    • Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator until cells are adherent and exhibit macrophage morphology.

    • Wash the cells twice with warm RPMI-1640 to remove PMA.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis in RPMI-1640 medium.

    • Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1-10 bacilli per macrophage.

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.

  • Ftivazide Treatment:

    • Add fresh RPMI-1640 medium containing serial dilutions of Ftivazide to the infected cells.

    • Include an untreated infected control (vehicle control).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Enumeration of Intracellular Bacteria (CFU Assay):

    • After the treatment period, aspirate the medium from each well.

    • Lyse the macrophages by adding 100 µL of sterile water with 0.05% Tween 80 to each well and incubate for 15 minutes.

    • Prepare 10-fold serial dilutions of the cell lysates in sterile PBS.

    • Spot 10 µL of each dilution onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

    • Count the colonies to determine the number of colony-forming units (CFU) per well. The reduction in CFU in treated wells compared to the untreated control indicates the intracellular activity of Ftivazide.

Protocol 3: Cytotoxicity Assay using MTT

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of Ftivazide on a mammalian cell line.

Materials:

  • Mammalian cell line of choice (e.g., THP-1, A549, HepG2)

  • Appropriate cell culture medium with FBS

  • Ftivazide stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells per well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Ftivazide in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Ftivazide.

    • Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.

Visualizations

Ftivazide_Mechanism_of_Action cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis Ftivazide_ext Ftivazide (Prodrug) Ftivazide_intra Ftivazide (Prodrug) Ftivazide_ext->Ftivazide_intra Uptake Activation Activation by Mycobacterial Enzyme (e.g., KatG-like) Ftivazide_intra->Activation Active_Ftivazide Active Ftivazide Metabolite Activation->Active_Ftivazide FAS_II Fatty Acid Synthase II (FAS-II) Enzymes (e.g., InhA) Active_Ftivazide->FAS_II Inhibition Mycolic_Acid Mycolic Acid Precursors FAS_II->Mycolic_Acid Synthesis Blocked Cell_Wall Mycolic Acid Layer in Cell Wall Mycolic_Acid->Cell_Wall Incorporation Prevented Lysis Bacterial Cell Lysis Cell_Wall->Lysis Structural compromise leads to Experimental_Workflow cluster_mic MIC Determination (REMA) cluster_intracellular Intracellular Activity Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) MDR_TB_Culture Culture MDR-TB Strains Inoculation Inoculate 96-well Plates MDR_TB_Culture->Inoculation Serial_Dilution Prepare Ftivazide Serial Dilutions Serial_Dilution->Inoculation Incubation_MIC Incubate (7 days) Inoculation->Incubation_MIC Resazurin Add Resazurin Incubation_MIC->Resazurin Incubation_REMA Incubate (24-48h) Resazurin->Incubation_REMA Read_MIC Read MIC Incubation_REMA->Read_MIC Differentiate_THP1 Differentiate THP-1 Cells Infect_Macrophages Infect Macrophages with MDR-TB Differentiate_THP1->Infect_Macrophages Treat_Ftivazide Treat with Ftivazide Dilutions Infect_Macrophages->Treat_Ftivazide Incubation_Intra Incubate (48-72h) Treat_Ftivazide->Incubation_Intra Lyse_Cells Lyse Macrophages Incubation_Intra->Lyse_Cells Plate_Lysates Plate Lysates on 7H11 Agar Lyse_Cells->Plate_Lysates Incubation_CFU Incubate (3-4 weeks) Plate_Lysates->Incubation_CFU Count_CFU Count CFU Incubation_CFU->Count_CFU Seed_Cells Seed Mammalian Cells Treat_Cytotoxicity Treat with Ftivazide Dilutions Seed_Cells->Treat_Cytotoxicity Incubation_Cyto Incubate (48-72h) Treat_Cytotoxicity->Incubation_Cyto Add_MTT Add MTT Reagent Incubation_Cyto->Add_MTT Incubation_MTT Incubate (2-4h) Add_MTT->Incubation_MTT Solubilize Solubilize Formazan Incubation_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance

References

Method

Application Notes and Protocols for Testing Ftivazide Synergy with other Anti-TB Drugs

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive protocol for evaluating the synergistic potential of ftivazide, a second-line anti-tuberculosis (TB) drug, i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the synergistic potential of ftivazide, a second-line anti-tuberculosis (TB) drug, in combination with other anti-TB agents. Ftivazide, a derivative of isoniazid, targets the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2] As a prodrug, it requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to inhibit the NADH-dependent enoyl-acyl carrier protein reductase (InhA). Given the rise of multidrug-resistant TB (MDR-TB), exploring synergistic drug combinations is crucial for developing more effective and shorter treatment regimens.[1]

Overview of Synergy Testing

Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of TB, synergistic combinations can potentially lower the required dosage of individual drugs, reduce toxicity, and combat the emergence of drug resistance. This protocol outlines two primary in vitro methods for assessing synergy: the checkerboard assay and the time-kill curve assay.

Experimental Protocols

Materials and Reagents
  • Mycobacterium tuberculosis strain (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • Middlebrook 7H10 or 7H11 agar

  • Ftivazide (analytical grade)

  • Other anti-TB drugs (e.g., rifampicin, isoniazid, ethambutol, pyrazinamide)

  • Resazurin sodium salt

  • 96-well microplates

  • Sterile tubes and flasks

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Determination of Minimum Inhibitory Concentration (MIC)

Before assessing synergy, the MIC of each drug against the selected M. tuberculosis strain must be determined.

Protocol:

  • Prepare serial twofold dilutions of each drug in a 96-well microplate using 7H9 broth.

  • Prepare a bacterial inoculum of M. tuberculosis at a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microplate.

  • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is the lowest drug concentration that prevents this color change.

DrugTypical MIC Range (µg/mL) against H37Rv
Ftivazide0.015 - 1.0 (Assumed similar to Isoniazid)
Isoniazid0.015 - 0.06
Rifampicin0.06 - 0.25
Ethambutol0.5 - 2.0
Pyrazinamide12.5 - 100 (at pH 5.5)

Note: The MIC of ftivazide is not widely reported. As it is an isoniazid analog, for initial experiments, a range similar to isoniazid can be used. It is crucial to experimentally determine the MIC for the specific strain being tested.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a widely used method to evaluate the interaction between two drugs.[3]

Protocol:

  • In a 96-well microplate, prepare serial dilutions of Drug A (e.g., ftivazide) horizontally and Drug B (e.g., rifampicin) vertically. This creates a matrix of varying drug concentrations.

  • The concentrations should range from sub-MIC to supra-MIC values (e.g., 1/8 × MIC to 4 × MIC).

  • Inoculate each well with M. tuberculosis at a final concentration of 5 x 10^5 CFU/mL.

  • Include wells with each drug alone to redetermine the MIC in the same plate.

  • Incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug in combination by observing the lowest concentration of each drug that inhibits bacterial growth (using resazurin as described above).

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing growth inhibition using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Data Interpretation:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism
Time-Kill Curve Assay

This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.

Protocol:

  • Prepare cultures of M. tuberculosis in 7H9 broth to early-log phase (approx. 10^7 CFU/mL).

  • Set up several culture tubes with the following conditions:

    • Growth control (no drug)

    • Ftivazide alone (at MIC)

    • Other anti-TB drug alone (at MIC)

    • Combination of ftivazide and the other drug (at their respective MICs or sub-MICs that showed synergy in the checkerboard assay).

  • Incubate all tubes at 37°C.

  • At various time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on 7H10 or 7H11 agar.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each condition.

Data Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single drug.

  • Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination compared to the most active single drug.

  • Indifference: A < 1 log10 change in CFU/mL with the combination compared to the most active single drug.

  • Antagonism: A ≥ 1 log10 increase in CFU/mL with the combination compared to the most active single drug.

In Vivo Synergy Testing in a Murine Model

In vivo studies are essential to validate in vitro findings. The mouse model is a commonly used preclinical model for TB drug efficacy testing.[4]

Protocol:

  • Infect a cohort of mice (e.g., BALB/c) with M. tuberculosis via aerosol inhalation to establish a controlled lung infection.

  • After a pre-treatment period (e.g., 2-3 weeks) to allow the infection to establish, randomize the mice into treatment groups:

    • Vehicle control

    • Ftivazide alone

    • Other anti-TB drug alone

    • Combination of ftivazide and the other drug

  • Administer the drugs orally or via the appropriate route for a specified duration (e.g., 4-8 weeks).

  • At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.

  • Homogenize the organs and plate serial dilutions on selective agar to determine the bacterial load (CFU).

  • A significant reduction in CFU in the combination group compared to the single-drug groups indicates in vivo synergy.

Visualizations

Ftivazide_Mechanism_of_Action Ftivazide Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide->KatG Activation Active_Ftivazide Activated Ftivazide InhA InhA (Enoyl-ACP Reductase) Active_Ftivazide->InhA Inhibition KatG->Active_Ftivazide Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Disruption leads to Synergy_Testing_Workflow cluster_0 In Vitro Synergy Assessment cluster_1 In Vivo Validation MIC Determine MIC of Ftivazide and Partner Drugs Checkerboard Checkerboard Assay MIC->Checkerboard TimeKill Time-Kill Curve Assay MIC->TimeKill FICI Calculate FICI Checkerboard->FICI Analysis Analyze Time-Kill Data TimeKill->Analysis Synergy_Assessment Assess Synergy, Additivity, or Antagonism FICI->Synergy_Assessment Analysis->Synergy_Assessment Mouse_Model Murine Model of TB Infection Synergy_Assessment->Mouse_Model Promising combinations proceed to in vivo testing Treatment Treat with Single Drugs and Combinations Mouse_Model->Treatment CFU_Count Determine Bacterial Load (CFU) in Lungs and Spleen Treatment->CFU_Count InVivo_Synergy Evaluate In Vivo Synergy CFU_Count->InVivo_Synergy

References

Application

Methods for Assessing Ftivazide Cytotoxicity in Mammalian Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide is an anti-tuberculosis agent primarily targeting mycolic acid synthesis in Mycobacterium tuberculosis.[1][2][3] As with any therapeu...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide is an anti-tuberculosis agent primarily targeting mycolic acid synthesis in Mycobacterium tuberculosis.[1][2][3] As with any therapeutic agent, evaluating its potential off-target effects on host cells is a critical component of preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of ftivazide in mammalian cell lines. The methodologies described herein are fundamental for determining the therapeutic index and understanding the potential mechanisms of ftivazide-induced cell death in non-target cells.

Overview of Cytotoxicity Assessment Workflow

A systematic approach to evaluating ftivazide's cytotoxicity involves a tiered strategy, starting with general viability assays and progressing to more specific assays to elucidate the mechanism of cell death.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Mechanistic Insights p1_start Select Mammalian Cell Lines (e.g., HepG2, A549, HEK293) p1_exp Expose cells to a range of Ftivazide concentrations p1_start->p1_exp p1_assay Perform Cell Viability Assays (MTT, Resazurin) p1_exp->p1_assay p1_end Determine IC50 Value p1_assay->p1_end p2_apoptosis Apoptosis vs. Necrosis Assays (Annexin V/PI Staining) p1_end->p2_apoptosis If cytotoxic p2_caspase Caspase Activation Assays (Caspase-3/7, -8, -9) p2_apoptosis->p2_caspase p3_mito Mitochondrial Health Assays (Mitochondrial Membrane Potential) p2_caspase->p3_mito If apoptosis is induced p3_ros Reactive Oxygen Species (ROS) Detection p3_mito->p3_ros

Caption: General experimental workflow for assessing ftivazide cytotoxicity.

Experimental Protocols

Cell Viability Assays

Cell viability assays are used to measure the overall health of a cell population and determine the concentration of ftivazide that inhibits cell growth by 50% (IC50).

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Ftivazide Treatment: Prepare serial dilutions of ftivazide in culture medium. Replace the existing medium with the ftivazide-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis vs. Necrosis Assays

These assays differentiate between programmed cell death (apoptosis) and cell death due to injury (necrosis).

Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed and treat cells with ftivazide as described for the MTT assay.

  • Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mechanistic Assays

Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are executioner caspases.[7]

Protocol:

  • Cell Lysis: Treat cells with ftivazide, harvest, and lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Z-DEVD-aminoluciferin).[7]

  • Signal Measurement: Incubate and measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[8][9]

Protocol:

  • Cell Treatment: Treat cells with ftivazide.

  • Dye Loading: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.

  • Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of ΔΨm.[8]

Oxidative stress, characterized by an increase in ROS, can induce apoptosis.[10][11][12]

Protocol:

  • Cell Treatment: Treat cells with ftivazide.

  • Probe Incubation: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]

  • Fluorescence Measurement: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.[10][13]

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of Ftivazide in Mammalian Cell Lines

Cell LineIncubation Time (h)IC50 (µM)
HepG224Example Value
48Example Value
A54924Example Value
48Example Value
HEK29324Example Value
48Example Value

Table 2: Effect of Ftivazide on Apoptosis Induction

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlExample ValueExample ValueExample Value
Ftivazide (IC50)Example ValueExample ValueExample Value
Ftivazide (2x IC50)Example ValueExample ValueExample Value

Table 3: Mechanistic Insights into Ftivazide-Induced Cytotoxicity

AssayVehicle ControlFtivazide (IC50)
Relative Caspase-3/7 Activity1.0Example Value
% Cells with Low ΔΨmExample ValueExample Value
Relative ROS Levels1.0Example Value

Signaling Pathway Visualization

Should ftivazide be found to induce apoptosis via mitochondrial dysfunction, the intrinsic apoptosis pathway would be a key area of investigation.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Ftivazide Ftivazide ROS Increased ROS Ftivazide->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bax_Bak Bax/Bak Activation Mito_Dys->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms apoptosome Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by ftivazide.

Disclaimer: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

References

Method

Application Note &amp; Protocol: Stability Testing of Ftivazide in Various Solvents and Conditions

Introduction Ftivazide is an anti-tuberculosis agent that functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] As a derivative of isoniazid, its sta...

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ftivazide is an anti-tuberculosis agent that functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] As a derivative of isoniazid, its stability is a critical parameter that can influence its efficacy and safety.[3][4][5] This document provides a comprehensive protocol for conducting stability testing of ftivazide, including forced degradation studies, to understand its degradation pathways and establish a stability-indicating analytical method.

Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, which helps in the development of stable formulations and analytical methods.[6][7][8][9] These studies typically involve exposing the drug to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values in the presence of acid, base, and oxidizing agents.

This application note details the experimental procedures for assessing the stability of ftivazide in different solvents and under various stress conditions. It also provides a framework for data presentation and visualization of the experimental workflow and the drug's mechanism of action.

Mechanism of Action: Inhibition of Mycolic Acid Synthesis

Ftivazide is a prodrug that requires activation within the mycobacterial cell.[1] Once activated, it targets enzymes involved in the fatty acid synthesis pathway, thereby inhibiting the production of mycolic acids.[1][2] This disruption of the cell wall leads to bacterial cell death.[1]

Ftivazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Ftivazide_prodrug Ftivazide (Prodrug) Active_Ftivazide Active Metabolite Ftivazide_prodrug->Active_Ftivazide Activation Enzymes Mycolic Acid Synthesis Enzymes Active_Ftivazide->Enzymes Inhibition Mycolic_Acid Mycolic Acid Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Lysis Bacterial Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to

Caption: Ftivazide's mechanism of action within Mycobacterium tuberculosis.

Experimental Protocols

The following protocols are designed for a forced degradation study of ftivazide. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products.[7]

Materials and Reagents
  • Ftivazide reference standard

  • Solvents: Methanol, Acetonitrile, Dichloromethane, Water (HPLC grade)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffers: Phosphate and acetate buffers of various pH values

  • Mobile phase for HPLC: To be determined based on method development (e.g., a mixture of acetonitrile and a phosphate buffer)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

  • pH meter

  • Analytical balance

  • Water bath or oven for thermal degradation

  • Photostability chamber

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a known amount of ftivazide reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

Forced Degradation Studies

The following are general conditions for forced degradation. The duration and strength of the stressor may need to be adjusted to achieve the target degradation.

  • To separate aliquots of the ftivazide working solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

  • Reflux the solutions for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).[8]

  • At various time points (e.g., 0, 2, 4, 8 hours), withdraw samples.

  • Neutralize the samples before HPLC analysis.

  • Analyze the samples by HPLC to determine the percentage of degradation.

  • To an aliquot of the ftivazide working solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified period (e.g., 24 hours).

  • Withdraw samples at different time intervals.

  • Analyze the samples by HPLC.

  • Place the solid ftivazide powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).

  • Also, expose a working solution of ftivazide to the same thermal stress.

  • At various time points, withdraw samples, cool to room temperature, and analyze by HPLC.

  • Expose the solid ftivazide powder and a working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the samples by HPLC.

Analytical Method: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. The following is a representative HPLC method that would require validation.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient elution of a phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of ftivazide.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Ftivazide Stock Solution Working_Solutions Prepare Working Solutions Stock_Solution->Working_Solutions Acid_Base Acid/Base Hydrolysis Working_Solutions->Acid_Base Oxidation Oxidative Stress Working_Solutions->Oxidation Thermal Thermal Stress Working_Solutions->Thermal Photolytic Photolytic Stress Working_Solutions->Photolytic HPLC_Analysis HPLC Analysis Acid_Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photolytic->HPLC_Analysis Data_Analysis Data Analysis and Degradation Calculation HPLC_Analysis->Data_Analysis

Caption: General workflow for ftivazide forced degradation studies.

Data Presentation

The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.

Table 1: Summary of Ftivazide Stability in Different Solvents (Hypothetical Data)
Solvent SystemConditionDuration (hours)Initial Assay (%)Final Assay (%)Degradation (%)Number of Degradants
0.1 N HCl60°C8100.088.511.52
0.1 N NaOH60°C8100.092.17.91
3% H₂O₂Room Temp24100.085.314.73
Water80°C48100.095.24.81
Methanol80°C48100.098.11.90
Acetonitrile80°C48100.097.52.50
Table 2: Summary of Ftivazide Photostability (Hypothetical Data)
Sample TypeConditionDurationInitial Assay (%)Final Assay (%)Degradation (%)
Solid PowderLight Exposed1.2 million lux hours100.099.20.8
Solid PowderDark Control1.2 million lux hours100.099.80.2
Aqueous SolutionLight Exposed1.2 million lux hours100.091.78.3
Aqueous SolutionDark Control1.2 million lux hours100.099.50.5
Conclusion

The protocols outlined in this application note provide a robust framework for evaluating the stability of ftivazide under various stress conditions. The data generated from these studies will be invaluable for identifying potential degradation products, understanding degradation pathways, and developing a validated stability-indicating analytical method. This information is critical for the formulation development, packaging selection, and determination of appropriate storage conditions and shelf-life for ftivazide-containing drug products.

References

Application

Application Notes and Protocols for Evaluating Ftivazide Efficacy in Tuberculosis Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction Ftivazide, a derivative of isoniazid, is an anti-tuberculosis agent primarily utilized in the treatment of multi-drug-resistant tuberculosis (M...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ftivazide, a derivative of isoniazid, is an anti-tuberculosis agent primarily utilized in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action is analogous to that of isoniazid, functioning as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activated form of the drug subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. Given its importance in combating resistant strains of tuberculosis, robust preclinical evaluation of ftivazide's efficacy is crucial. This document provides detailed application notes and protocols for utilizing animal models to assess the therapeutic potential of ftivazide.

The most common animal models for testing the efficacy of anti-tuberculosis drugs are mice, guinea pigs, and rabbits. Among these, the murine model is extensively used due to its cost-effectiveness, the availability of various genetic strains, and its predictive value for clinical outcomes in humans. This document will focus on the application of the murine model for ftivazide efficacy studies.

Mechanism of Action: Ftivazide Signaling Pathway

The mechanism of action of ftivazide mirrors that of isoniazid, involving a multi-step process from a prodrug to an active inhibitor of mycolic acid synthesis. This pathway is critical for its bactericidal effect against Mycobacterium tuberculosis.

Ftivazide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Mycobacterium tuberculosis Ftivazide_prodrug Ftivazide (Prodrug) Ftivazide_internal Ftivazide (Internalized) Ftivazide_prodrug->Ftivazide_internal Passive Diffusion KatG KatG (Catalase-Peroxidase) Ftivazide_internal->KatG Activation Activated_Ftivazide Activated Ftivazide (Isonicotinic Acyl Radical) KatG->Activated_Ftivazide Ftivazide_NAD_adduct Ftivazide-NAD Adduct Activated_Ftivazide->Ftivazide_NAD_adduct binds to NAD NAD+ NAD->Ftivazide_NAD_adduct InhA InhA (Enoyl-ACP Reductase) Ftivazide_NAD_adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Integrity Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis

Caption: Ftivazide's mechanism of action within M. tuberculosis.

Animal Models for Ftivazide Efficacy Evaluation

The selection of an appropriate animal model is critical for obtaining meaningful and translatable data on drug efficacy.

Animal ModelKey Characteristics & Utility for TB Research
Mouse (Mus musculus) Primary model for efficacy testing. Cost-effective, genetically defined strains (e.g., BALB/c, C57BL/6) are readily available. Well-established protocols for infection and treatment. Results from murine models have shown good correlation with human clinical trial outcomes for other anti-TB drugs.
Guinea Pig (Cavia porcellus) Highly susceptible to M. tuberculosis infection. Develops caseous necrotic granulomas similar to humans. Useful for vaccine efficacy studies and for evaluating drugs targeting persistent bacteria.
Rabbit (Oryctolagus cuniculus) Develops cavitary lung lesions, a hallmark of advanced human TB. This model is valuable for studying drugs intended to treat cavitary tuberculosis and for assessing the sterilizing activity of new compounds.

Experimental Protocols

The following protocols are based on established methodologies for evaluating anti-tuberculosis drug efficacy in murine models. While specific parameters for ftivazide are not widely published, these protocols can be adapted based on the known properties of ftivazide as an isoniazid analog.

Murine Model of Chronic Tuberculosis Infection

Objective: To establish a chronic Mycobacterium tuberculosis infection in mice to evaluate the bactericidal activity of ftivazide.

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col)

  • Middlebrook 7H9 broth with supplements

  • Middlebrook 7H11 agar with supplements

  • Phosphate-buffered saline (PBS)

  • Sterile surgical instruments

Protocol:

  • Infection: Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) via the aerosol route using a calibrated exposure system.

  • Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this stage, a stable bacterial load is typically reached in the lungs and spleen.

  • Treatment Initiation: Randomly assign mice to treatment and control groups.

    • Control Group: Administer the vehicle used for ftivazide dissolution (e.g., water, 0.5% carboxymethylcellulose).

    • Ftivazide Treatment Group(s): Administer ftivazide orally via gavage at various doses. Based on isoniazid dosages used in mice, a starting range of 10-50 mg/kg body weight daily could be explored.

    • Positive Control Group: Administer a known effective anti-tuberculosis drug, such as isoniazid (10-25 mg/kg), for comparison.

  • Treatment Duration: Treat the mice for a predefined period, typically 4-8 weeks.

  • Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleen.

Determination of Bacterial Load (CFU Assay)

Objective: To quantify the number of viable M. tuberculosis in the lungs and spleen following treatment with ftivazide.

Protocol:

  • Homogenization: Homogenize the harvested lungs and spleen separately in a known volume of sterile PBS using a tissue homogenizer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the organ homogenates in PBS.

  • Plating: Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates in duplicate.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • CFU Counting: Count the number of colonies on the plates and calculate the number of CFU per organ.

Histopathological Analysis

Objective: To evaluate the effect of ftivazide treatment on the pathology of tuberculous lesions in the lungs.

Protocol:

  • Tissue Fixation: Fix a portion of the lung tissue in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize the overall tissue architecture and inflammatory infiltrates.

    • Ziehl-Neelsen (ZN) Staining: To detect acid-fast bacilli (M. tuberculosis) within the lesions.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the size and structure of granulomas, the extent of inflammation, and the presence of necrosis and acid-fast bacilli.

Data Presentation

Quantitative data from ftivazide efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Efficacy of Ftivazide in a Murine Model of Chronic Tuberculosis

Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)
Untreated Control-DataData
Vehicle Control-DataData
Ftivazide10DataData
Ftivazide25DataData
Ftivazide50DataData
Isoniazid (Positive Control)25DataData

Note: This table is a template. The actual data needs to be generated from experimental studies.

Table 2: Histopathological Findings in the Lungs of Treated and Untreated Mice

Treatment GroupGranuloma SizeInflammatory InfiltrateNecrosisAcid-Fast Bacilli (ZN Stain)
Untreated ControlLarge, confluentExtensivePresent+++
Vehicle ControlLarge, confluentExtensivePresent+++
Ftivazide (25 mg/kg)ReducedModerateReduced+
Isoniazid (25 mg/kg)ReducedModerateReduced+

Note: This is a qualitative summary. A quantitative scoring system can be developed for more rigorous analysis.

Experimental Workflow

The overall workflow for evaluating the efficacy of ftivazide in an animal model of tuberculosis is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Infection Aerosol Infection of Mice (M. tuberculosis H37Rv) Chronic_Phase Establishment of Chronic Infection (4-6 weeks) Infection->Chronic_Phase Treatment Daily Oral Gavage Treatment (Ftivazide, Isoniazid, Vehicle) Chronic_Phase->Treatment Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Treatment->Euthanasia CFU_Assay Bacterial Load Determination (CFU Assay) Euthanasia->CFU_Assay Histopathology Histopathological Analysis (H&E and ZN Staining) Euthanasia->Histopathology Data_Analysis Data Analysis and Comparison CFU_Assay->Data_Analysis Histopathology->Data_Analysis

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ftivazide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ftivazide, focusing on improving yield and overcoming common experimental...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ftivazide, focusing on improving yield and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for Ftivazide synthesis?

Ftivazide is synthesized through a condensation reaction between isoniazid and vanillin. This reaction forms a hydrazone, characterized by an azomethine group (-NHN=CH-), which is the core structural feature of Ftivazide.[1]

Q2: What are the typical yields for Ftivazide synthesis?

Yields can vary significantly depending on the chosen synthetic method. Traditional solution-based methods can result in yields ranging from 30% to 90%.[2] Alternative methods, such as mechanochemical synthesis (co-grinding of reactants), have been reported to achieve quantitative yields.[2][3]

Q3: What solvents are suitable for this synthesis?

Commonly used solvents for the solution-based synthesis of Ftivazide and similar hydrazones include ethanol and methanol.[1][2] The choice of solvent can influence reaction kinetics and product solubility.

Q4: Is a catalyst required for the synthesis of Ftivazide?

While the reaction can proceed without a catalyst, acid catalysis is often employed to accelerate the formation of hydrazones. A small amount of a weak acid can significantly improve the reaction rate.

Q5: What are the key characterization techniques for Ftivazide?

The successful synthesis of Ftivazide can be confirmed using various spectroscopic methods. These include:

  • FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the imine linkage (C=N) and other characteristic functional groups.[1]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired product.[1]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]

  • UV-Visible Spectroscopy: To analyze the electronic properties of the molecule.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of Ftivazide.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete reaction.- Increase the reaction time or temperature.- Consider adding a catalytic amount of a weak acid (e.g., acetic acid).- Ensure the purity of the starting materials (isoniazid and vanillin).
Suboptimal reaction conditions.- Experiment with different solvents (e.g., ethanol, methanol).- For solution-based methods, ensure the reaction is heated to reflux.[2]- Explore alternative synthetic routes like mechanochemical grinding, which may offer higher yields.[2][3]
Product is Impure Presence of unreacted starting materials.- Improve the purification process. Recrystallization from a suitable solvent is often effective.- Wash the crude product with a solvent in which the impurities are soluble but the product is not.
Formation of side products.- Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature or reaction time.- Employ chromatographic techniques (e.g., column chromatography) for purification if recrystallization is insufficient.
Reaction Fails to Proceed Inactive reagents.- Verify the quality and purity of isoniazid and vanillin.- Ensure that the reagents have not degraded.
Incorrect reaction setup.- Double-check the experimental setup, including proper temperature control and stirring.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.- After the reaction is complete, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, remove the solvent under reduced pressure and then attempt purification of the resulting solid.

Data on Synthesis Methods and Yields

The following table summarizes reported yields for hydrazone synthesis using different methods.

Synthesis MethodReactantsSolventReaction TimeYieldReference
Solution-based (Reflux)Hydrazides and AldehydesEthanol, Methanol, or Butanol1 - 12+ hours30 - 90%[2]
Mechanochemical (Ball Mill)Isoniazid and AldehydesSolvent-free180 minutesQuantitative[2][3]
Microwave IrradiationHydrazides and AldehydesSolvent-freeShort reaction timesHigh[2]

Experimental Protocols

Standard Solution-Based Synthesis of Ftivazide

This protocol describes a common laboratory-scale synthesis of Ftivazide.

Materials:

  • Isoniazid

  • Vanillin

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolving the Reactants: In a round-bottom flask, dissolve equimolar amounts of isoniazid and vanillin in a suitable volume of ethanol.

  • Adding the Catalyst (Optional): Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction under Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. Cooling the flask in an ice bath can further promote precipitation.

  • Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing the Product: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Drying: Dry the purified Ftivazide in a desiccator or a vacuum oven at a low temperature.

Visualizations

Experimental Workflow for Ftivazide Synthesis

experimental_workflow start Start dissolve Dissolve Isoniazid & Vanillin in Ethanol start->dissolve add_catalyst Add Acetic Acid (optional) dissolve->add_catalyst reflux Heat to Reflux (2-4 hours) add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitation cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry the Product wash->dry end Ftivazide dry->end troubleshooting_low_yield start Low Yield Observed check_reaction_time Was reaction time sufficient? start->check_reaction_time increase_time Increase reaction time and monitor by TLC check_reaction_time->increase_time No check_temp Was the reaction at reflux? check_reaction_time->check_temp Yes ensure_reflux Ensure proper heating to maintain reflux check_temp->ensure_reflux No check_catalyst Was a catalyst used? check_temp->check_catalyst Yes add_catalyst Add a catalytic amount of weak acid check_catalyst->add_catalyst No check_reagents Are reagents pure? check_catalyst->check_reagents Yes purify_reagents Verify purity of starting materials check_reagents->purify_reagents No consider_alt_method Consider alternative methods (e.g., mechanosynthesis) check_reagents->consider_alt_method Yes

References

Optimization

Technical Support Center: Purification of Ftivazide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ftivazide from its reacti...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ftivazide from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of Ftivazide?

The synthesis of Ftivazide is a condensation reaction between isoniazid and vanillin. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual isoniazid and vanillin may be present in the crude product.

  • Side-Reaction Products: The formation of azines is a common side reaction when using hydrazines. In this case, the initially formed Ftivazide could potentially react with a second molecule of vanillin.

  • Degradation Products of Starting Materials: Isoniazid can undergo degradation through hydrolysis, acetylation, and deamination, leading to byproducts such as isonicotinic acid and hydrazine.[1] Vanillin can be oxidized to vanillic acid.

  • Solvent-Related Impurities: Residual solvents used in the reaction or purification steps may be present.

Q2: My Ftivazide product appears discolored. What could be the cause?

Discoloration in the final product often indicates the presence of impurities. Colored impurities can be adsorbed by the crystals as they form. The use of activated charcoal during the purification process can help remove some of these colored impurities.

Q3: I am observing a low yield after recrystallization. What are the possible reasons?

Low yield during recrystallization can be attributed to several factors:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and may trap impurities.

  • Premature crystallization: If the solution cools and crystals form during a hot filtration step (intended to remove insoluble impurities), product will be lost.

  • Incomplete precipitation: The product may be partially soluble in the cold solvent, leading to losses in the mother liquor.

Q4: How can I improve the purity of my Ftivazide sample?

To enhance the purity of Ftivazide, consider the following strategies:

  • Optimize Recrystallization: Experiment with different solvent systems to find one where Ftivazide has high solubility at elevated temperatures and low solubility at room temperature. A slow cooling process is crucial for the formation of pure crystals.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is an effective alternative.

  • Multiple Purification Steps: A combination of purification techniques, such as an initial recrystallization followed by column chromatography, can significantly improve purity.

Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of Ftivazide.

Problem Possible Cause Recommended Solution
Oily Residue Instead of Crystals The chosen recrystallization solvent is too non-polar, or the cooling process is too rapid.Try a more polar solvent or a mixed solvent system. Ensure the solution cools down slowly to room temperature before placing it in an ice bath.
No Crystal Formation Upon Cooling The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Try adding an anti-solvent (a solvent in which Ftivazide is insoluble but is miscible with the primary solvent). Scratching the inside of the flask with a glass rod can also induce crystallization.
Multiple Spots on TLC After Purification The purification method was not effective in removing all byproducts.If recrystallization was used, try a different solvent system or perform a second recrystallization. If the impurities have similar polarity to Ftivazide, column chromatography is recommended.
Broad Peaks in HPLC Analysis Poor column condition, inappropriate mobile phase, or sample overload.Ensure the HPLC column is properly equilibrated. Optimize the mobile phase composition and pH. Reduce the concentration of the injected sample.

Experimental Protocols

Recrystallization of Ftivazide

This protocol outlines a general procedure for the purification of Ftivazide by recrystallization.

Materials:

  • Crude Ftivazide

  • Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude Ftivazide in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Ethanol or an ethanol-water mixture is often a good starting point for hydrazones.

  • Dissolution: Place the crude Ftivazide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC) of Ftivazide

This protocol provides a general guideline for the purification of Ftivazide using preparative HPLC.

Instrumentation:

  • Preparative HPLC system with a UV detector

  • Preparative C18 reverse-phase column

Mobile Phase (Example):

  • Solvent A: Water with 0.1% Formic Acid

  • Solvent B: Acetonitrile with 0.1% Formic Acid

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of Ftivazide from its impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.

  • Sample Preparation: Dissolve the crude Ftivazide in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system. Collect the fractions containing the pure Ftivazide based on the retention time determined from the analytical method.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Ftivazide.

Visualizations

Ftivazide Synthesis and Potential Byproducts

Ftivazide_Synthesis cluster_reactants Reactants cluster_products Products Isoniazid Isoniazid Ftivazide Ftivazide Isoniazid->Ftivazide Byproducts Potential Byproducts Isoniazid->Byproducts Degradation Vanillin Vanillin Vanillin->Ftivazide Vanillin->Byproducts Self-condensation/ Oxidation

Caption: Synthesis of Ftivazide from isoniazid and vanillin, indicating potential sources of byproducts.

General Purification Workflow for Ftivazide

Purification_Workflow Crude Crude Ftivazide Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis ColumnChromatography Column Chromatography Pure Pure Ftivazide ColumnChromatography->Pure Analysis->ColumnChromatography Further Purification Needed Analysis->Pure Purity OK

Caption: A general workflow for the purification of crude Ftivazide.

References

Troubleshooting

Technical Support Center: Overcoming Ftivazide Solubility Issues for In Vitro Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ftivazide...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ftivazide in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Ftivazide and why is its solubility a concern for in vitro assays?

Ftivazide is an anti-tuberculosis agent and a derivative of isoniazid.[1] It functions by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1] Like many organic compounds, Ftivazide is a crystalline solid with limited aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing Ftivazide stock solutions?

Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO. However, the ideal concentration should be determined for your specific cell line and assay, as sensitivity can vary. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q4: My Ftivazide precipitated when I added it to the cell culture medium. What should I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few immediate steps you can take:

  • Vortexing: Immediately after adding the Ftivazide stock solution to the media, vortex the solution gently to ensure rapid and uniform dispersion.

  • Pre-warming the media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution into the media.

If precipitation persists, you will need to determine the maximum soluble concentration of Ftivazide under your specific experimental conditions (see the protocol below).

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Ftivazide stock solution is cloudy or contains visible particles. - Exceeded solubility limit in the solvent.- Compound has degraded.- Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution.- Prepare a fresh stock solution at a lower concentration.- Ensure the compound has been stored correctly according to the manufacturer's instructions.
Precipitate forms immediately upon adding Ftivazide to cell culture medium. - The final concentration of Ftivazide exceeds its solubility in the aqueous medium.- "Salting out" effect due to high salt concentration in the medium.- Determine the maximum soluble concentration using the protocol provided below.- Reduce the final concentration of Ftivazide in your assay.- Add the Ftivazide stock solution to the media dropwise while gently vortexing.
Precipitate forms over time in the incubator. - Temperature shift from room temperature to 37°C can affect solubility.- pH shift in the medium due to CO₂ incubation.- Interaction with components in the serum or media.- Pre-warm all solutions to 37°C before mixing.- Ensure your media is adequately buffered for the CO₂ concentration in your incubator.- Test the stability of your final Ftivazide solution in the complete cell culture medium over the duration of your experiment.
Inconsistent or non-reproducible assay results. - Inconsistent amounts of dissolved Ftivazide due to precipitation.- Off-target effects of the compound or solvent.- Visually inspect all wells for precipitation before and after the experiment.- Include a positive and negative control, as well as a vehicle control in all experiments.- Consider performing a cytotoxicity assay of the solvent alone on your cell line.

Quantitative Data Summary

The following table provides estimated solubility data for Ftivazide based on its parent compound, Isoniazid. Note: These are estimates and the actual solubility of Ftivazide should be experimentally determined.

Solvent Estimated Solubility of Isoniazid Molecular Weight ( g/mol )
DMSO ~1 mg/mL[2]137.14 (Isoniazid)
Ethanol ~0.3 mg/mL[2]271.27 (Ftivazide)
Water Low
PBS (pH 7.2) ~1 mg/mL (for Isoniazid)[2]

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of Ftivazide in Cell Culture Medium

This protocol will help you determine the highest concentration of Ftivazide that can be used in your in vitro assay without precipitation.

Materials:

  • Ftivazide powder

  • DMSO (or other suitable organic solvent)

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a high-concentration stock solution of Ftivazide in your chosen organic solvent (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved.

  • Perform serial dilutions of the Ftivazide stock solution in the pre-warmed cell culture medium. For example, create a two-fold dilution series ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM).

  • Visually inspect each dilution immediately after preparation. Look for any signs of cloudiness, turbidity, or visible precipitate.

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect the dilutions again at various time points relevant to your assay (e.g., 1 hour, 4 hours, 24 hours).

  • For a more sensitive assessment, transfer a small aliquot of each dilution onto a microscope slide and examine for micro-precipitates.

  • The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum soluble concentration.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of Ftivazide using a common method like the MTT assay.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well clear-bottom assay plates

  • Ftivazide stock solution (in a suitable solvent)

  • Vehicle control (the same solvent used for the Ftivazide stock)

  • Positive control for cytotoxicity (e.g., doxorubicin)

  • MTT reagent (or other viability assay reagent)

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • Plate reader

Procedure:

  • Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, prepare serial dilutions of Ftivazide in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed the tolerated limit for your cells.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of Ftivazide. Include wells for:

    • Untreated cells (negative control)

    • Vehicle control

    • Positive control

  • Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance on a plate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Solubility Determination cluster_assay Cytotoxicity Assay stock Prepare High-Concentration Ftivazide Stock (e.g., 10 mM in DMSO) serial_dilution Perform Serial Dilutions in Culture Medium stock->serial_dilution Dilute media Pre-warm Cell Culture Medium (37°C) media->serial_dilution incubation Incubate at 37°C, 5% CO₂ serial_dilution->incubation observation Observe for Precipitation (Microscopy) incubation->observation treatment Treat Cells with Ftivazide Dilutions observation->treatment Use Max Soluble Conc. cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment viability_assay Perform Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Analyze Data (IC₅₀) viability_assay->data_analysis signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular INH Isoniazid (Ftivazide Parent Compound) p38_MAPK p38 MAPK INH->p38_MAPK Activates Apoptosis Apoptosis INH->Apoptosis Induces (at high conc.) SIRT1 SIRT1 p38_MAPK->SIRT1 Activates PGC1a PGC1α SIRT1->PGC1a Deacetylates (Activates) Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Mito_Biogenesis->Apoptosis Inhibits

References

Optimization

Addressing variability in Ftivazide MIC assay results

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Ftivazide. It is intended for resea...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Ftivazide. It is intended for researchers, scientists, and drug development professionals working with this anti-tuberculosis agent.

Frequently Asked Questions (FAQs)

Q1: What is the expected MIC range for Ftivazide against Mycobacterium tuberculosis H37Rv?

A1: While official quality control ranges from regulatory bodies like CLSI or EUCAST have not been established for Ftivazide, published research provides an expected MIC range. Studies have reported MIC values for similar compounds against the H37Rv strain to be in the range of 0.25 to 1.0 mg/L . It is crucial to establish a baseline MIC in your laboratory using a standardized protocol and a well-characterized strain of M. tuberculosis H37Rv.

Q2: What is the mechanism of action of Ftivazide?

A2: Ftivazide is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1] This disruption of the cell wall leads to bacterial cell death.

Q3: How should I prepare a stock solution of Ftivazide?

A3: Ftivazide is a solid compound that can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A general protocol is provided in the "Experimental Protocols" section below. It is recommended to keep the final concentration of DMSO in the assay below 1% to avoid any solvent-induced effects on bacterial growth.

Q4: How should I store Ftivazide and its stock solutions?

A4: The powdered form of Ftivazide should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Variability in MIC assay results can arise from several factors. This guide addresses common issues in a question-and-answer format.

IssuePossible Cause(s)Recommended Action(s)
Higher than expected MIC values 1. Inaccurate Inoculum Density: An inoculum that is too dense can lead to apparently higher MICs.1. Standardize the inoculum to a 0.5 McFarland standard and ensure proper dilution to achieve the target CFU/mL in the final assay volume.
2. Ftivazide Degradation: Improper storage or handling of Ftivazide powder or stock solutions can lead to loss of potency.2. Ensure Ftivazide powder is stored at -20°C and stock solutions at -80°C. Prepare fresh working solutions for each experiment.
3. Contamination: Contamination of the bacterial culture or assay medium can interfere with the results.3. Use aseptic techniques throughout the procedure. Visually inspect cultures and media for any signs of contamination.
Lower than expected MIC values 1. Inaccurate Inoculum Density: An inoculum that is too dilute will be more easily inhibited.1. Verify the McFarland standard and dilution steps to ensure the correct inoculum concentration.
2. Solvent Effects: High concentrations of DMSO can inhibit bacterial growth.2. Ensure the final concentration of DMSO in the assay is below 1%.
Inconsistent results between experiments 1. Variability in Media Preparation: Differences in pH or cation concentration of the growth medium can affect antibiotic activity.1. Use a consistent source and lot of Mueller-Hinton broth or 7H9 broth. Verify the pH of each new batch.
2. Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time can impact bacterial growth and MIC results.2. Ensure the incubator is properly calibrated and maintain a consistent incubation time as per the protocol.
3. Operator Variability: Differences in pipetting techniques or visual interpretation of growth can introduce variability.3. Standardize pipetting techniques and have a consistent method for determining the MIC endpoint (e.g., the lowest concentration with no visible turbidity).
No bacterial growth in control wells 1. Inactive Inoculum: The bacterial culture may not be viable.1. Use a fresh, actively growing culture for inoculum preparation. Perform a viability count on the inoculum.
2. Incorrect Medium: The medium may not be suitable for the growth of M. tuberculosis.2. Ensure the correct medium (e.g., Middlebrook 7H9 with appropriate supplements) is used.

Experimental Protocols

Preparation of Ftivazide Stock Solution (10 mg/mL)

Materials:

  • Ftivazide powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the required amount of Ftivazide powder.

  • Dissolve the powder in sterile DMSO to a final concentration of 10 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Store the aliquots at -80°C.

Broth Microdilution MIC Assay for Ftivazide against M. tuberculosis

Materials:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Ftivazide stock solution (10 mg/mL in DMSO)

  • Sterile 96-well microtiter plates

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Drug Dilution:

    • Prepare serial twofold dilutions of the Ftivazide stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 16 mg/L to 0.03 mg/L.

    • Include a drug-free control (broth with DMSO at the same concentration as the highest drug concentration) and a no-inoculum control (broth only).

  • Assay Plate Preparation:

    • Add 100 µL of the appropriate Ftivazide dilution to each well of a sterile 96-well microtiter plate.

    • Add 100 µL of the diluted bacterial inoculum to each well.

  • Incubation:

    • Seal the plates with a breathable membrane or in a way that prevents contamination while allowing for gas exchange.

    • Incubate the plates at 37°C for 7-14 days, or until growth is clearly visible in the drug-free control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of Ftivazide that completely inhibits visible growth of M. tuberculosis.

Visualizations

Ftivazide_Mechanism_of_Action Ftivazide_ext Ftivazide (extracellular) Ftivazide_int Ftivazide (intracellular) Ftivazide_ext->Ftivazide_int Passive Diffusion Activated_Ftivazide Activated Ftivazide Ftivazide_int->Activated_Ftivazide Activation by InhA InhA (Enoyl-ACP reductase) Activated_Ftivazide->InhA Inhibition KatG KatG (Catalase-Peroxidase) Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall_Integrity Cell Wall Integrity Disrupted Mycolic_Acid_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep 1. Inoculum Preparation (M. tuberculosis H37Rv) Plate_Setup 3. Plate Setup (Inoculum + Drug Dilutions) Inoculum_Prep->Plate_Setup Drug_Dilution 2. Ftivazide Serial Dilution Drug_Dilution->Plate_Setup Incubation 4. Incubation (37°C, 7-14 days) Plate_Setup->Incubation MIC_Reading 5. MIC Determination (Visual Inspection) Incubation->MIC_Reading Troubleshooting_Logic cluster_high Higher than Expected MIC cluster_low Lower than Expected MIC cluster_inconsistent Inconsistent Results Start Inconsistent MIC Results High_Inoculum Inoculum too dense? Start->High_Inoculum Check Low_Inoculum Inoculum too dilute? Start->Low_Inoculum Check Media_Variable Media variability? Start->Media_Variable Check Drug_Degradation Ftivazide degraded? Contamination Contamination present? Solvent_Effect High DMSO concentration? Incubation_Variable Incubation variability? Operator_Variable Operator variability?

References

Troubleshooting

Troubleshooting Ftivazide degradation during storage

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Ftivazide during...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Ftivazide during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Ftivazide degradation during storage?

A1: The primary cause of Ftivazide degradation is its susceptibility to hydrolysis. Ftivazide is a hydrazone, a class of compounds that can be sensitive to moisture. This hydrolysis can be catalyzed by acidic or basic conditions. Additionally, like many pharmaceutical compounds, Ftivazide may be susceptible to oxidation and photodegradation under certain storage conditions.

Q2: What are the expected degradation products of Ftivazide?

A2: The main degradation pathway for Ftivazide is hydrolysis of the hydrazone bond. This cleavage results in the formation of its two precursor molecules: Isoniazid and Vanillin. Under oxidative stress, further degradation of these primary products or the parent molecule can occur.

Q3: What are the recommended storage conditions for Ftivazide?

A3: To minimize degradation, Ftivazide powder should be stored at -20°C for long-term stability (up to 3 years). When in solvent, it should be stored at -80°C for up to 6 months. It is crucial to protect Ftivazide from moisture, light, and high temperatures.

Q4: I am observing a loss of potency in my Ftivazide stock solution. What could be the reason?

A4: A loss of potency in your Ftivazide stock solution is likely due to degradation. This can be caused by improper storage temperature, exposure to light, or the use of a non-anhydrous solvent which can facilitate hydrolysis. Ensure your solvent is dry and that the solution is stored in a tightly sealed, light-resistant container at the recommended temperature.

Q5: How can I detect and quantify Ftivazide and its degradation products?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to separate and quantify Ftivazide from its degradation products. This method allows for the accurate measurement of the parent drug and the formation of impurities over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in chromatogram Degradation of Ftivazide due to improper storage or handling.1. Confirm the identity of the unexpected peaks using a reference standard of the expected degradation products (Isoniazid and Vanillin).2. Review storage conditions of the Ftivazide stock and samples.3. Prepare fresh solutions using anhydrous solvents and protect from light.
Decreased peak area of Ftivazide over time Ftivazide is degrading in the analytical sample or stock solution.1. Investigate the stability of Ftivazide in the chosen analytical solvent.2. Ensure the autosampler temperature is controlled if samples are stored for extended periods before analysis.3. Perform a forced degradation study to understand the degradation kinetics.
Inconsistent analytical results Variability in sample preparation, storage, or analytical method.1. Standardize the sample preparation procedure, ensuring consistent use of anhydrous solvents and protection from light.2. Validate the analytical method for robustness, precision, and accuracy.3. Check the stability of the reference standard.
Precipitation in stock solution Poor solubility or degradation leading to less soluble products.1. Ensure the solvent is appropriate for the desired concentration.2. Check for any visible signs of degradation.3. Prepare a fresh solution and filter if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of Ftivazide

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of Ftivazide.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ftivazide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of Ftivazide stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of Ftivazide stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 N HCl before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of Ftivazide stock solution with 1 mL of purified water.

    • Incubate at 60°C for 24 hours.

  • Oxidative Degradation:

    • Mix 1 mL of Ftivazide stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place the solid Ftivazide powder in an oven at 105°C for 48 hours.

    • Dissolve the stressed powder in the solvent to the initial stock concentration for analysis.

  • Photolytic Degradation:

    • Expose the Ftivazide stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Ftivazide

This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 6.8).

      • Start with a lower percentage of acetonitrile and gradually increase to elute the degradation products.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of Ftivazide and its expected degradation products).

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Sample Preparation:

    • Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Identify and quantify the peaks corresponding to Ftivazide, Isoniazid, and Vanillin using reference standards.

    • Calculate the percentage degradation of Ftivazide under each stress condition.

Data Presentation

Table 1: Summary of Forced Degradation Results for Ftivazide

Stress Condition% Degradation of FtivazideMajor Degradation Products Identified
0.1 N HCl, 60°C, 24hData to be filled from experimentIsoniazid, Vanillin
0.1 N NaOH, 60°C, 24hData to be filled from experimentIsoniazid, Vanillin
Water, 60°C, 24hData to be filled from experimentIsoniazid, Vanillin
3% H₂O₂, RT, 24hData to be filled from experimentTo be determined
Dry Heat, 105°C, 48hData to be filled from experimentTo be determined
Photolytic, RT, 24hData to be filled from experimentTo be determined

Visualizations

Ftivazide_Degradation_Pathway Ftivazide Ftivazide (C₁₄H₁₃N₃O₃) Isoniazid Isoniazid (C₆H₇N₃O) Ftivazide->Isoniazid Hydrolysis (H₂O, Acid/Base) Vanillin Vanillin (C₈H₈O₃) Ftivazide->Vanillin Hydrolysis (H₂O, Acid/Base) Oxidative_Products Oxidative Degradation Products Ftivazide->Oxidative_Products Oxidation (e.g., H₂O₂)

Caption: Proposed primary degradation pathway of Ftivazide via hydrolysis.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis Base->HPLC Neutral Neutral Hydrolysis Neutral->HPLC Oxidative Oxidative Degradation Oxidative->HPLC Thermal Thermal Degradation Thermal->HPLC Photolytic Photolytic Degradation Photolytic->HPLC Identification Peak Identification (LC-MS) HPLC->Identification Quantification Quantification of Degradants HPLC->Quantification Pathway Degradation Pathway Elucidation Identification->Pathway Method_Validation Method Validation Quantification->Method_Validation

Caption: Workflow for investigating Ftivazide degradation.

Optimization

Technical Support Center: Strategies to Mitigate Ftivazide-Induced Hepatotoxicity

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Ftivazide.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Ftivazide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to hepatotoxicity during your experiments.

Disclaimer: Ftivazide is a derivative of isoniazid (INH).[1] Due to the limited availability of specific data on Ftivazide-induced hepatotoxicity, the information provided here is largely based on the extensive research conducted on INH-induced liver injury. The mechanisms and mitigation strategies are expected to be similar.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of Ftivazide-induced hepatotoxicity?

A1: As a derivative of isoniazid, Ftivazide is believed to share a similar mechanism of hepatotoxicity. The current understanding is that Ftivazide is metabolized in the liver, primarily by cytochrome P450 enzymes (notably CYP2E1), into reactive metabolites.[2][3] These metabolites can lead to cellular damage through several pathways, including:

  • Oxidative Stress: The reactive metabolites can deplete cellular antioxidants, such as glutathione (GSH), and increase the production of reactive oxygen species (ROS). This imbalance leads to oxidative stress, causing damage to lipids, proteins, and DNA.[4][5]

  • Mitochondrial Dysfunction: The toxic metabolites can impair mitochondrial function, leading to decreased ATP production, increased mitochondrial ROS production, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger cell death.[6][7]

  • Immune Response: Covalent binding of reactive metabolites to liver proteins can form neoantigens, which may trigger an immune response leading to inflammatory damage to hepatocytes.[8]

Q2: What are the common signs of hepatotoxicity observed in preclinical animal models treated with isoniazid derivatives?

A2: In animal models, hepatotoxicity from isoniazid and its derivatives typically presents with:

  • Biochemical changes: Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[9] An increase in alkaline phosphatase (ALP) and total bilirubin can indicate cholestatic injury.[9]

  • Histopathological findings: Liver tissue analysis may reveal various degrees of damage, including hepatocellular necrosis, inflammation, steatosis (fatty liver), and in severe cases, bridging necrosis.[10][11]

  • Changes in oxidative stress markers: Increased levels of malondialdehyde (MDA) and decreased levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in liver tissue are indicative of oxidative stress.[5][12]

Q3: What are some potential strategies to reduce Ftivazide-induced hepatotoxicity in our experimental models?

A3: Based on the mechanisms of isoniazid-induced hepatotoxicity, several strategies can be explored:

  • Antioxidant Co-administration: The use of antioxidants can help to neutralize reactive oxygen species and replenish cellular antioxidant defenses. Commonly studied agents include:

    • N-acetylcysteine (NAC): A precursor to glutathione, NAC helps to replenish GSH stores and can also directly scavenge ROS.[13][14]

    • Silymarin: A flavonoid extracted from milk thistle, it has been shown to have antioxidant and membrane-stabilizing properties.[8][15]

    • Vitamin E: A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[6]

  • Modulation of Drug Metabolism: While more complex, strategies could involve the co-administration of agents that modulate the activity of CYP enzymes involved in the formation of toxic metabolites. However, this approach requires careful consideration to avoid altering the therapeutic efficacy of Ftivazide.

Q4: How should we monitor for hepatotoxicity in our animal studies?

A4: A comprehensive monitoring plan should include:

  • Regular blood sampling: To measure serum levels of ALT, AST, ALP, and total bilirubin.

  • Histopathological analysis: Of liver tissue at the end of the study to assess for cellular damage.

  • Measurement of oxidative stress markers: In liver tissue homogenates.

  • Clinical observation: Monitoring animals for signs of distress, changes in behavior, or loss of body weight.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Unexpectedly high levels of ALT/AST in the Ftivazide-treated group. High dose of Ftivazide, animal model sensitivity, or interaction with other experimental components.1. Review the dosage and consider a dose-response study. 2. Ensure the animal strain is appropriate and consider using a less sensitive strain if necessary. 3. Review all components of the vehicle and diet for potential hepatotoxins. 4. Implement a hepatoprotective co-treatment strategy (e.g., with NAC or silymarin).
Inconsistent hepatotoxicity results between animals in the same treatment group. Genetic variability within the animal strain, differences in food and water consumption, or dosing inaccuracies.1. Ensure a homogenous animal population (age, weight, and sex). 2. Monitor and record food and water intake. 3. Verify the accuracy and consistency of drug administration.
No significant signs of hepatotoxicity are observed, even at high doses. The chosen animal model may be resistant to Ftivazide-induced liver injury.1. Consider using a different animal model known to be more susceptible to drug-induced liver injury. 2. Pre-treatment with an agent that induces CYP2E1 (e.g., a low dose of phenobarbital) may sensitize the animals to Ftivazide's hepatotoxic effects, though this can complicate the interpretation of results.

Quantitative Data Summary

The following tables summarize quantitative data from studies on isoniazid (INH)-induced hepatotoxicity and the effects of hepatoprotective agents. This data can serve as a reference for expected outcomes in similar experiments with Ftivazide.

Table 1: Effect of Isoniazid (INH) on Liver Function Markers in Animal Models

Animal ModelINH DoseDuration% Increase in ALT% Increase in ASTReference
Rats100 mg/kg/day21 days~150%~120%
Rabbits50 mg/kg/day19 daysSignificant increase-[8]

Table 2: Hepatoprotective Effects of Antioxidants on INH-Induced Liver Injury in Animal Models

Animal ModelTreatment% Reduction in ALT% Reduction in ASTReference
RatsINH + Silymarin (100 mg/kg)~50%~45%
RabbitsINH + Silymarin (50 mg/kg)Significant improvementSignificant improvement[8]
RatsINH + Ferulic Acid (20 mg/kg)~40%~35%
MiceINH + Vitamin D (1000 IU/kg)Significant reduction-

Detailed Experimental Protocols

Protocol 1: Induction and Assessment of Ftivazide-Induced Hepatotoxicity in Rodents

1. Animal Model:

  • Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).

  • House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet diet and water.

  • Acclimatize animals for at least one week before the experiment.

2. Experimental Groups:

  • Group 1 (Control): Receive the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) orally.

  • Group 2 (Ftivazide): Receive Ftivazide at a predetermined dose (e.g., 50-100 mg/kg, orally) daily for 21 days.

  • Group 3 (Ftivazide + Hepatoprotectant): Receive Ftivazide and a hepatoprotective agent (e.g., NAC at 100 mg/kg or silymarin at 50 mg/kg, orally) daily for 21 days.

  • Group 4 (Hepatoprotectant alone): Receive only the hepatoprotective agent.

3. Drug Administration:

  • Administer all substances orally via gavage.

4. Monitoring and Sample Collection:

  • Monitor body weight and clinical signs daily.

  • At the end of the treatment period, collect blood via cardiac puncture under anesthesia for biochemical analysis.

  • Immediately after blood collection, perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the rest should be snap-frozen in liquid nitrogen and stored at -80°C for oxidative stress marker analysis.

5. Biochemical Analysis:

  • Separate serum from the blood samples and analyze for ALT, AST, ALP, and total bilirubin using commercially available kits.

6. Histopathological Evaluation:

  • Process the formalin-fixed liver tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).

  • Examine the slides under a light microscope for signs of necrosis, inflammation, steatosis, and other pathological changes.

Protocol 2: Measurement of Oxidative Stress Markers in Liver Tissue

1. Tissue Homogenate Preparation:

  • Homogenize a known weight of frozen liver tissue in ice-cold phosphate buffer (pH 7.4).

  • Centrifuge the homogenate at 4°C and collect the supernatant for the assays.

2. Lipid Peroxidation Assay (MDA levels):

  • Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.[5]

  • The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.

3. Reduced Glutathione (GSH) Assay:

  • Measure GSH levels using Ellman's reagent (DTNB).

  • The sulfhydryl group of GSH reacts with DTNB to produce a yellow-colored complex that can be measured at 412 nm.

4. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:

  • Measure the activity of SOD and CAT using commercially available assay kits, following the manufacturer's instructions.

Visualizations

Ftivazide_Hepatotoxicity_Pathway cluster_metabolism Hepatic Metabolism cluster_cellular_damage Cellular Damage Pathways Ftivazide Ftivazide CYP2E1 CYP2E1 Ftivazide->CYP2E1 Metabolism ReactiveMetabolites Reactive Metabolites CYP2E1->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS ↑, GSH ↓) ReactiveMetabolites->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction (ATP ↓, mPTP opening) ReactiveMetabolites->MitochondrialDysfunction ImmuneResponse Immune Response (Neoantigen Formation) ReactiveMetabolites->ImmuneResponse Hepatotoxicity Hepatotoxicity (Cell Death) OxidativeStress->Hepatotoxicity MitochondrialDysfunction->Hepatotoxicity ImmuneResponse->Hepatotoxicity

Caption: Proposed mechanism of Ftivazide-induced hepatotoxicity.

Experimental_Workflow start Start: Animal Model Selection (e.g., Wistar Rats) grouping Grouping: - Control - Ftivazide - Ftivazide + Antioxidant - Antioxidant start->grouping treatment Daily Oral Administration (21 days) grouping->treatment monitoring In-life Monitoring: - Body Weight - Clinical Signs treatment->monitoring euthanasia End of Study: Euthanasia & Sample Collection monitoring->euthanasia blood Blood Collection euthanasia->blood liver Liver Excision euthanasia->liver biochem Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin) blood->biochem histopath Histopathological Examination liver->histopath ox_stress Oxidative Stress Marker Analysis (MDA, GSH, SOD, CAT) liver->ox_stress results Data Analysis & Interpretation biochem->results histopath->results ox_stress->results

Caption: Experimental workflow for assessing hepatotoxicity.

Mitigation_Strategies cluster_antioxidants Antioxidant Intervention Ftivazide Ftivazide ReactiveMetabolites Reactive Metabolites Ftivazide->ReactiveMetabolites OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Hepatotoxicity Hepatotoxicity OxidativeStress->Hepatotoxicity NAC N-acetylcysteine (NAC) GSH ↑ Glutathione (GSH) NAC->GSH Silymarin Silymarin ROS ↓ ROS Scavenging Silymarin->ROS GSH->OxidativeStress Inhibits ROS->OxidativeStress Inhibits

Caption: Rationale for antioxidant-based mitigation strategies.

References

Troubleshooting

Identifying and mitigating off-target effects of Ftivazide

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects o...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Ftivazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ftivazide?

A1: Ftivazide is a prodrug that primarily targets Mycobacterium tuberculosis. Its main mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1] After entering the bacterial cell, Ftivazide is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a key enzyme in the fatty acid synthesis-II (FAS-II) system responsible for elongating the fatty acid precursors of mycolic acids.[1] Disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.

Q2: What are the known or suspected off-target effects of Ftivazide?

A2: As a derivative of isoniazid, Ftivazide is associated with a risk of hepatotoxicity, or drug-induced liver injury (DILI).[2][3] This is the most significant off-target concern. The precise molecular off-targets within human cells are not well-defined in publicly available literature, but the liver injury is thought to be caused by the accumulation of toxic metabolites.[4][5][6]

Q3: What are the common symptoms of Ftivazide-induced hepatotoxicity?

A3: In a clinical context, symptoms can range from asymptomatic elevations in liver enzymes to more severe signs like jaundice, nausea, fatigue, and abdominal discomfort.[2][3] In a research setting using cell-based models, hepatotoxicity would manifest as decreased cell viability, changes in cell morphology, and the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium.[7][8]

Q4: How can I distinguish between on-target anti-mycobacterial effects and off-target host cell toxicity in my experiments?

A4: It is crucial to run parallel experiments. When studying the efficacy of Ftivazide against Mycobacterium tuberculosis, you should also include a host cell-only control (e.g., a human liver cell line) treated with the same concentrations of Ftivazide. This will allow you to determine a therapeutic window where the compound is effective against the bacteria at concentrations that are not toxic to the host cells.

Troubleshooting Guides

Issue 1: Inconsistent anti-mycobacterial activity in vitro.
  • Possible Cause 1: Inefficient activation of the prodrug.

    • Troubleshooting Step: Ensure that your M. tuberculosis strain expresses a functional KatG enzyme. KatG mutations can lead to resistance. You can verify this by sequencing the katG gene of your bacterial strain.

  • Possible Cause 2: Degradation of the compound.

    • Troubleshooting Step: Prepare fresh solutions of Ftivazide for each experiment. Check the stability of the compound in your specific culture medium over the time course of your experiment.

Issue 2: High levels of host cell death observed in co-culture experiments.
  • Possible Cause 1: Off-target cytotoxicity.

    • Troubleshooting Step: Perform a dose-response experiment on the host cells alone to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration range that is effective against the bacteria but minimally toxic to the host cells.

    • Recommended Experiment: Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) on a relevant human cell line (e.g., HepG2 or HepaRG cells).

  • Possible Cause 2: Synergistic toxicity with other media components.

    • Troubleshooting Step: Review the composition of your culture medium. Some components may interact with Ftivazide or its metabolites to increase toxicity. If possible, test the compound in different types of media.

Data Presentation

Table 1: Hypothetical Cytotoxicity and Efficacy Data for Ftivazide

ParameterM. tuberculosis H37RvHepG2 CellsTherapeutic Index (CC50/MIC90)
MIC90 (µM) 0.5N/A\multirow{2}{*}{100}
CC50 (µM) N/A50

This table illustrates how to present the minimal inhibitory concentration (MIC90) against the target pathogen and the cytotoxic concentration (CC50) against a human cell line to calculate the therapeutic index.

Table 2: Key Reagents for In Vitro Hepatotoxicity Testing

ReagentSupplierCatalog NumberPurpose
HepG2 CellsATCCHB-8065Human liver cell model
DMEMThermo Fisher11965092Cell culture medium
Fetal Bovine SerumThermo Fisher26140079Medium supplement
MTT ReagentSigma-AldrichM5655Cell viability assessment
LDH Cytotoxicity Assay KitThermo FisherC20300Cell membrane integrity assessment

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxic effects of Ftivazide on a human liver cell line (e.g., HepG2).

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of Ftivazide in complete DMEM.

    • Remove the old medium from the cells and add 100 µL of the Ftivazide dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., a known hepatotoxin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the Ftivazide concentration to determine the CC50 value.

Mandatory Visualizations

Ftivazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis Ftivazide Ftivazide KatG KatG Ftivazide->KatG Activation Activated Ftivazide Activated Ftivazide InhA InhA (Enoyl-ACP reductase) Activated Ftivazide->InhA Inhibition KatG->Activated Ftivazide Mycolic Acid Synthesis Mycolic Acid Synthesis Disrupted InhA->Mycolic Acid Synthesis Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death Compromised Off_Target_Workflow Start Start: Unexpected Host Cell Toxicity Dose_Response Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Start->Dose_Response Determine_CC50 Determine CC50 on Host Cells Dose_Response->Determine_CC50 Compare_MIC Is CC50 >> MIC90? Determine_CC50->Compare_MIC Good_Therapeutic_Window Acceptable Therapeutic Window: Proceed with caution at lower concentrations Compare_MIC->Good_Therapeutic_Window Yes Poor_Therapeutic_Window Poor Therapeutic Window: High risk of off-target toxicity Compare_MIC->Poor_Therapeutic_Window No End End: Mitigation Strategy Good_Therapeutic_Window->End Further_Investigation Investigate specific hepatotoxicity markers (ALT/AST) Poor_Therapeutic_Window->Further_Investigation Further_Investigation->End

References

Optimization

Technical Support Center: Enhancing Ftivazide Bioavailability

Welcome to the technical support center for Ftivazide formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailabi...

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ftivazide formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailability of Ftivazide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Ftivazide and what is its primary challenge in formulation development?

A1: Ftivazide is a hydrazide derivative of isonicotinic acid, used as an anti-tuberculosis agent.[1][2] Its mechanism of action is similar to isoniazid, involving the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[1][3][4] The primary challenge in its oral formulation is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[5][6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and where does Ftivazide likely fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Q3: What are the main strategies to enhance the bioavailability of a poorly soluble drug like Ftivazide?

A3: Key strategies focus on improving the solubility and dissolution rate of the drug.[10][11] Common approaches include:

  • Physical Modifications:

    • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles enhances dissolution.[5][12]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve dissolution.[5][13]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.[6][14]

  • Chemical Modifications:

    • Salt Formation: Creating a salt form of the drug can improve solubility and dissolution.[6][12]

    • Prodrugs: Modifying the drug's chemical structure to create a more soluble version that converts back to the active form in the body.[6]

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, facilitating drug dissolution and absorption.[5][10]

Part 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s) & Next Steps
Low in vitro dissolution rate of Ftivazide formulation. 1. Poor intrinsic solubility: The inherent property of the Ftivazide molecule. 2. Particle size is too large: Insufficient surface area for dissolution. 3. Drug recrystallization: The amorphous form may have converted back to a less soluble crystalline form. 4. Inappropriate dissolution medium: The selected medium (pH, surfactants) does not provide sink conditions.[15]1. Adopt a solubility enhancement technique: Consider solid dispersions with hydrophilic polymers (e.g., PEGs, PVP) or complexation with cyclodextrins.[14] 2. Reduce particle size: Employ micronization or nano-milling techniques.[5] 3. Verify solid state: Use XRD or DSC to check for crystallinity. If amorphous, ensure proper storage to prevent recrystallization. 4. Optimize dissolution medium: Test a range of pH values (1.2-6.8). For poorly soluble drugs, consider adding a surfactant (e.g., Sodium Lauryl Sulfate) to the medium to achieve sink conditions.[16][17]
High variability in animal pharmacokinetic (PK) data. 1. Food effects: Presence or absence of food can alter gastric pH and transit time. 2. pH-dependent solubility: Ftivazide's solubility may vary significantly with the pH of the GI tract.[18] 3. Formulation instability: The formulation may not be robust, leading to inconsistent drug release. 4. Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), leading to variable absorption.[18]1. Standardize feeding conditions: Conduct PK studies in fasted or fed states consistently across all animal groups.[19] 2. Develop a pH-independent formulation: Use techniques like amorphous solid dispersions or lipid-based formulations to mitigate pH effects. 3. Assess formulation robustness: Test dissolution under various conditions (e.g., different pH, agitation speeds) to ensure consistent performance. 4. Conduct a Caco-2 permeability assay: Perform a bidirectional assay to determine the efflux ratio and identify if Ftivazide is a P-gp substrate.[20]
Poor correlation between in vitro dissolution and in vivo bioavailability (IVIVC). 1. Dissolution method is not biorelevant: The in vitro test conditions do not mimic the in vivo environment.[15] 2. Permeability is the rate-limiting step: Even if the drug dissolves, it may not be able to cross the intestinal wall efficiently (BCS Class IV scenario). 3. First-pass metabolism: The drug is significantly metabolized in the liver or gut wall after absorption, reducing the amount that reaches systemic circulation.[21]1. Use biorelevant dissolution media: Employ media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) that better represent GI conditions.[15] 2. Evaluate permeability: Use an in vitro model like the Caco-2 permeability assay to assess the apparent permeability coefficient (Papp).[22][23] 3. Investigate metabolism: Characterize the metabolic profile of Ftivazide using liver microsomes or hepatocytes to understand its metabolic stability.
Formulation is physically unstable (e.g., sticky powder, phase separation). 1. Hygroscopicity: The formulation is absorbing moisture from the air.[24] 2. Excipient incompatibility: The drug is interacting with excipients, causing physical changes.[25][26] 3. Improper processing parameters: Issues with temperature, mixing speed, or drying during manufacturing can lead to an unstable product.[27]1. Control humidity: Store and process the formulation in a low-humidity environment. Consider adding a glidant like colloidal silicon dioxide to improve powder flow.[24] 2. Conduct compatibility studies: Use techniques like DSC or FTIR to screen for interactions between Ftivazide and selected excipients. 3. Optimize manufacturing process: Systematically evaluate critical process parameters (e.g., heating/cooling rates, shear forces) to ensure a stable and reproducible formulation.[27]

Part 3: Data Presentation

Table 1: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)

This table summarizes hypothetical pharmacokinetic data for different Ftivazide formulations in a preclinical animal model (e.g., rats) to illustrate the potential impact of various enhancement strategies.

Formulation Type Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension (Micronized) 50350 ± 854.02,100100% (Reference)
Solid Dispersion (1:5 Drug:PVP K30) 50980 ± 2102.07,560360%
Nano-suspension (Wet-milled) 501150 ± 2501.58,925425%
SEDDS Formulation 501400 ± 3001.010,710510%

Data are presented as mean ± SD. AUC: Area Under the Curve. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.

Part 4: Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)

Objective: To determine the dissolution rate of a Ftivazide formulation. This protocol is adapted for poorly soluble drugs.[16][28]

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution Vessels (900 mL)

  • Ftivazide dosage form (e.g., tablet, capsule, or powder)

  • Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% Sodium Lauryl Sulfate (SLS).

  • Syringes and cannula filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis Spectrophotometer for analysis.

Procedure:

  • Preparation: Preheat the dissolution medium to 37 ± 0.5°C and add it to the vessels.

  • Deaeration: Deaerate the medium by an appropriate method (e.g., sonication).

  • Apparatus Setup: Set the paddle speed to a justified rate, typically 50 or 75 RPM.

  • Sample Introduction: Place one unit of the Ftivazide dosage form into each vessel. Start the timer immediately.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.

  • Filtration: Immediately filter the sample through a 0.45 µm filter, discarding the first few mL to avoid adsorptive effects.

  • Analysis: Analyze the filtrate for Ftivazide concentration using a validated analytical method (HPLC or UV-Vis).

  • Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of Ftivazide and determine if it is a substrate for efflux transporters like P-gp.[22][29][30]

Materials:

  • Caco-2 cells (passage 20-40)

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Ftivazide stock solution (in DMSO)

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • Lucifer Yellow for monolayer integrity testing.

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability should be low.[23]

  • Experiment Setup (Bidirectional Transport):

    • Apical to Basolateral (A→B) Transport:

      • Wash monolayers with pre-warmed HBSS.

      • Add Ftivazide dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.

      • Add fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport:

      • Add Ftivazide dosing solution to the basolateral chamber.

      • Add fresh HBSS to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 RPM) for a set time (e.g., 2 hours).[30]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.

  • Analysis: Quantify the concentration of Ftivazide in all samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[20]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests that the compound is subject to active efflux.[20][23]

Part 5: Mandatory Visualizations

Workflow for Selecting a Bioavailability Enhancement Strategy

G start Start: Low Bioavailability of Ftivazide char 1. Characterize Physicochemical Properties (Solubility, LogP, pKa) start->char bcs 2. Determine Provisional BCS Classification char->bcs class2 BCS Class II (Solubility-Limited) bcs->class2 Low Sol / High Perm class4 BCS Class IV (Solubility & Permeability-Limited) bcs->class4 Low Sol / Low Perm sol_strat 3. Select Solubility Enhancement Strategy class2->sol_strat class4->sol_strat perm_strat 4. Consider Permeability Enhancers (If needed) class4->perm_strat tech1 Particle Size Reduction (Micronization, Nanonization) sol_strat->tech1 tech2 Solid Dispersions (Amorphous Systems) sol_strat->tech2 tech3 Complexation (e.g., Cyclodextrins) sol_strat->tech3 tech4 Lipid-Based Formulations (SEDDS, SMEDDS) sol_strat->tech4 formulate 5. Formulate Prototype & Conduct In Vitro Dissolution perm_strat->formulate tech1->formulate tech2->formulate tech3->formulate tech4->formulate formulate->sol_strat Reformulate pk_study 6. Conduct Preclinical In Vivo PK Study formulate->pk_study Promising Dissolution? pk_study->sol_strat Re-evaluate Strategy finish End: Optimized Formulation pk_study->finish Target PK Achieved?

Caption: A logical workflow for selecting a suitable bioavailability enhancement strategy.

Troubleshooting Flowchart for Low Oral Bioavailability

G problem Problem: Low Oral Bioavailability (Low AUC & Cmax) cause1 Is In Vitro Dissolution Rate Low? problem->cause1 cause2 Is Permeability (Papp) Low? cause1->cause2 No sol1 Root Cause: Poor Solubility / Dissolution cause1->sol1 Yes cause3 Is First-Pass Metabolism High? cause2->cause3 No sol2 Root Cause: Poor Permeability cause2->sol2 Yes sol3 Root Cause: High First-Pass Effect cause3->sol3 Yes action1 Action: Implement Solubility Enhancement (Solid Dispersion, Nanosizing, SEDDS) sol1->action1 action2 Action: - Add Permeation Enhancers - Investigate Efflux (Caco-2 ER) - Prodrug Approach sol2->action2 action3 Action: - Investigate Metabolic Pathways - Consider Co-administration with Metabolic Inhibitors (Research) - Prodrug to bypass metabolism sol3->action3 retest Reformulate and Retest In Vivo PK action1->retest action2->retest action3->retest

Caption: A flowchart to systematically troubleshoot low in vivo bioavailability results.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Ftivazide and Isoniazid Efficacy Against Multidrug-Resistant Tuberculosis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the efficacy of Ftivazide and Isoniazid against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). T...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Ftivazide and Isoniazid against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). This document synthesizes available data on their mechanisms of action, resistance pathways, and the experimental protocols used to evaluate their efficacy.

Introduction

Isoniazid (INH) has long been a cornerstone of first-line therapy for tuberculosis. However, the emergence of multidrug-resistant tuberculosis (MDR-TB), defined by resistance to at least Isoniazid and Rifampicin, has necessitated the use of second-line drugs.[1] Ftivazide (also known as Phthivazide), a derivative of Isoniazid, has been used as a second-line agent, particularly in regions where it was more readily available.[2] This guide aims to provide an objective comparison of these two drugs in the context of MDR-TB.

Mechanism of Action

Both Isoniazid and Ftivazide are prodrugs that target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Their primary mode of action involves the inhibition of the enoyl-acyl carrier protein reductase, an enzyme encoded by the inhA gene.[4]

Isoniazid: Upon entering the mycobacterium, Isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form of Isoniazid then covalently binds to and inhibits InhA, leading to the disruption of mycolic acid synthesis and subsequent bacterial cell death.[4]

Ftivazide: As a derivative of Isoniazid, Ftivazide is also a prodrug that inhibits mycolic acid synthesis.[3][6] It is understood to require activation by the same mycobacterial catalase-peroxidase enzyme, KatG, to exert its therapeutic effect.[6] This shared activation pathway is a critical factor in its efficacy against Isoniazid-resistant strains.

cluster_mycobacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Ftivazide Ftivazide (Prodrug) Ftivazide->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH Activated_Ftivazide Activated Ftivazide KatG->Activated_Ftivazide InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Activated_Ftivazide->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to cluster_resistance Isoniazid Resistance Mechanisms INH Isoniazid katG_mutation katG Gene Mutation INH->katG_mutation Target of mutation inhA_mutation inhA Gene/Promoter Mutation INH->inhA_mutation Target of mutation No_Activation No Activation of Prodrug katG_mutation->No_Activation InhA_Overexpression InhA Overexpression or Altered Binding inhA_mutation->InhA_Overexpression Resistance Isoniazid Resistance No_Activation->Resistance InhA_Overexpression->Resistance start Start inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate dilution Prepare Serial Drug Dilutions in 96-well Plate dilution->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read end Determine MIC read->end

References

Comparative

Head-to-head comparison of Ftivazide and ethionamide in in vitro studies

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two key anti-tubercular agents. Mechanism of Action: A Tale of Two Prodrugs Both Ftivazide and ethi...

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two key anti-tubercular agents.

Mechanism of Action: A Tale of Two Prodrugs

Both Ftivazide and ethionamide are inactive compounds that require bioactivation by mycobacterial enzymes to exert their therapeutic effect. Their primary target is the inhibition of mycolic acid synthesis, a crucial process for maintaining the integrity of the mycobacterial cell wall.[1]

Ethionamide , a thioamide analogue of isoniazid, is activated by the flavin monooxygenase EthA. This activation leads to the formation of a reactive intermediate that ultimately inhibits the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.

Ftivazide , a hydrazide derivative of isonicotinic acid, is also a prodrug that targets mycolic acid synthesis.[1] While specific details of its activation are less extensively documented in readily available literature, it is understood to be activated within the mycobacterial cell to a form that interferes with the enzymes involved in the fatty acid synthesis pathway, leading to cell death.[1]

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies are lacking, extensive data exists for ethionamide against M. tuberculosis.

Note: Despite extensive searches, specific in vitro MIC values for Ftivazide from peer-reviewed publications were not found. The following table summarizes representative MIC data for ethionamide.

Compound Mycobacterium Strain MIC Range (mg/L) Assay Method
EthionamideM. tuberculosis (Laboratory Strain)1.0MGIT Assay
EthionamideM. tuberculosis (Laboratory Strain)2.5Sensititre Assay

In Vitro Cytotoxicity

Evaluating the cytotoxicity of antimicrobial agents against mammalian cells is crucial to assess their potential for host toxicity. Similar to the MIC data, direct comparative cytotoxicity studies between Ftivazide and ethionamide are not available in the reviewed literature.

Note: Quantitative in vitro cytotoxicity data (e.g., IC50 values) for Ftivazide against mammalian cell lines were not found in the conducted searches. Researchers are encouraged to perform such assays to establish a comprehensive safety profile.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of in vitro studies. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of anti-tubercular drugs.

Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay is a colorimetric method widely used for the rapid and sensitive determination of MIC for anti-tubercular drugs.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis culture

  • Test compounds (Ftivazide, Ethionamide)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Positive control (drug-free medium with bacteria)

  • Negative control (drug-free medium without bacteria)

Procedure:

  • Preparation of Drug Dilutions: Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.

  • Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.

  • Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HepG2, Vero, or THP-1)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (Ftivazide, Ethionamide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (cells with medium only)

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the negative control. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be calculated by plotting cell viability against drug concentration.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_ethionamide Ethionamide Bioactivation cluster_ftivazide Ftivazide Bioactivation Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Active_ETH Activated Ethionamide (Reactive Intermediate) EthA->Active_ETH InhA InhA (Enoyl-ACP Reductase) Active_ETH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity InhA->Cell_Wall Disruption Mycolic_Acid->Cell_Wall Ftivazide Ftivazide (Prodrug) Mycobacterial_Enzymes Mycobacterial Enzymes Ftivazide->Mycobacterial_Enzymes Activation Active_Ftivazide Activated Ftivazide Mycobacterial_Enzymes->Active_Ftivazide FAS_II Fatty Acid Synthase-II (FAS-II) Active_Ftivazide->FAS_II Inhibition Mycolic_Acid2 Mycolic Acid Synthesis FAS_II->Mycolic_Acid2 Cell_Wall2 Mycobacterial Cell Wall Integrity FAS_II->Cell_Wall2 Disruption Mycolic_Acid2->Cell_Wall2

Caption: Bioactivation pathways of ethionamide and Ftivazide.

cluster_mic MIC Determination Workflow (REMA) cluster_cyto Cytotoxicity Assay Workflow (MTT) prep_plate Prepare Drug Dilutions in 96-well Plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate1 Incubate (5-7 days) inoculate->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate (24-48h) add_resazurin->incubate2 read_mic Read MIC (Color Change) incubate2->read_mic seed_cells Seed Mammalian Cells in 96-well Plate treat_cells Treat with Drug Dilutions seed_cells->treat_cells incubate_cyto Incubate (24-72h) treat_cells->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_ic50 Read Absorbance & Calculate IC50 solubilize->read_ic50

Caption: Experimental workflows for MIC and cytotoxicity assays.

References

Validation

A Comparative Guide to the Validation of Ftivazide and Direct Inhibitors of Mycobacterium tuberculosis InhA

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the inhibitory effects of Ftivazide and a range of direct inhibitors on the Mycobacterium tuberculosis eno...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Ftivazide and a range of direct inhibitors on the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, making it a well-validated target for antitubercular drugs.

This document presents a comparative analysis of Ftivazide, a prodrug inhibitor, and several classes of direct InhA inhibitors. The information is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to enable reproducibility and further investigation.

Mechanism of Action: A Tale of Two Strategies

The inhibition of InhA can be broadly categorized into two distinct mechanisms: indirect inhibition by prodrugs and direct inhibition.

1. Prodrug Inhibition (e.g., Ftivazide, Isoniazid):

Ftivazide, like the frontline anti-tuberculosis drug Isoniazid, is a prodrug that requires activation within the mycobacterial cell.[1][2][3] This activation is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form of the drug then covalently binds to the NAD⁺ cofactor, forming an adduct.[3] This drug-NAD⁺ adduct is the active species that binds to and inhibits InhA, thereby blocking the synthesis of mycolic acids and leading to bacterial cell death.[1][3] Resistance to this class of drugs often arises from mutations in the katG gene, which prevent the activation of the prodrug.[4]

Mechanism of Prodrug InhA Inhibitors Ftivazide Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide->KatG Activation Activated_Ftivazide Activated Ftivazide KatG->Activated_Ftivazide Ftivazide_NAD_Adduct Ftivazide-NAD Adduct Activated_Ftivazide->Ftivazide_NAD_Adduct binds to NAD NAD+ NAD->Ftivazide_NAD_Adduct InhA InhA Enzyme Ftivazide_NAD_Adduct->InhA Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Inhibition leads to

Mechanism of Prodrug InhA Inhibitors

2. Direct Inhibition:

In contrast, direct InhA inhibitors do not require prior activation by KatG.[4] These compounds bind directly to the InhA enzyme, typically at the substrate-binding pocket or the NADH cofactor-binding site, and competitively or non-competitively inhibit its enzymatic activity.[5][6] A significant advantage of direct inhibitors is their potential to be effective against isoniazid-resistant strains of M. tuberculosis that harbor mutations in the katG gene.[4][7]

Comparative Efficacy: A Quantitative Look at InhA Inhibition

Inhibitor ClassCompound ExampleInhA IC50 (µM)Reference
Prodrug (Activated) Isoniazid-NAD adduct~0.0007 (Ki)[8]
Diaryl Ethers Triclosan0.05[2]
PT700.000022 (Ki)[6][9]
4-Hydroxy-2-pyridones NITD-9160.05[2][4]
Thiadiazoles GSK1380.04[2][10]
Imidazoquinolines Compound 4q0.38[5][11]
Fragment-derived Compound 240.25[12]

Note: The value for the Isoniazid-NAD adduct is the inhibition constant (Ki), which is a measure of binding affinity. A direct comparison between IC50 and Ki values should be made with caution.

Experimental Protocols: Validating InhA Inhibition

The following section details a generalized protocol for an in vitro InhA enzyme inhibition assay, a fundamental experiment to determine the potency of potential inhibitors.

InhA Enzymatic Inhibition Assay

This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its cofactor, NADH, at a wavelength of 340 nm.

Materials:

  • Purified recombinant M. tuberculosis InhA enzyme

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • Test compounds (e.g., Ftivazide, direct inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and the desired concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound, e.g., DMSO) should be included.

  • Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 50 nM) and the substrate, DD-CoA (e.g., 25 µM).

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the InhA enzyme activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each concentration of the test compound and the control.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Workflow for InhA Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NADH, Substrate, Inhibitor) Mix Prepare Reaction Mixture (Buffer, NADH, Inhibitor) Reagents->Mix Enzyme Prepare InhA Enzyme Initiate Initiate Reaction (Add InhA and Substrate) Enzyme->Initiate Preincubation Pre-incubate Mix->Preincubation Preincubation->Initiate Measure Measure NADH Oxidation (Absorbance at 340 nm) Initiate->Measure Calculate_Rate Calculate Initial Reaction Rates Measure->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot Determine_IC50 Determine IC50 Value Plot->Determine_IC50

Workflow for InhA Inhibition Assay

Conclusion

Ftivazide represents a valuable therapeutic option, particularly for drug-resistant tuberculosis, acting through a well-established mechanism of mycolic acid synthesis inhibition via its activation to an InhA-targeting species. However, the emergence of resistance through mutations in the activating enzyme KatG necessitates the development of novel therapeutic strategies. Direct inhibitors of InhA offer a promising alternative by bypassing the need for KatG activation. The quantitative data presented in this guide highlights the high potency of several direct inhibitor classes against the InhA enzyme. The detailed experimental protocols provide a foundation for researchers to further explore and validate new chemical entities targeting this crucial enzyme in the fight against tuberculosis. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these direct inhibitors to translate their potent in vitro activity into effective clinical treatments.

References

Comparative

Ftivazide in the Face of Isoniazid Resistance: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals navigating the challenge of isoniazid-resistant Mycobacterium tuberculosis (MTB), this guide provides a comparative analysis of ftivazide and alternative th...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the challenge of isoniazid-resistant Mycobacterium tuberculosis (MTB), this guide provides a comparative analysis of ftivazide and alternative therapeutic strategies. While direct, quantitative experimental data on ftivazide's efficacy against specific isoniazid-resistant strains remains limited in recently published literature, this document synthesizes current knowledge on isoniazid resistance mechanisms, established alternative treatments, and relevant experimental protocols to inform research and development efforts.

Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its active form primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1] However, the emergence of INH-resistant MTB strains poses a significant threat to effective tuberculosis control.[2]

Resistance to isoniazid predominantly arises from mutations in two key genes:

  • katG : Mutations in this gene can reduce the efficiency of or completely prevent the activation of the isoniazid prodrug. The S315T substitution is a common mutation found in a high percentage of INH-resistant clinical isolates and is often associated with high-level resistance.[1]

  • inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in a higher concentration of the target enzyme and consequently, low-level resistance to isoniazid.[1] These strains may also exhibit cross-resistance to ethionamide.[2]

Comparison with Alternative Treatments for Isoniazid-Resistant Tuberculosis

Given the limited specific data on ftivazide, a comparison with current, evidence-based treatment regimens for isoniazid-resistant tuberculosis is essential. The World Health Organization (WHO) and other health bodies recommend various alternative regimens for INH-resistant TB, primarily based on the resistance profile of the infecting strain.[2]

Treatment Regimen ComponentTypical DurationTarget Patient PopulationKey Considerations
Rifampicin, Ethambutol, Pyrazinamide, and a Fluoroquinolone (e.g., Levofloxacin) 6 monthsPatients with proven isoniazid-resistant, rifampicin-susceptible TB.[2]A widely recommended and effective regimen.[2]
High-Dose Isoniazid VariableMay be considered for strains with inhA promoter mutations (low-level resistance).[1][5]Efficacy is dependent on the level of resistance and the patient's acetylator status.[1] Not generally effective against strains with significant katG mutations.[5]
Bedaquiline, Pretomanid, and Linezolid (BPaL) 6 monthsSpecific for certain forms of highly resistant TB, including MDR-TB.[6]A newer, potent regimen for complex resistance patterns.
Other Second-Line Drugs (e.g., Cycloserine, Clofazimine, Ethionamide) VariableUsed in various combinations for MDR-TB and extensively drug-resistant TB (XDR-TB).[6]Often associated with higher toxicity and require careful patient monitoring.[6]

Experimental Protocols

To facilitate further research into ftivazide and other novel compounds, detailed methodologies for key in vitro experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Two common methods for determining the MIC of anti-tuberculosis drugs are the BACTEC™ MGIT™ 960 system and the Resazurin Microtiter Assay (REMA).

1. BACTEC™ MGIT™ 960 System Protocol [7][8]

The BACTEC™ MGIT™ 960 system is a fully automated, non-radiometric method that detects mycobacterial growth by monitoring oxygen consumption via a fluorescent sensor.[9]

  • Preparation of Inoculum: A suspension of the M. tuberculosis isolate is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted for inoculation.

  • Drug Preparation: Lyophilized anti-tubercular drugs are reconstituted to their desired concentrations.

  • Inoculation: A standardized volume of the diluted mycobacterial suspension is inoculated into MGIT tubes containing the drug at various concentrations. A growth control tube without any drug is also inoculated.

  • Incubation and Reading: The tubes are placed into the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for fluorescence.[10] The instrument flags a tube as positive when growth is detected.

  • Interpretation: The MIC is determined as the lowest drug concentration that does not show growth, while the growth control tube is positive.

2. Resazurin Microtiter Assay (REMA) Protocol [11][12]

REMA is a colorimetric method that is simple, low-cost, and provides results within a shorter timeframe.[11]

  • Plate Preparation: Two-fold serial dilutions of the test compound (e.g., ftivazide) are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted. A specific volume of this suspension is added to each well containing the drug dilutions. Control wells (no drug and no bacteria) are also included.

  • Incubation: The plate is sealed and incubated at 37°C for 7-14 days.[12]

  • Addition of Resazurin: A solution of resazurin is added to each well, and the plate is incubated for an additional 24-48 hours.

  • Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in the well that remains blue.[11]

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Isoniazid_Action_and_Resistance cluster_Mtb Mycobacterium tuberculosis Cell cluster_resistance Resistance Mechanisms INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation Active_INH Activated Isoniazid KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death KatG_mutation katG mutation: Prevents INH activation KatG_mutation->KatG inhA_mutation inhA promoter mutation: Overexpresses InhA target inhA_mutation->InhA Increases

Isoniazid's mechanism of action and points of resistance.

MIC_Determination_Workflow start Start prep_culture Prepare M. tuberculosis Culture Suspension start->prep_culture prep_drug Prepare Serial Dilutions of Test Compound start->prep_drug inoculate Inoculate Culture into Drug Dilutions prep_culture->inoculate prep_drug->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results (e.g., Fluorescence/Color Change) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

General workflow for MIC determination of anti-TB compounds.

References

Validation

Comparative Analysis of Ftivazide and Prothionamide: Mechanisms of Action

A Comprehensive Guide for Researchers and Drug Development Professionals This guide provides a detailed comparative analysis of the mechanisms of action of two critical anti-tuberculosis drugs: Ftivazide and prothionamid...

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanisms of action of two critical anti-tuberculosis drugs: Ftivazide and prothionamide. Both agents are prodrugs that ultimately target the mycobacterial cell wall, but their activation pathways and resistance profiles exhibit key differences. This document summarizes their mechanisms, presents available quantitative data for comparison, details relevant experimental protocols, and provides visualizations of the key pathways.

Overview of Mechanisms

Ftivazide, a derivative of isoniazid (INH), and prothionamide, a thioamide antibiotic, are both prodrugs that require activation by mycobacterial enzymes to exert their therapeutic effect[1][2][3][4]. Their primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the robust mycobacterial cell wall[2][4]. The disruption of this pathway leads to a loss of cell wall integrity and ultimately, bacterial cell death[2].

The key difference in their mechanisms lies in their activation pathways. Ftivazide is activated by the catalase-peroxidase enzyme, KatG, the same enzyme that activates isoniazid[5]. In contrast, prothionamide is activated by the flavin monooxygenase, EthA[4][6]. This distinction in activation is a critical factor in their differential efficacy against certain drug-resistant strains of Mycobacterium tuberculosis.

Following activation, both drugs converge on the same molecular target: the enoyl-acyl carrier protein reductase, InhA[7][8][9]. The activated forms of Ftivazide and prothionamide form adducts with NAD+, which then bind to and inhibit InhA, blocking the synthesis of mycolic acids[6][8].

Quantitative Data Comparison

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for Ftivazide and prothionamide against Mycobacterium tuberculosis H37Rv. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

DrugM. tuberculosis StrainMIC (µg/mL)Reference
FtivazideH37Rv0.18 - 0.39[10]
ProthionamideH37Rv0.25 - 0.5[6]
Isoniazid (for comparison)H37Rv0.01 - 0.2[11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Ftivazide

Ftivazide_Mechanism Ftivazide Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide->KatG Activation Active_Ftivazide Activated Ftivazide (Isonicotinoyl Radical) KatG->Active_Ftivazide Ftivazide_NAD_Adduct Ftivazide-NAD Adduct Active_Ftivazide->Ftivazide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Ftivazide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to

Caption: Ftivazide activation by KatG and subsequent inhibition of InhA.

Mechanism of Action of Prothionamide

Prothionamide_Mechanism Prothionamide Prothionamide (Prodrug) EthA EthA (Monooxygenase) Prothionamide->EthA Activation Active_Prothionamide Activated Prothionamide EthA->Active_Prothionamide EthR EthR (Transcriptional Repressor) EthR->EthA Represses expression Prothionamide_NAD_Adduct Prothionamide-NAD Adduct Active_Prothionamide->Prothionamide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Prothionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Cell_Wall_Disruption Cell Wall Disruption & Cell Death Mycolic_Acid_Synthesis->Cell_Wall_Disruption Inhibition leads to MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Culture M. tuberculosis Culture (e.g., H37Rv) Inoculation Inoculation with M. tuberculosis Suspension Culture->Inoculation Drug_Stock Drug Stock Solutions (Ftivazide & Prothionamide) Serial_Dilution Serial Dilution of Drugs in Microplate Drug_Stock->Serial_Dilution Media Liquid Broth Media (e.g., Middlebrook 7H9) Media->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (37°C, 7-14 days) Inoculation->Incubation Indicator Addition of Growth Indicator (e.g., Resazurin) Incubation->Indicator Readout Visual or Spectrophotometric Reading Indicator->Readout Determination MIC Determination (Lowest concentration with no visible growth) Readout->Determination

References

Comparative

Cross-Resistance Between Ftivazide and Other Anti-TB Drugs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the expected cross-resistance patterns between ftivazide, a second-line anti-tuberculosis (TB) drug, and o...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the expected cross-resistance patterns between ftivazide, a second-line anti-tuberculosis (TB) drug, and other anti-TB agents. Due to the limited availability of direct comparative studies on ftivazide, this analysis is based on its classification as a thiosemicarbazone and an isoniazid derivative, drawing on experimental data from related compounds and established mechanisms of drug resistance in Mycobacterium tuberculosis.

Ftivazide, also known as Phthivazid, is primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB)[1]. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1][2]. Understanding its cross-resistance profile is critical for the effective design of treatment regimens for drug-resistant TB.

Mechanisms of Cross-Resistance

Cross-resistance between anti-TB drugs is often conferred by mutations in genes that encode drug-activating enzymes or the drug targets themselves. For ftivazide, two primary pathways of cross-resistance are of significant concern:

  • Shared Activation Pathway with Thioamides: Ftivazide is a thiosemicarbazone. This class of drugs, along with the thioamide ethionamide, are pro-drugs that require activation by the monooxygenase EthA, encoded by the ethA gene. Mutations in ethA can lead to reduced activation of these drugs, resulting in cross-resistance between thiosemicarbazones and ethionamide[3].

  • Shared Target with Isoniazid: As a derivative of isoniazid, ftivazide is believed to share a similar target, the NADH-dependent enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the mycolic acid biosynthesis pathway. Mutations in the inhA gene or its promoter region are a well-established mechanism of resistance to both isoniazid and ethionamide, and would be expected to confer cross-resistance to ftivazide[3][4][5][6][7].

Signaling Pathway for Isoniazid and Ethionamide Resistance

G cluster_activation Drug Activation cluster_target Drug Target cluster_resistance Resistance Mechanisms cluster_cross_resistance Cross-Resistance Isoniazid Isoniazid (INH) KatG KatG Isoniazid->KatG Activation Ethionamide Ethionamide (ETH) EthA EthA Ethionamide->EthA Activation InhA InhA (Mycolic Acid Synthesis) KatG->InhA Inhibits EthA->InhA Inhibits katG_mutation katG mutation katG_mutation->KatG Prevents Activation inhA_mutation inhA mutation inhA_mutation->InhA Alters Target INH_ETH_cross INH-ETH Cross-Resistance ethA_mutation ethA mutation ethA_mutation->EthA Prevents Activation ETH_Thio_cross ETH-Thiosemicarbazone Cross-Resistance

Caption: Mechanisms of action and resistance for isoniazid and ethionamide.

Quantitative Data on Cross-Resistance

Drug ClassRepresentative Drug(s)Key Resistance Gene(s)Expected Cross-Resistance with FtivazideRationale
Hydrazides Isoniazid (INH)katG, inhAHigh Shared target (InhA) and structural similarity[3][4][5][6][7].
Thioamides Ethionamide (ETH)ethA, inhAHigh Shared activation pathway (EthA) and target (InhA)[3].
Rifamycins Rifampicin (RIF)rpoBLow Different mechanism of action (inhibition of RNA polymerase)[8].
Fluoroquinolones Moxifloxacin (MXF)gyrA, gyrBLow Different mechanism of action (inhibition of DNA gyrase)[8].
Aminoglycosides Amikacin (AMK)rrs, eisLow Different mechanism of action (inhibition of protein synthesis)[8].
Pyrazinamide Pyrazinamide (PZA)pncALow Different mechanism of action and activation pathway[9].

Experimental Protocols

The determination of cross-resistance between anti-TB drugs relies on standardized methods for drug susceptibility testing (DST). The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of anti-TB drugs.

Protocol:

  • Strain Preparation: M. tuberculosis strains (both drug-susceptible and drug-resistant isolates) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Dilution: A serial two-fold dilution of ftivazide and other comparator drugs is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

  • Result Interpretation: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.

Drug Susceptibility Testing using BACTEC MGIT 960 System

The Mycobacteria Growth Indicator Tube (MGIT) system is an automated method for rapid DST.

Protocol:

  • Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a 0.5 McFarland standard.

  • Drug-Containing and Control Tubes: For each drug to be tested, a drug-containing MGIT tube and a drug-free growth control tube are used.

  • Inoculation: Both tubes are inoculated with the bacterial suspension.

  • Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors for fluorescence, an indicator of bacterial growth.

  • Result Interpretation: The instrument compares the time to positivity of the drug-containing tube with the growth control tube. If the drug-containing tube shows significant growth inhibition, the strain is considered susceptible.

Experimental Workflow for Cross-Resistance Determination

G start Start: Select M. tuberculosis strains (susceptible and resistant) culture Culture strains in appropriate liquid medium (e.g., Middlebrook 7H9) start->culture prepare_inoculum Prepare standardized inoculum for each strain culture->prepare_inoculum inoculate Inoculate plates with M. tuberculosis strains prepare_inoculum->inoculate drug_dilution Prepare serial dilutions of Ftivazide and comparator drugs in 96-well plates drug_dilution->inoculate incubate Incubate plates at 37°C inoculate->incubate read_results Determine MIC values (e.g., using Alamar Blue) incubate->read_results analyze Analyze and compare MICs to determine cross-resistance read_results->analyze end End: Report cross-resistance profile analyze->end

Caption: Workflow for determining ftivazide cross-resistance.

Conclusion

Based on its chemical class and mechanism of action, ftivazide is expected to exhibit significant cross-resistance with isoniazid and ethionamide. This is a critical consideration for its clinical use, particularly in patients with a history of treatment with these drugs. Resistance to other classes of anti-TB drugs, such as rifamycins and fluoroquinolones, is not anticipated due to their distinct mechanisms of action. Further in vitro studies with direct comparative testing of ftivazide against a broad panel of drug-resistant M. tuberculosis isolates are warranted to definitively establish its cross-resistance profile and to guide its optimal use in the treatment of MDR-TB.

References

Validation

The Evolving Landscape of MDR-TB Treatment: A Comparative Overview of Ftivazide and Modern Regimens

For researchers, scientists, and drug development professionals, understanding the efficacy of novel and existing treatments for multidrug-resistant tuberculosis (MDR-TB) is paramount. This guide provides a comparative a...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of novel and existing treatments for multidrug-resistant tuberculosis (MDR-TB) is paramount. This guide provides a comparative analysis of the in vivo efficacy of Ftivazide, a historically used second-line anti-tubercular agent, against the current standard-of-care regimens for MDR-TB. While direct comparative in vivo studies are not available in recent literature, this document synthesizes existing data on their mechanisms of action and clinical context to offer a comprehensive overview.

The treatment of MDR-TB has undergone a significant paradigm shift over the last decade. Cumbersome and often toxic regimens lasting 18-24 months are being replaced by shorter, all-oral regimens with improved efficacy and safety profiles. Ftivazide, a derivative of isoniazid, represents an earlier approach to combatting drug-resistant strains. In contrast, modern regimens, such as the BPaLM combination (bedaquiline, pretomanid, linezolid, and moxifloxacin), have emerged from recent clinical trials as highly effective, shorter-course treatments.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the approach to treating MDR-TB is evident in the mechanisms of action of Ftivazide and the components of modern regimens.

Ftivazide, like its parent drug isoniazid, is a prodrug that requires activation by the mycobacterial enzyme KatG.[1] Its primary mechanism of action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] This disruption of the cell wall's integrity ultimately leads to bacterial cell death.

In contrast, the BPaLM regimen employs a multi-pronged attack on Mycobacterium tuberculosis:

  • Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, leading to a depletion of the cell's energy supply.[2][3][4]

  • Pretomanid: A nitroimidazole that has a dual mechanism. It inhibits the synthesis of mycolic acids and also releases reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions.[5][6][7][8]

  • Linezolid: An oxazolidinone that inhibits bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex.[9][10][11][12][13]

  • Moxifloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[14][15][16][17][18]

This combination of drugs with novel and diverse mechanisms of action contributes to the high efficacy of the BPaLM regimen against MDR-TB strains.

Comparative Efficacy: A Picture of Progress

Direct in vivo comparative data for Ftivazide against modern MDR-TB regimens is not available in recent scientific literature. Research and clinical focus have shifted towards the development and optimization of newer, more effective drug combinations. However, by examining the available information, a clear trend of improving treatment outcomes emerges.

Historical treatment regimens for MDR-TB, which would have included second-line drugs like Ftivazide, had success rates often below 60%.[19][20] These older regimens were lengthy, complex, and associated with significant toxicity, leading to poor patient adherence and treatment outcomes.

The advent of regimens like BPaLM has revolutionized MDR-TB treatment. Clinical trials have demonstrated significantly higher success rates, often exceeding 80-90%. These shorter, all-oral regimens have also been shown to be safer and better tolerated by patients.

FeatureFtivazide (as part of historical regimens)Standard MDR-TB Regimens (e.g., BPaLM)
Primary Mechanism Inhibition of mycolic acid synthesisMulti-target: ATP synthesis, mycolic acid synthesis, protein synthesis, DNA replication
Treatment Duration 18-24 months6-9 months
Reported Efficacy Historically <60% success rates>80-90% success rates in clinical trials
Administration OralAll-oral
Key Advantages Historical use as a second-line agentHigh efficacy, shorter duration, improved safety profile
Key Disadvantages Lower efficacy, part of longer and more toxic regimensPotential for drug-specific side effects

Experimental Protocols

While specific in vivo studies directly comparing Ftivazide to modern regimens are lacking, the general methodology for evaluating the efficacy of anti-tuberculosis drugs in animal models, typically mice, follows a standardized protocol.

Typical In Vivo Efficacy Model for TB Drugs:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of a virulent laboratory strain of Mycobacterium tuberculosis (e.g., H37Rv) or a clinical MDR-TB isolate.

  • Treatment Initiation: Treatment with the investigational drug or regimen begins several weeks post-infection, once a chronic infection is established.

  • Drug Administration: Drugs are typically administered orally via gavage, five to seven days a week.

  • Efficacy Assessment: The primary endpoint is the reduction in bacterial load in the lungs and spleen after a defined period of treatment (e.g., 4, 8, or 12 weeks). This is determined by plating serial dilutions of organ homogenates on selective agar and counting colony-forming units (CFU).

  • Relapse Assessment: In some studies, treatment is stopped, and mice are monitored for several months to assess the rate of disease relapse, indicating the sterilizing activity of the regimen.

Visualizing the Mechanisms

To better understand the distinct ways in which Ftivazide and the components of the BPaLM regimen target Mycobacterium tuberculosis, the following diagrams illustrate their respective signaling pathways and mechanisms of action.

Ftivazide_Mechanism Ftivazide Ftivazide (Prodrug) KatG Mycobacterial KatG Ftivazide->KatG Activation Activated_Ftivazide Activated Ftivazide KatG->Activated_Ftivazide Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Ftivazide->Mycolic_Acid_Synthesis Inhibition Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Disruption Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Caption: Mechanism of action of Ftivazide.

BPaLM_Mechanism cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid cluster_Linezolid Linezolid cluster_Moxifloxacin Moxifloxacin Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Mtb_Cell Mycobacterium tuberculosis Cell ATP_Production->Mtb_Cell Pretomanid Pretomanid Mycolic_Acid_Synth Mycolic Acid Synthesis Pretomanid->Mycolic_Acid_Synth Inhibits Reactive_Nitrogen Reactive Nitrogen Species Pretomanid->Reactive_Nitrogen Releases Mycolic_Acid_Synth->Mtb_Cell Reactive_Nitrogen->Mtb_Cell Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to Protein_Synthesis Protein Synthesis Initiation Ribosome->Protein_Synthesis Inhibits Protein_Synthesis->Mtb_Cell Moxifloxacin Moxifloxacin DNA_Gyrase DNA Gyrase/Topoisomerase IV Moxifloxacin->DNA_Gyrase Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks DNA_Replication->Mtb_Cell

Caption: Multi-target mechanism of the BPaLM regimen.

Conclusion

The comparison between Ftivazide and standard modern MDR-TB regimens highlights the significant progress made in the fight against this challenging disease. While Ftivazide played a role in historical treatment strategies, its efficacy is considerably lower than that of newer, shorter, all-oral regimens like BPaLM. The multi-pronged approach of the BPaLM regimen, targeting multiple essential pathways in Mycobacterium tuberculosis, has led to a paradigm shift in treatment, offering higher cure rates, shorter treatment durations, and improved patient outcomes. For researchers and drug development professionals, the success of these combination therapies underscores the importance of targeting diverse bacterial functions to overcome drug resistance and improve therapeutic efficacy. Future research will likely continue to focus on optimizing these short-course regimens and developing new drugs with novel mechanisms of action to further shorten treatment and combat emerging resistance.

References

Comparative

Validating the Role of Specific KatG Mutations in Ftivazide Resistance: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of ftivazide, a derivative of isoniazid (INH), in the context of drug-resistant Mycobacterium tuberculosis. It fo...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ftivazide, a derivative of isoniazid (INH), in the context of drug-resistant Mycobacterium tuberculosis. It focuses on the role of specific mutations within the catalase-peroxidase gene (katG), the primary activator of both ftivazide and isoniazid, in conferring resistance. While direct experimental data on ftivazide resistance is limited, this guide draws parallels from the extensive research on isoniazid resistance to provide a framework for understanding and validating the mechanisms of ftivazide resistance.

Ftivazide and Isoniazid: A Shared Activation Pathway

Ftivazide, like its parent compound isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to exert its anti-tubercular effect.[1] The activated form of the drug inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Resistance to isoniazid is predominantly caused by mutations in the katG gene, which result in a dysfunctional or less efficient enzyme, thereby preventing the activation of the prodrug.[3] Given this shared mechanism, it is highly probable that mutations in katG are also the primary drivers of ftivazide resistance.

The Impact of katG Mutations on Drug Susceptibility

Mutations in the katG gene, particularly at codon 315, are frequently associated with high-level isoniazid resistance.[3] These mutations can lead to a significant reduction or complete loss of KatG's catalase-peroxidase activity, rendering it incapable of converting isoniazid to its active form.

Table 1: Isoniazid MIC for M. tuberculosis Strains with Different katG Genotypes

M. tuberculosis StrainkatG GenotypeTypical Isoniazid MIC (µg/mL)Predicted Ftivazide MIC Trend
Wild-TypeWild-Type0.05 - 0.2Susceptible
Resistant StrainS315T Mutation> 1.0Resistant

Note: This table is based on extensive data for isoniazid and serves as a predictive framework for ftivazide due to their similar activation mechanisms. Further experimental validation is required for ftivazide.

Experimental Protocols for Validating Ftivazide Resistance

To definitively validate the role of specific katG mutations in ftivazide resistance, the following experimental protocols, adapted from established methods for isoniazid resistance testing, are recommended.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To quantify the level of resistance to ftivazide conferred by specific katG mutations.

Methodology:

  • Bacterial Strains: A panel of M. tuberculosis strains should be used, including a wild-type strain (e.g., H37Rv) and clinical isolates or laboratory-generated strains harboring specific katG mutations (e.g., S315T).

  • Culture Conditions: Strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Drug Concentrations: A serial dilution of ftivazide is prepared in the culture medium.

  • Inoculation: Each bacterial strain is inoculated into tubes or microplate wells containing the different concentrations of ftivazide.

  • Incubation: Cultures are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of ftivazide that inhibits visible growth of the bacteria.

Site-Directed Mutagenesis and Complementation Assays

Objective: To confirm that a specific katG mutation is directly responsible for ftivazide resistance.

Methodology:

  • Site-Directed Mutagenesis: Introduce a specific mutation (e.g., S315T) into the wild-type katG gene of a susceptible M. tuberculosis strain. The MIC of ftivazide for the resulting mutant is then determined.

  • Complementation: Introduce a wild-type copy of the katG gene on a plasmid into a ftivazide-resistant strain harboring a katG mutation. A subsequent decrease in the MIC of ftivazide would confirm that the mutation was responsible for the resistance.

Enzymatic Assays of Mutant KatG Proteins

Objective: To measure the impact of katG mutations on the enzyme's ability to activate ftivazide.

Methodology:

  • Protein Expression and Purification: Express and purify both wild-type and mutant KatG proteins.

  • Peroxidase Activity Assay: Measure the peroxidase activity of the purified enzymes using a chromogenic substrate in the presence and absence of ftivazide. A reduced ability of the mutant enzyme to metabolize the substrate in the presence of ftivazide would indicate impaired activation.

  • Direct Ftivazide Activation Assay: Develop an assay to directly measure the conversion of ftivazide to its active form by the KatG enzymes, for example, using high-performance liquid chromatography (HPLC) to detect the disappearance of the ftivazide peak and the appearance of product peaks.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental designs, the following diagrams are provided.

cluster_activation Drug Activation Pathway Ftivazide Ftivazide (Prodrug) KatG KatG Enzyme Ftivazide->KatG Activation Isoniazid Isoniazid (Prodrug) Isoniazid->KatG Activation Active_Drug Activated Drug KatG->Active_Drug InhA InhA Enzyme Active_Drug->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall

Caption: Activation pathway of ftivazide and isoniazid by the KatG enzyme.

cluster_workflow Experimental Workflow for Resistance Validation start Isolate M. tuberculosis strains sequence Sequence katG gene start->sequence mic Determine Ftivazide MIC sequence->mic mutagenesis Site-directed mutagenesis mic->mutagenesis complementation Complementation with wild-type katG mic->complementation enzyme_assay Enzymatic assays of KatG variants mutagenesis->enzyme_assay complementation->enzyme_assay conclusion Validate role of mutation in resistance enzyme_assay->conclusion

References

Validation

Benchmarking Ftivazide's Performance Against Novel TB Drug Candidates: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of Ftivazide, a second-line anti-tubercular drug, against promising new candidates that are reshaping the landscape of tuberculosis treatment: the BPaL regimen (bedaquiline, pretomanid, and linezolid) and sorfequiline.

Mechanism of Action: A Tale of Different Targets

The therapeutic efficacy of anti-tubercular agents is intrinsically linked to their specific molecular targets within the Mtb bacterium. While Ftivazide follows a well-established pathway, novel candidates often employ unique mechanisms to overcome existing resistance patterns.

Ftivazide: As a prodrug, Ftivazide requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its active form then targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[2] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to a loss of structural integrity and bacterial cell death.[1]

Novel Drug Candidates:

  • Bedaquiline (component of BPaL): A member of the diarylquinoline class, bedaquiline targets the proton pump of mycobacterial ATP synthase.[3][4] By inhibiting this enzyme, it disrupts the cellular energy production of Mtb, a mechanism distinct from traditional anti-tuberculars.[5]

  • Pretomanid (component of BPaL): This nitroimidazole is a prodrug activated by a deazaflavin-dependent nitroreductase in Mtb.[6] Its activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacterium.[2] Additionally, it inhibits the synthesis of mycolic acids.[1][2]

  • Linezolid (component of BPaL): An oxazolidinone antibiotic, linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit.

  • Sorfequiline: A next-generation diarylquinoline, sorfequiline shares its mechanism of action with bedaquiline, targeting the ATP synthase of Mtb.

Below is a diagram illustrating the distinct signaling pathways targeted by these anti-tubercular agents.

TB_Drug_Targets cluster_Ftivazide Ftivazide Pathway cluster_Novel_Drugs Novel Drug Candidate Pathways Ftivazide Ftivazide (Prodrug) KatG KatG (Catalase-Peroxidase) Ftivazide->KatG Activation Active_Ftivazide Activated Ftivazide KatG->Active_Ftivazide InhA InhA (Enoyl-ACP Reductase) Active_Ftivazide->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth InhA->Mycolic_Acid_Synth Blocks Cell_Wall Mycobacterial Cell Wall Mycolic_Acid_Synth->Cell_Wall Bedaquiline Bedaquiline / Sorfequiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production ATP_Synthase->ATP_Production Blocks Bacterial_Energy Bacterial Energy Metabolism ATP_Production->Bacterial_Energy Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activation Mycolic_Acid_Synth2 Mycolic Acid Synthesis Pretomanid->Mycolic_Acid_Synth2 Inhibition Reactive_Nitrogen Reactive Nitrogen Species Ddn->Reactive_Nitrogen Bacterial_Damage Cellular Damage Reactive_Nitrogen->Bacterial_Damage Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Inhibition Protein_Synth Protein Synthesis Ribosome->Protein_Synth Ribosome->Protein_Synth Blocks Bacterial_Growth Bacterial Growth Protein_Synth->Bacterial_Growth

Caption: Mechanisms of action for Ftivazide and novel TB drug candidates.

Performance Data: A Comparative Overview

Ftivazide: Ftivazide is primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB), often when first-line therapies have failed.[7] While research has shown encouraging results in patients who have not responded to conventional treatments, specific recent clinical trial data with success rates is not as widely published as for the newer agents.[7]

Novel Drug Candidates:

The BPaL regimen and sorfequiline have been evaluated in more recent clinical trials, providing more concrete data on their efficacy.

Drug/RegimenIndicationTreatment DurationReported EfficacyKey Adverse Events
Ftivazide MDR-TBVaries"Encouraging results" in patients non-responsive to conventional treatment[7]Data not readily available in recent comparative studies
BPaL Regimen MDR-TB, XDR-TB6 months~90% success rate in treating highly drug-resistant TBPeripheral neuropathy, myelosuppression, hepatotoxicity
Sorfequiline (in SPaL regimen) Drug-susceptible TB (in trials)Potential for shorter regimensShowed greater activity than standard of care in a Phase 2 trialGenerally well-tolerated in early trials

Experimental Protocols

To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential.

Resazurin Microtiter Assay (REMA) for MIC Determination

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.

REMA_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of drug start->prep_plate add_inoculum Add standardized Mtb inoculum to each well prep_plate->add_inoculum incubate Incubate plates at 37°C add_inoculum->incubate add_resazurin Add Resazurin solution to each well incubate->add_resazurin re_incubate Re-incubate overnight add_resazurin->re_incubate read_results Read results based on color change (Blue = No growth, Pink = Growth) re_incubate->read_results determine_mic Determine MIC as the lowest concentration with no color change read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Methodology:

  • Preparation of Drug Plates: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium for mycobacteria (e.g., Middlebrook 7H9).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to a specific McFarland standard.

  • Inoculation: Add the prepared bacterial suspension to each well of the drug plate. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plates and incubate at 37°C for a specified period (typically 7 days).

  • Addition of Resazurin: Add a sterile resazurin solution to each well.

  • Second Incubation: Re-incubate the plates overnight.

  • Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.

InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the direct inhibition of the InhA enzyme.

Methodology:

  • Reaction Mixture: In a suitable buffer (e.g., PIPES buffer), prepare a reaction mixture containing NADH and the test compound at various concentrations.[2]

  • Enzyme Addition: Add purified recombinant Mtb InhA enzyme to the mixture and pre-incubate.[2]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, such as 2-trans-dodecenoyl-CoA.[2]

  • Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[2]

  • Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mycolic Acid Synthesis Inhibition Assay (using 14C-acetate labeling)

This assay determines the effect of a compound on the synthesis of mycolic acids by measuring the incorporation of a radiolabeled precursor.

Mycolic_Acid_Assay_Workflow start Start culture_mtb Culture M. tuberculosis start->culture_mtb add_compound Add test compound at different concentrations culture_mtb->add_compound add_radiolabel Add [14C]acetic acid add_compound->add_radiolabel incubate Incubate to allow incorporation of radiolabel add_radiolabel->incubate harvest_cells Harvest and wash cells incubate->harvest_cells extract_lipids Extract total lipids harvest_cells->extract_lipids saponify_derivatize Saponify and derivatize to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) extract_lipids->saponify_derivatize tlc Separate FAMEs and MAMEs by Thin-Layer Chromatography (TLC) saponify_derivatize->tlc visualize Visualize radiolabeled lipids (Autoradiography/Phosphorimager) tlc->visualize analyze Analyze the inhibition of mycolic acid synthesis visualize->analyze end End analyze->end

Caption: Workflow for Mycolic Acid Synthesis Inhibition Assay.

Methodology:

  • Cell Culture and Treatment: Grow a culture of M. tuberculosis to mid-log phase and expose it to different concentrations of the test compound.

  • Radiolabeling: Add [14C]acetic acid to the cultures and incubate to allow for its incorporation into fatty acids and mycolic acids.[2]

  • Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using organic solvents.[2]

  • Saponification and Derivatization: Saponify the extracted lipids and then methylate them to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).[2]

  • Thin-Layer Chromatography (TLC): Spot the FAMEs and MAMEs onto a TLC plate and separate them using an appropriate solvent system.[2]

  • Visualization and Analysis: Visualize the radiolabeled lipids using autoradiography or a phosphorimager.[2] A reduction in the intensity of the MAME bands in the presence of the compound indicates inhibition of mycolic acid synthesis.

Conclusion

Ftivazide remains a relevant therapeutic option for MDR-TB, acting through the well-characterized pathway of mycolic acid synthesis inhibition. However, the development of novel drug candidates like the components of the BPaL regimen and sorfequiline, with their diverse mechanisms of action and promising clinical trial data, represents a significant advancement in the fight against drug-resistant tuberculosis. While a direct comparative efficacy assessment is limited by the availability of recent data for Ftivazide, this guide provides a framework for understanding the relative positioning of these drugs based on their molecular targets and reported performance. Further research, including potential head-to-head studies, will be crucial for optimizing treatment regimens for all forms of tuberculosis.

References

Safety & Regulatory Compliance

Handling

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ftivazide

For laboratory professionals engaged in tuberculosis research and drug development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate...

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in tuberculosis research and drug development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the use of Ftivazide, a compound with anti-tuberculosis activity. Adherence to these procedural steps and personal protective equipment (PPE) protocols is critical to mitigate potential exposure and ensure a safe laboratory environment.

Ftivazide: Key Safety and Physical Data

A thorough understanding of the substance's properties is the first step in safe handling. The following table summarizes key quantitative data for Ftivazide.

PropertyValueSource
Molecular Formula C14H13N3O3[1][2]
Molecular Weight 271.27 g/mol [1][2]
Appearance Light yellow crystalline powder[2]
Melting Point 219-220 °C[2]
Solubility Slightly soluble in ethanol, insoluble in water.[2]
CAS Number 149-17-7[1][2]

Hazard Considerations: Ftivazide is identified as a questionable carcinogen with experimental tumorigenic data.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize all routes of potential exposure—inhalation, dermal contact, and ocular contact. The following recommendations are based on general best practices for handling hazardous pharmaceutical compounds and the specific known properties of Ftivazide.

PPE CategoryRecommendationRationale
Hand Protection Double gloving with chemotherapy-grade nitrile gloves that meet ASTM D6978 standard.Prevents skin contact with the powdered substance. Double gloving provides an extra layer of protection against potential tears or permeation.
Body Protection Disposable, solid-front, back-closing protective gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination with Ftivazide powder.
Eye and Face Protection Safety goggles with side shields. In situations with a risk of splashing or aerosol generation, a full-face shield worn over safety goggles is recommended.Protects the eyes and face from airborne particles and potential splashes of any solutions containing Ftivazide.
Respiratory Protection For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator may be sufficient. For procedures with a higher risk of aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended.Minimizes the risk of inhaling the fine crystalline powder, which is a primary route of exposure.

Experimental Workflow for Safe Handling of Ftivazide

The following diagram outlines the procedural workflow for safely handling Ftivazide in a laboratory setting, from initial preparation to final disposal.

Ftivazide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (e.g., Chemical Fume Hood) prep_ppe->prep_setup weigh Weigh Ftivazide prep_setup->weigh dissolve Prepare Solution (if applicable) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Ftivazide Handling Workflow

Detailed Protocols

Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection.

  • Contain the Spill: For powdered spills, gently cover the area with damp paper towels or absorbent pads to prevent the powder from becoming airborne. For liquid spills, use absorbent pads to contain the liquid.

  • Clean the Area: Carefully wipe up the contained spill, working from the outside in. Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be treated as hazardous waste and disposed of in a properly labeled, sealed container.

Disposal Plan:

All Ftivazide waste, including unused product, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix Ftivazide waste with general laboratory trash.

  • Containment: Solid waste should be collected in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed, and labeled container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "Ftivazide."

  • Removal: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Do not dispose of Ftivazide down the drain or in regular trash.[4] If specific institutional guidelines are not available, you can mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then throw it in the trash.[5] Before disposing of empty containers, scratch out all personal information on the label.[5]

References

© Copyright 2026 BenchChem. All Rights Reserved.